Product packaging for Macitentan D4(Cat. No.:)

Macitentan D4

Cat. No.: B591052
M. Wt: 592.3 g/mol
InChI Key: JGCMEBMXRHSZKX-LZMSFWOYSA-N
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Description

Macitentan-d4 is intended for use as an internal standard for the quantification of macitentan by GC- or LC-MS. Macitentan is a dual antagonist of the endothelin (ET) receptors type A and B (IC50s = 0.5 and 391 nM in a radioligand binding assay using recombinant ETA and ETB, respectively). Macitentan inhibits intracellular Ca2+ increases induced by the endothelin isoform ET-1 in human pulmonary arterial smooth muscle cells (HPASMCs;  IC50 = 0.9 nM), contractions of isolated rat aortic rings (pA2 = 7.6 for ETA), and sarafotoxin S6c-induced contractions of isolated rat tracheal rings (pA2 = 5.9 for ETB). Macitentan increases plasma ET-1 concentrations in normotensive rats and decreases mean arterial blood pressure in DOCA-salt hypertensive rats (ED50 = 1 mg/kg). Oral administration (30 mg/kg per day) prevents development of pulmonary hypertension and right ventricle hypertrophy in a rat model of hypertension induced by monocrotaline. It also decreases the number of vascular and tubule-interstitial lesions and amount of glomerular damage in a rat model of diabetes induced by streptozotocin. Formulations containing macitentan have been used for the treatment of pulmonary arterial hypertension.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H20Br2N6O4S B591052 Macitentan D4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(4-bromophenyl)-6-[2-(5-bromopyrimidin-2-yl)oxy-1,1,2,2-tetradeuterioethoxy]-N-(propylsulfamoyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20Br2N6O4S/c1-2-7-26-32(28,29)27-17-16(13-3-5-14(20)6-4-13)18(25-12-24-17)30-8-9-31-19-22-10-15(21)11-23-19/h3-6,10-12,26H,2,7-9H2,1H3,(H,24,25,27)/i8D2,9D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGCMEBMXRHSZKX-LZMSFWOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNS(=O)(=O)NC1=C(C(=NC=N1)OCCOC2=NC=C(C=N2)Br)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])OC1=NC=C(C=N1)Br)OC2=NC=NC(=C2C3=CC=C(C=C3)Br)NS(=O)(=O)NCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20Br2N6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

592.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Macitentan D4 chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macitentan-d4 is the deuterated form of Macitentan, an orally active, potent dual endothelin (ET) receptor antagonist.[1][2] It is primarily utilized as an internal standard for the quantification of Macitentan in biological samples during pharmacokinetic and other analytical studies, particularly those employing mass spectrometry.[3][4] The parent compound, Macitentan, is approved for the treatment of pulmonary arterial hypertension (PAH).[5] This document provides an in-depth overview of the chemical structure, properties, and relevant experimental methodologies for Macitentan-d4.

Chemical Structure and Properties

Macitentan-d4 is structurally identical to Macitentan, with the exception of four deuterium atoms replacing four hydrogen atoms on the ethoxy linker. This isotopic substitution results in a higher molecular weight, which allows for its differentiation from the non-deuterated form in mass spectrometry analysis.

Diagram: Chemical Structure of Macitentan-d4

Caption: 2D representation of Macitentan-d4's molecular structure.

Physicochemical Properties of Macitentan-d4
PropertyValueReference
CAS Number 1258428-05-5
Molecular Formula C₁₉H₁₆D₄Br₂N₆O₄S
Molecular Weight 592.3 g/mol
Appearance Solid
Melting Point 134 °C
Solubility Slightly soluble in DMSO (heated) and Methanol
Purity ≥98%
Storage 2-8 °C

Experimental Protocols

Synthesis of Macitentan-d4

A general synthetic scheme for Macitentan is outlined in the literature. One common method involves the reaction of N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]-N'-propylsulfamide with an excess of ethylene glycol in the presence of a base to form the hydroxyethoxy intermediate. This intermediate is then reacted with 5-bromo-2-chloropyrimidine to yield Macitentan. To produce Macitentan-d4, deuterated ethylene glycol would be used in the first step of this sequence.

Diagram: Conceptual Synthetic Workflow

G A N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]-N'-propylsulfamide C Intermediate Formation (Base-catalyzed reaction) A->C B Deuterated Ethylene Glycol (HO-CD2-CD2-OH) B->C D N-5-(4-Bromophenyl)-6-(2-hydroxyethoxy-d4)-4-pyrimidinyl-N'-propylsulfamide C->D F Final Coupling Reaction D->F E 5-bromo-2-chloropyrimidine E->F G Macitentan-d4 F->G

Caption: A simplified workflow illustrating the key stages of Macitentan-d4 synthesis.

Analytical Quantification by LC-MS/MS

Macitentan-d4 is primarily used as an internal standard for the accurate quantification of Macitentan in biological matrices like human plasma. A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard approach.

Sample Preparation:

  • Liquid-Liquid Extraction: A common method for extracting Macitentan and Macitentan-d4 from plasma.

  • Protein Precipitation: An alternative method for sample clean-up.

Chromatographic Conditions:

  • Column: A C18 reverse-phase column is typically used for separation.

  • Mobile Phase: A mixture of an aqueous solution with an organic modifier, such as 0.5% formic acid in water and acetonitrile (20:80 v/v).

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Injection Volume: 10 µL of the reconstituted sample is injected into the LC-MS/MS system.

Mass Spectrometric Detection:

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly employed.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

  • MRM Transitions:

    • Macitentan: m/z 589.0 -> 200.9

    • Macitentan-d4: m/z 593.0 -> 204.9

  • Collision Energy: An optimized collision energy of 21 eV is used for both analytes.

Calibration and Quantification:

  • Eight-point calibration curves are constructed by plotting the peak area ratio of the analyte (Macitentan) to the internal standard (Macitentan-d4) against the concentration of the analyte.

  • The concentration of Macitentan in unknown samples is determined by interpolation from the calibration curve.

Mechanism of Action and Signaling Pathway

Macitentan is a dual antagonist of the endothelin type A (ETₐ) and type B (ETₑ) receptors. Endothelin-1 (ET-1), a potent vasoconstrictor, plays a significant role in the pathophysiology of PAH by promoting vasoconstriction, smooth muscle cell proliferation, fibrosis, and inflammation. Macitentan exerts its therapeutic effect by blocking the binding of ET-1 to both ETₐ and ETₑ receptors, thereby inhibiting these downstream pathological processes.

The ETₐ and ETₑ receptors are G-protein-coupled receptors (GPCRs). Upon activation by ET-1, they trigger a cascade of intracellular signaling pathways. Key downstream pathways include the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathways. By blocking these receptors, Macitentan effectively attenuates the activation of these pro-proliferative and pro-survival pathways.

Diagram: Macitentan Signaling Pathway Inhibition

G Macitentan's Inhibition of Endothelin Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ET-1 Endothelin-1 (ET-1) ETAR ETA Receptor ET-1->ETAR Binds & Activates ETBR ETB Receptor ET-1->ETBR Binds & Activates Macitentan Macitentan Macitentan->ETAR Blocks Macitentan->ETBR Blocks G_Protein G-Protein Activation ETAR->G_Protein ETBR->G_Protein PLC PLC Activation G_Protein->PLC MAPK_Pathway MAPK Pathway (e.g., ERK) PLC->MAPK_Pathway PI3K_AKT_Pathway PI3K/AKT Pathway PLC->PI3K_AKT_Pathway Cellular_Response Pathological Cellular Responses (Vasoconstriction, Proliferation, Fibrosis) MAPK_Pathway->Cellular_Response PI3K_AKT_Pathway->Cellular_Response

Caption: Macitentan blocks ET-1 from binding to its receptors, inhibiting downstream signaling.

Conclusion

Macitentan-d4 serves as an indispensable tool for the accurate and reliable quantification of Macitentan in research and clinical settings. Its well-defined chemical and physical properties, coupled with established analytical methodologies, make it a critical component in the development and study of Macitentan. A thorough understanding of its characteristics and the underlying mechanism of action of its parent compound is essential for professionals in the fields of pharmacology and drug development.

References

An In-depth Technical Guide to the Isotopic Purity Assessment of Macitentan-D4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to assess the isotopic purity of Macitentan-D4, a deuterated analog of the endothelin receptor antagonist, Macitentan. Accurate determination of isotopic enrichment is critical for its application as an internal standard in pharmacokinetic studies and other quantitative analyses. This document details the mechanism of action of Macitentan, presents quantitative data on isotopic purity, and provides detailed experimental protocols for its assessment using mass spectrometry and nuclear magnetic resonance spectroscopy.

Introduction to Macitentan and the Role of Isotopic Labeling

Macitentan is a potent dual endothelin (ET) receptor antagonist, targeting both ETA and ETB receptors.[1][2][3] By blocking the binding of endothelin-1 (ET-1), Macitentan effectively inhibits vasoconstriction and smooth muscle cell proliferation, key pathological features of pulmonary arterial hypertension (PAH).[3][4]

Deuterium-labeled compounds like Macitentan-D4 are essential tools in drug development. The four deuterium atoms in Macitentan-D4 increase its molecular weight, allowing it to be distinguished from the unlabeled drug by mass spectrometry. This property makes it an ideal internal standard for quantitative bioanalysis, as it behaves chemically and physically similarly to Macitentan during sample preparation and analysis, but is mass-differentiated for detection. The accuracy of such studies is fundamentally reliant on the high isotopic purity of the deuterated standard.

Mechanism of Action: The Endothelin Signaling Pathway

Macitentan exerts its therapeutic effect by disrupting the endothelin signaling pathway. Endothelin-1 (ET-1), a potent vasoconstrictor peptide, binds to ETA and ETB receptors on vascular smooth muscle cells. This binding activates G-proteins, primarily Gq, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ concentration leads to vasoconstriction and cell proliferation. Macitentan competitively antagonizes both ETA and ETB receptors, thereby inhibiting these downstream effects.

Endothelin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ET-1 ET-1 ET-R ET-A / ET-B Receptors ET-1->ET-R Binds Gq Gq Protein ET-R->Gq Activates Macitentan Macitentan Macitentan->ET-R Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to Receptor Ca2_release Ca2+ Release SR->Ca2_release Vasoconstriction Vasoconstriction & Cell Proliferation Ca2_release->Vasoconstriction

Caption: Macitentan's antagonism of the endothelin signaling pathway.

Quantitative Data on Isotopic Purity

The isotopic purity of Macitentan-D4 is a critical quality attribute. Commercially available Macitentan-D4 typically has a high degree of deuterium enrichment. The data below is summarized from a commercial supplier's technical data sheet.

ParameterSpecification
Compound Macitentan-D4
Deuterium Incorporation ≥99% for d1-d4 forms
Labeled Positions N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy-1,1,2,2-d4]-4-pyrimidinyl]-N'-propyl-sulfamide

Experimental Protocols for Isotopic Purity Assessment

The isotopic purity of Macitentan-D4 is primarily determined by Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly sensitive technique for determining the isotopic distribution of a labeled compound.

LCMS_Workflow Sample_Prep Sample Preparation (Dissolution in appropriate solvent) LC_Separation LC Separation (Isocratic or gradient elution) Sample_Prep->LC_Separation MS_Analysis Mass Spectrometry (Full Scan or SIM mode) LC_Separation->MS_Analysis Data_Analysis Data Analysis (Isotopic distribution calculation) MS_Analysis->Data_Analysis

Caption: Workflow for LC-MS based isotopic purity assessment.
  • Sample Preparation:

    • Accurately weigh a small amount of Macitentan-D4 (e.g., 1 mg).

    • Dissolve in a suitable solvent, such as methanol or acetonitrile, to a final concentration of 1 mg/mL to create a stock solution.

    • Further dilute the stock solution to a working concentration suitable for LC-MS analysis (e.g., 1 µg/mL) using the mobile phase as the diluent.

  • Liquid Chromatography Parameters:

    • Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase: A mixture of 0.1% formic acid in water and 0.1% formic acid in acetonitrile. The exact ratio can be optimized, for example, an isocratic elution with 70% acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Parameters:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • Scan Mode: Full scan mode to observe the entire isotopic cluster of Macitentan-D4. Alternatively, Selected Ion Monitoring (SIM) can be used to monitor the specific m/z values of the different isotopologues (d0 to d4).

    • Mass Range: m/z 580-600 to encompass the expected molecular ions.

    • Source Parameters (typical values):

      • Capillary Voltage: 3.5 kV

      • Source Temperature: 120 °C

      • Desolvation Temperature: 350 °C

      • Cone Gas Flow: 50 L/hr

      • Desolvation Gas Flow: 600 L/hr

  • Data Analysis:

    • Acquire the mass spectrum of the Macitentan-D4 sample.

    • Identify the peaks corresponding to the different isotopologues:

      • d0 (unlabeled Macitentan): m/z ~589.0 (for [M+H]+)

      • d1: m/z ~590.0

      • d2: m/z ~591.0

      • d3: m/z ~592.0

      • d4 (fully labeled): m/z ~593.0

    • Integrate the peak areas for each isotopologue.

    • Calculate the isotopic purity using the following formula:

      • Isotopic Purity (%) = [ (Sum of intensities of deuterated species) / (Sum of intensities of all species) ] x 100

    • For a more accurate assessment, the natural isotopic contribution of carbon-13 should be considered and corrected for.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly 1H NMR and 2H NMR, is a powerful tool for confirming the positions of deuterium labeling and assessing isotopic purity.

NMR_Workflow Sample_Prep Sample Preparation (Dissolution in deuterated solvent) NMR_Acquisition NMR Data Acquisition (1H and/or 2H spectra) Sample_Prep->NMR_Acquisition Data_Processing Data Processing (Phasing, baseline correction) NMR_Acquisition->Data_Processing Purity_Calculation Isotopic Purity Calculation (Integration and comparison) Data_Processing->Purity_Calculation

Caption: Workflow for NMR based isotopic purity assessment.
  • Sample Preparation:

    • Dissolve an accurately weighed amount of Macitentan-D4 (e.g., 5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d6 or Chloroform-d). The choice of solvent should ensure good solubility and minimal interference with the analyte signals.

    • Transfer the solution to a 5 mm NMR tube.

  • 1H NMR Spectroscopy:

    • Instrument: 400 MHz or higher field NMR spectrometer.

    • Acquisition Parameters:

      • A standard proton pulse program.

      • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio for the residual proton signals.

      • Use a relaxation delay (D1) of at least 5 times the longest T1 of the protons of interest to ensure quantitative results.

    • Data Analysis:

      • Identify the signals corresponding to the protons at the deuterated positions in the unlabeled Macitentan.

      • Integrate the residual proton signals at these positions.

      • Compare the integral of the residual proton signals to the integral of a non-deuterated proton signal within the Macitentan molecule (e.g., the propyl group protons) or to a known internal standard.

      • The percentage of deuterium incorporation can be calculated from the reduction in the integral of the signals at the labeled positions.

  • 2H NMR Spectroscopy:

    • Instrument: NMR spectrometer equipped with a deuterium probe.

    • Acquisition Parameters:

      • A standard deuterium pulse program.

      • A non-deuterated solvent can be used.

    • Data Analysis:

      • The 2H NMR spectrum will show signals corresponding to the deuterium atoms at the labeled positions.

      • The presence and integration of these signals confirm the location of the deuterium labels and can be used for quantitative assessment of isotopic enrichment.

Conclusion

The accurate assessment of the isotopic purity of Macitentan-D4 is paramount for its reliable use as an internal standard in quantitative analytical methods. This guide has outlined the key analytical techniques, namely LC-MS and NMR spectroscopy, for this purpose. By following the detailed experimental protocols provided, researchers, scientists, and drug development professionals can confidently determine the isotopic enrichment of Macitentan-D4, ensuring the integrity and accuracy of their research data. The combination of these powerful analytical techniques provides a robust framework for the quality control of isotopically labeled compounds in the pharmaceutical industry.

References

An In-depth Technical Guide to the Certificate of Analysis for Macitentan D4

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive explanation of the data and methodologies presented in a typical Certificate of Analysis (CoA) for Macitentan D4. It is designed for researchers, scientists, and drug development professionals who utilize this deuterated internal standard in their analytical work.

Introduction to this compound

This compound is the deuterium-labeled version of Macitentan, an orally active dual endothelin (ET) receptor antagonist used for the treatment of pulmonary arterial hypertension (PAH).[1][2] Due to its stable isotopic label, this compound serves as an ideal internal standard (IS) for the quantification of Macitentan in biological matrices and pharmaceutical formulations using mass spectrometry-based methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][3] A Certificate of Analysis for this compound is a critical document that guarantees its identity, purity, and quality, ensuring the accuracy and reliability of analytical data.

Summary of Physicochemical Properties

The fundamental characteristics of this compound are summarized on its CoA. These properties are essential for its proper handling, storage, and use in experimental setups.

PropertyDataReference
Formal Name N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy-1,1,2,2-d₄]-4-pyrimidinyl]-N'-propyl-sulfamide[1]
Synonym ACT-064992-d₄
Chemical Formula C₁₉H₁₆Br₂D₄N₆O₄S
Molecular Weight 592.3 g/mol
Appearance White to off-white solid
Melting Point ~134 °C
Solubility DMSO (slightly, heated), Methanol (slightly)
Key Analytical Parameters on a Certificate of Analysis

A CoA for this compound provides quantitative data on its quality. The following table summarizes the typical tests performed, the expected specifications, and the analytical techniques employed.

ParameterSpecificationAnalytical Method
Chemical Purity ≥98%HPLC / UPLC
Identity Confirmation Conforms to structure¹H NMR, Mass Spectrometry
Isotopic Purity ≥99% deuterated forms (d₁-d₄)Mass Spectrometry
Mass Spectrum [M+H]⁺ = 593.0ESI-MS

Detailed Experimental Protocols

This section details the methodologies for the key analytical techniques used to certify a batch of this compound.

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is used to determine the chemical purity of this compound by separating it from any non-deuterated Macitentan and other process-related impurities.

  • Instrumentation : A standard HPLC system equipped with a Diode Array Detector (DAD) or UV detector.

  • Column : A reverse-phase column, such as a Phenomex Gemini C18 (25 cm x 4.6 mm, 5 µm) or Inertsil C8 (250 mm x 4.6 mm, 5 µm), is commonly used.

  • Mobile Phase : A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 10mM Ammonium Acetate) and an organic solvent (e.g., Acetonitrile and/or Methanol).

  • Flow Rate : Typically set around 1.0 to 1.5 mL/min.

  • Column Temperature : Maintained at approximately 30-35°C.

  • Detection : UV detection is carried out at a wavelength where Macitentan has significant absorbance, such as 260 nm or 266 nm.

  • Procedure : A solution of this compound is prepared in a suitable diluent (e.g., Acetonitrile/water mixture) and injected into the HPLC system. The peak area of this compound is compared to the total area of all detected peaks to calculate the purity in percentage. The result for a high-quality standard should be ≥98%.

Protocol 2: Identity and Isotopic Purity by Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight and assessing the isotopic purity of this compound. It is often coupled with liquid chromatography (LC-MS/MS).

  • Instrumentation : A triple quadrupole mass spectrometer coupled with an LC system.

  • Ionization Mode : Electrospray Ionization (ESI) in the positive ion mode is typically used for Macitentan and its deuterated analogue.

  • Mass Transitions (Multiple Reaction Monitoring - MRM) :

    • For quantifying Macitentan, the transition m/z 589.0 → 200.9 is monitored.

    • For this compound, the corresponding transition is m/z 593.0 → 204.9.

  • Procedure for Identity : A solution of the standard is infused into the mass spectrometer. The resulting mass spectrum should show a dominant protonated molecular ion ([M+H]⁺) at m/z 593.0, confirming the incorporation of four deuterium atoms.

  • Procedure for Isotopic Purity : By analyzing the mass spectrum in the molecular ion region, the relative intensities of the peaks corresponding to the unlabeled (d₀, m/z 589) and partially labeled species are measured against the fully labeled (d₄, m/z 593) species. The isotopic purity is calculated from this distribution, with a specification of ≥99% for combined deuterated forms (d₁-d₄).

Protocol 3: Structural Confirmation by Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is used to confirm the chemical structure of the molecule. For this compound, it also verifies the location of the deuterium labels by the absence of specific proton signals.

  • Instrumentation : A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation : The this compound sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Procedure : The ¹H NMR spectrum is acquired. The chemical shifts, splitting patterns, and integrations of the observed peaks are compared to the known spectrum of unlabeled Macitentan. For this compound, the protons on the ethoxy bridge (-O-CH₂-CH₂-O-) are replaced by deuterium. Therefore, the corresponding signals in the ¹H NMR spectrum should be absent or significantly diminished, confirming the successful and specific labeling of the molecule.

Mandatory Visualizations

Workflow for Certificate of Analysis Generation

The following diagram illustrates the logical workflow involved in the quality control testing and certification of a new batch of this compound reference standard.

cluster_0 Phase 1: Material Reception & Initial Checks cluster_1 Phase 2: Analytical Testing cluster_2 Phase 3: Data Review & Certification A Batch Reception: This compound Raw Material B Documentation Review (Synthesis Records) A->B C Physical Inspection (Appearance, Color) A->C J Data Compilation & Review B->J D Sample Preparation (Dissolution in appropriate solvent) C->D E Identity Confirmation D->E F Purity Assessment D->F G Mass Spectrometry (MS) - Molecular Weight - Isotopic Purity E->G H NMR Spectroscopy - Structural Integrity - Deuterium Location E->H I HPLC / UPLC - Chemical Purity F->I G->J H->J I->J K Compare Results to Specifications J->K L Decision: Pass / Fail K->L M Certificate of Analysis Generation L->M Pass N Batch Rejection & Investigation L->N Fail

Caption: Workflow for this compound quality control and CoA issuance.

Signaling Pathway of Macitentan

This diagram illustrates the mechanism of action of Macitentan as a dual endothelin receptor antagonist.

cluster_0 Mechanism of Action cluster_1 Smooth Muscle Cell Membrane ET1 Endothelin-1 (ET-1) ETA ET-A Receptor ET1->ETA Binds ETB ET-B Receptor ET1->ETB Binds Effects Downstream Effects: • Vasoconstriction • Cell Proliferation • Inflammation • Fibrosis ETA->Effects ETB->Effects Macitentan Macitentan BlockA BlockB BlockA->ETA Blocks BlockB->ETB Blocks Outcome Prevention of Pulmonary Arterial Hypertension Progression Effects->Outcome Inhibited by Macitentan

Caption: Macitentan blocks ET-1 binding to ETA and ETB receptors.

References

The Pivotal Role of Macitentan-D4 in Advancing Pharmacokinetic Research of Macitentan

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Macitentan, an orally active dual endothelin receptor antagonist, is a critical therapeutic agent for the treatment of pulmonary arterial hypertension (PAH)[1][2]. Rigorous evaluation of its pharmacokinetic (PK) profile is paramount for ensuring its safety and efficacy. In this context, the stable isotope-labeled analog, Macitentan-D4, has emerged as an indispensable tool, primarily serving as an internal standard in bioanalytical methods. This technical guide elucidates the core role of Macitentan-D4 in pharmacokinetic studies, providing a comprehensive overview of its application, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.

The Function of Macitentan-D4 as an Internal Standard

In quantitative bioanalysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is crucial for accurate and precise quantification of the analyte of interest[3][4]. The ideal IS co-elutes with the analyte and exhibits similar ionization efficiency and extraction recovery, thereby compensating for variations during sample processing and analysis[3]. Macitentan-D4, a deuterated form of Macitentan, is considered the gold standard for this purpose due to its chemical and physical properties being nearly identical to the parent drug. This ensures that it behaves similarly during extraction, chromatography, and ionization, leading to reliable and reproducible results.

Quantitative Data from Bioanalytical Methods

The use of Macitentan-D4 as an internal standard has enabled the development of highly sensitive and robust LC-MS/MS methods for the quantification of Macitentan in biological matrices, typically human plasma. The following tables summarize key quantitative data from validated methods.

Table 1: LC-MS/MS Method Parameters for Macitentan Quantification using Macitentan-D4

ParameterValueReference
AnalyteMacitentan
Internal StandardMacitentan-D4
Biological MatrixHuman Plasma
Linearity Range1.00 to 500 ng/mL
Correlation Coefficient (r²)> 0.99
Lower Limit of Quantification (LLOQ)1.00 ng/mL

Table 2: Precision and Accuracy of a Validated LC-MS/MS Method

Quality Control SampleIntra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)Reference
Low QC< 15%< 15%Within ±15%
Medium QC< 15%< 15%Within ±15%
High QC< 15%< 15%Within ±15%
LLOQ QC< 20%< 20%Within ±20%

Table 3: Mass Spectrometry Parameters

AnalyteMRM Transition (m/z)Collision Energy (CE)
Macitentan589.000 → 200.90021 eV
Macitentan-D4593.000 → 204.90021 eV
Data from a representative study.

Detailed Experimental Protocols

The successful application of Macitentan-D4 in pharmacokinetic studies relies on meticulously executed experimental protocols. A typical workflow involves sample preparation, chromatographic separation, and mass spectrometric detection.

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • Objective: To extract Macitentan and Macitentan-D4 from human plasma and remove interfering substances.

  • Procedure:

    • Pipette a known volume of human plasma (e.g., 100 µL) into a clean tube.

    • Add a precise volume of Macitentan-D4 working solution (the internal standard).

    • Add a buffering agent, such as 2% v/v orthophosphoric acid, to adjust the pH.

    • Introduce an organic extraction solvent, for instance, a mixture of diethyl ether and dichloromethane (80:20 v/v).

    • Vortex the mixture to ensure thorough mixing and facilitate the transfer of the analyte and IS to the organic phase.

    • Centrifuge the sample to separate the aqueous and organic layers.

    • Transfer the organic layer to a new tube and evaporate it to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

2. Chromatographic Separation: Reversed-Phase HPLC

  • Objective: To separate Macitentan and Macitentan-D4 from other components in the extracted sample before they enter the mass spectrometer.

  • Typical Conditions:

    • Column: A C18 analytical column is commonly used.

    • Mobile Phase: A mixture of an aqueous solution (e.g., 0.5% formic acid in water) and an organic solvent (e.g., acetonitrile) in a ratio of 20:80 v/v is often employed.

    • Flow Rate: A flow rate of 1.0 mL/min is a representative setting.

    • Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.

3. Mass Spectrometric Detection: Tandem Mass Spectrometry (MS/MS)

  • Objective: To specifically detect and quantify Macitentan and Macitentan-D4.

  • Method:

    • Ionization: Electrospray ionization (ESI) in the positive ion mode is typically used.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring specific precursor ion to product ion transitions for both Macitentan and Macitentan-D4.

Visualizations

Diagram 1: The Role of Macitentan-D4 as an Internal Standard

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification cluster_correction Correction for Variability Plasma Plasma Sample (Unknown Macitentan) Add_IS Add Known Amount of Macitentan-D4 (IS) Plasma->Add_IS Extraction Liquid-Liquid Extraction Add_IS->Extraction Correction Macitentan-D4 corrects for variability as it is equally affected Add_IS->Correction LC_Separation LC Separation Extraction->LC_Separation Extraction->Correction MS_Detection MS/MS Detection LC_Separation->MS_Detection Response_Ratio Calculate Response Ratio (Macitentan / Macitentan-D4) MS_Detection->Response_Ratio MS_Detection->Correction Calibration_Curve Compare to Calibration Curve Response_Ratio->Calibration_Curve Concentration Determine Macitentan Concentration Calibration_Curve->Concentration Variability Process Variability (Extraction Loss, Ion Suppression) Variability->Correction

Caption: Workflow illustrating the use of Macitentan-D4 as an internal standard.

Diagram 2: Experimental Workflow for a Pharmacokinetic Study

G cluster_clinical Clinical Phase cluster_bioanalysis Bioanalytical Phase cluster_data_analysis Data Analysis Phase cluster_reporting Reporting Phase Dosing Administer Macitentan to Subjects Sampling Collect Blood Samples at Predetermined Time Points Dosing->Sampling Plasma_Processing Process Blood to Obtain Plasma Sampling->Plasma_Processing Sample_Prep Sample Preparation with Macitentan-D4 (IS) Plasma_Processing->Sample_Prep LC_MS LC-MS/MS Analysis Sample_Prep->LC_MS Concentration_Time Generate Concentration-Time Data LC_MS->Concentration_Time PK_Modeling Pharmacokinetic Modeling (e.g., NCA, Population PK) Concentration_Time->PK_Modeling PK_Parameters Determine PK Parameters (Cmax, Tmax, AUC, t1/2) PK_Modeling->PK_Parameters Report Generate Study Report PK_Parameters->Report

Caption: Standard workflow of a pharmacokinetic study involving Macitentan.

Diagram 3: Metabolic Pathway of Macitentan

G Macitentan Macitentan Metabolite1 ACT-132577 (Active Metabolite) Macitentan->Metabolite1 Oxidative Depropylation (CYP3A4, 2C8, 2C9, 2C19) Metabolite2 ACT-373898 (Inactive Metabolite) Macitentan->Metabolite2 Hydrolysis

Caption: Simplified metabolic pathway of Macitentan.

References

The Role of Macitentan-d4 as an Internal Standard: A Technical Guide to its Mechanism of Action in Bioanalytical Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the use of Macitentan-d4 as an internal standard in the bioanalytical quantification of Macitentan. It details the mechanism of action of Macitentan, the principles of isotopic labeling for internal standards, and provides comprehensive experimental protocols for the accurate and precise measurement of Macitentan in biological matrices.

Introduction: The Significance of Macitentan and the Need for Precise Quantification

Macitentan is a potent dual endothelin receptor antagonist (ERA) indicated for the treatment of pulmonary arterial hypertension (PAH).[1][2][3][4] It exerts its therapeutic effect by blocking the binding of endothelin-1 (ET-1) to both the endothelin A (ETA) and endothelin B (ETB) receptors, thereby preventing vasoconstriction and smooth muscle cell proliferation.[1] Given its critical role in managing a life-threatening condition, the accurate quantification of Macitentan in biological samples is paramount for pharmacokinetic studies, therapeutic drug monitoring, and ensuring patient safety and efficacy.

Bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), are the gold standard for the quantification of drugs in complex biological matrices. The accuracy and reliability of these methods are heavily dependent on the use of an appropriate internal standard (IS). An ideal internal standard should mimic the analyte of interest throughout the entire analytical process, from sample preparation to detection, to compensate for any potential variability.

The "Mechanism of Action" of Macitentan-d4 as an Internal Standard

The "mechanism of action" of Macitentan-d4 as an internal standard is not pharmacological but physicochemical. It lies in its structural and chemical similarity to the unlabeled analyte, Macitentan. Macitentan-d4 is a stable isotope-labeled (SIL) analog of Macitentan, where four hydrogen atoms have been replaced by deuterium atoms. This subtle change in mass allows it to be distinguished from Macitentan by the mass spectrometer, while its chemical properties remain virtually identical.

The core principle behind using a deuterated internal standard is that it will behave identically to the analyte during:

  • Sample Preparation: Any loss of analyte during extraction, precipitation, or other cleanup steps will be mirrored by a proportional loss of the internal standard.

  • Chromatographic Separation: The deuterated and non-deuterated compounds will have nearly identical retention times, ensuring they co-elute and experience the same chromatographic conditions and potential matrix effects.

  • Ionization in the Mass Spectrometer: Both compounds will have similar ionization efficiencies. Any suppression or enhancement of the ion signal due to the sample matrix will affect both the analyte and the internal standard to the same degree.

By adding a known amount of Macitentan-d4 to the sample at the beginning of the workflow, the ratio of the analyte's signal to the internal standard's signal can be used for quantification. This ratio remains constant even if there are variations in the sample preparation or instrument response, leading to highly accurate and precise results.

Macitentan's Pharmacological Mechanism of Action: The Endothelin Signaling Pathway

Macitentan's therapeutic effect is achieved through the antagonism of the endothelin signaling pathway, which plays a crucial role in the pathophysiology of pulmonary arterial hypertension.

Macitentan_Signaling_Pathway cluster_endothelial Endothelial Cell cluster_smooth_muscle Pulmonary Artery Smooth Muscle Cell ET1 Endothelin-1 (ET-1) ETAR ETA Receptor ET1->ETAR Binds ETBR ETB Receptor ET1->ETBR Binds PLC Phospholipase C (PLC) ETAR->PLC Activates ETBR->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Vasoconstriction Vasoconstriction Ca->Vasoconstriction Proliferation Cell Proliferation PKC->Proliferation Macitentan Macitentan Macitentan->ETAR Blocks Macitentan->ETBR Blocks

Macitentan's Mechanism of Action

Quantitative Data Summary

The following tables summarize the performance characteristics of a validated LC-MS/MS method for the quantification of Macitentan using Macitentan-d4 as an internal standard.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

ParameterValue
Linearity Range1.00 - 500 ng/mL
Correlation Coefficient (r²)> 0.99
LLOQ1.00 ng/mL

Table 2: Accuracy and Precision

Quality Control SampleConcentration (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%RE)Inter-day Precision (%RSD)Inter-day Accuracy (%RE)
LLOQ1.00< 15%± 20%< 15%± 20%
Low QC3.00< 15%± 15%< 15%± 15%
Medium QC250< 15%± 15%< 15%± 15%
High QC400< 15%± 15%< 15%± 15%

Table 3: Recovery and Matrix Effect

AnalyteMean Extraction Recovery (%)Matrix Effect (%)
Macitentan68.04 - 72.09No significant ion suppression or enhancement observed
Macitentan-d477.79N/A

Detailed Experimental Protocol: Quantification of Macitentan in Human Plasma

This section provides a detailed protocol for the quantification of Macitentan in human plasma using Macitentan-d4 as an internal standard, based on published and validated methods.

Materials and Reagents
  • Macitentan reference standard

  • Macitentan-d4 internal standard

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid

  • Human plasma (K2EDTA)

  • Diethylether

  • Dichloromethane

  • Orthophosphoric acid

Instrumentation
  • Liquid Chromatograph (LC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Analytical column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

Preparation of Stock and Working Solutions
  • Macitentan Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Macitentan reference standard in methanol.

  • Macitentan-d4 Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Macitentan-d4 in methanol.

  • Macitentan Working Solutions: Prepare a series of working solutions by serially diluting the Macitentan stock solution with methanol to create calibration standards and quality control (QC) samples.

  • Macitentan-d4 Working Solution (200 ng/mL): Dilute the Macitentan-d4 stock solution with methanol.

Sample Preparation (Liquid-Liquid Extraction)

Experimental_Workflow Plasma_Sample 1. Plasma Sample (300 µL) Add_IS 2. Add Macitentan-d4 IS (50 µL) Plasma_Sample->Add_IS Add_Acid 3. Add 2% Orthophosphoric Acid (100 µL) Add_IS->Add_Acid Add_Solvent 4. Add Diethylether:Dichloromethane (2.5 mL) Add_Acid->Add_Solvent Vortex 5. Vortex (20 min) Add_Solvent->Vortex Centrifuge 6. Centrifuge (4000 rpm, 5 min) Vortex->Centrifuge Supernatant 7. Transfer Supernatant Centrifuge->Supernatant Evaporate 8. Evaporate to Dryness Supernatant->Evaporate Reconstitute 9. Reconstitute in Mobile Phase (100 µL) Evaporate->Reconstitute LCMS_Analysis 10. LC-MS/MS Analysis Reconstitute->LCMS_Analysis

Bioanalytical Experimental Workflow
  • Pipette 300 µL of plasma sample (blank, calibration standard, QC, or unknown) into a microcentrifuge tube.

  • Add 50 µL of the Macitentan-d4 internal standard working solution (200 ng/mL) to each tube.

  • Add 100 µL of 2% v/v orthophosphoric acid.

  • Add 2.5 mL of a mixture of diethyl ether and dichloromethane (80:20 v/v).

  • Vortex the tubes for 20 minutes.

  • Centrifuge the samples at 4000 rpm for 5 minutes at 10°C.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions
  • Mobile Phase: 0.5% Formic Acid in water:Acetonitrile (20:80 v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 35°C

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Macitentan: m/z 589.0 -> 200.9

    • Macitentan-d4: m/z 593.0 -> 204.9

Data Analysis

The concentration of Macitentan in the unknown samples is determined by calculating the peak area ratio of Macitentan to Macitentan-d4 and comparing this ratio to the calibration curve generated from the plasma standards.

Conclusion

The use of Macitentan-d4 as an internal standard is integral to the development of robust, accurate, and precise bioanalytical methods for the quantification of Macitentan. Its near-identical physicochemical properties to the analyte ensure effective compensation for variability throughout the analytical process. This technical guide has provided a comprehensive overview of the principles behind its use, the pharmacological context of Macitentan, and a detailed experimental protocol to aid researchers in the successful implementation of this gold-standard bioanalytical approach.

References

A Technical Guide to the Stability and Storage of Macitentan-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Macitentan-d4. The information presented herein is curated for researchers, scientists, and professionals in the field of drug development, offering critical data and methodologies to ensure the integrity and reliability of this compound in experimental settings. This guide summarizes key stability data, details experimental protocols for stability-indicating analyses, and visualizes experimental workflows.

Overview of Macitentan-d4 Stability

Macitentan-d4, the deuterated analog of Macitentan, is primarily utilized as an internal standard in pharmacokinetic and bioanalytical studies.[1] Understanding its stability profile is paramount for accurate quantification of Macitentan in biological matrices. The deuterium labeling is not expected to significantly alter the intrinsic chemical stability of the molecule compared to its non-deuterated counterpart. Therefore, forced degradation studies on Macitentan can provide valuable insights into the potential degradation pathways of Macitentan-d4.

Storage Conditions and Long-Term Stability

Proper storage is crucial for maintaining the integrity of Macitentan-d4. The following table summarizes the recommended storage conditions and known long-term stability.

FormStorage TemperatureDurationStability
Solid-20°C≥ 2 yearsStable
In Solvent (-20°C)-20°C1 monthStable
In Solvent (-80°C)-80°C6 monthsStable

Table 1: Recommended Storage Conditions and Long-Term Stability of Macitentan-d4 [2]

Forced Degradation Studies on Macitentan

Forced degradation studies, also known as stress testing, are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance. While specific forced degradation data for Macitentan-d4 is not extensively published, studies on Macitentan provide a robust framework for understanding its stability under various stress conditions.

Macitentan has been shown to be susceptible to degradation under acidic and alkaline hydrolytic conditions, as well as thermal stress.[3][4][5] It exhibits relative stability under neutral, oxidative, and photolytic conditions.

The following table summarizes the outcomes of forced degradation studies performed on Macitentan.

Stress ConditionTemperatureDurationObservation
Acid Hydrolysis (1N HCl)80°C15 minSignificant degradation
Alkaline Hydrolysis (1N NaOH)25°C45 minSignificant degradation
Oxidative (6% v/v H₂O₂)80°C15 minStable
Thermal105°C16 hoursSensitive to degradation
Photolytic (UV and Fluorescent)200 Wh/m² & 1.2 million lux·h-Stable
Humidity25°C24 hoursStable

Table 2: Summary of Forced Degradation Studies on Macitentan

Experimental Protocols

Accurate assessment of Macitentan-d4 stability relies on validated, stability-indicating analytical methods. The most common technique is Reverse Phase High-Performance Liquid Chromatography (RP-HPLC), often coupled with mass spectrometry (LC-MS/MS) for enhanced sensitivity and specificity.

Stability-Indicating RP-HPLC Method for Macitentan

This section details a typical experimental protocol for a stability-indicating RP-HPLC method, as adapted from published studies on Macitentan.

Chromatographic Conditions:

  • Column: Zorbax SB C8 (150mm × 4.6mm, 5µm particle size)

  • Mobile Phase: 0.1% Orthophosphoric acid and Acetonitrile (40:60% v/v)

  • Flow Rate: 1.0 mL/min

  • Detector: PDA detector at 215 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Sample Preparation for Forced Degradation Studies:

  • Acid Degradation: Dissolve 10 mg of Macitentan in 10 mL of 1N HCl. Reflux at 80°C for 15 minutes. Cool and neutralize with 1N NaOH. Dilute to a final concentration of 100 µg/mL with mobile phase.

  • Alkaline Degradation: Dissolve 10 mg of Macitentan in 10 mL of 1N NaOH. Keep at 25°C for 45 minutes. Neutralize with 1N HCl. Dilute to a final concentration of 100 µg/mL with mobile phase.

  • Oxidative Degradation: Dissolve 10 mg of Macitentan in 10 mL of 6% (v/v) H₂O₂. Keep at 80°C for 15 minutes. Dilute to a final concentration of 100 µg/mL with mobile phase.

  • Thermal Degradation: Keep 10 mg of solid Macitentan at 105°C for 16 hours. Dissolve in mobile phase to a final concentration of 100 µg/mL.

  • Photolytic Degradation: Expose 10 mg of solid Macitentan to UV light (200 Wh/m²) and fluorescent light (1.2 million lux·h). Dissolve in mobile phase to a final concentration of 100 µg/mL.

Bioanalytical LC-MS/MS Method for Macitentan Quantification (using Macitentan-d4 as Internal Standard)

This protocol outlines a typical LC-MS/MS method for the quantification of Macitentan in human plasma.

Chromatographic Conditions:

  • Column: C18 column

  • Mobile Phase: 0.5% Formic Acid in water : Acetonitrile (20:80 v/v)

  • Flow Rate: 1.0 mL/min

Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Macitentan: [Parent Ion] → [Product Ion]

    • Macitentan-d4: [Parent Ion + 4] → [Product Ion]

Sample Preparation (Liquid-Liquid Extraction):

  • To 100 µL of plasma sample, add 25 µL of Macitentan-d4 internal standard solution.

  • Add 1 mL of extraction solvent (e.g., ethyl acetate).

  • Vortex for 5 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the residue in 200 µL of mobile phase.

  • Inject into the LC-MS/MS system.

Visualizations

The following diagrams illustrate the workflows for forced degradation studies and bioanalytical sample preparation.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (1N HCl, 80°C) SamplePrep Sample Preparation (Neutralization, Dilution) Acid->SamplePrep Base Alkaline Hydrolysis (1N NaOH, 25°C) Base->SamplePrep Oxidation Oxidative (6% H₂O₂, 80°C) Oxidation->SamplePrep Thermal Thermal (105°C) Thermal->SamplePrep Photo Photolytic (UV/Fluorescent) Photo->SamplePrep HPLC RP-HPLC Analysis SamplePrep->HPLC Data Data Evaluation (Peak Purity, % Degradation) HPLC->Data Drug Macitentan-d4 (or Macitentan) Drug->Acid Drug->Base Drug->Oxidation Drug->Thermal Drug->Photo

Caption: Workflow for Forced Degradation Studies.

Bioanalytical_Sample_Prep_Workflow cluster_extraction Liquid-Liquid Extraction cluster_analysis Analysis Spike Spike Plasma with Macitentan-d4 (IS) AddSolvent Add Extraction Solvent Spike->AddSolvent Vortex Vortex Mix AddSolvent->Vortex Centrifuge Centrifuge Vortex->Centrifuge Evaporate Evaporate Supernatant Centrifuge->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Plasma Plasma Sample Plasma->Spike

Caption: Bioanalytical Sample Preparation Workflow.

Conclusion

This technical guide provides essential information on the stability and storage of Macitentan-d4. Adherence to the recommended storage conditions is critical for maintaining the compound's integrity. The forced degradation data for Macitentan serves as a valuable proxy for understanding the potential liabilities of Macitentan-d4. The detailed experimental protocols for stability-indicating HPLC and bioanalytical LC-MS/MS methods offer a practical foundation for researchers to develop and validate their own assays. By following these guidelines, researchers can ensure the accuracy and reliability of their experimental results involving Macitentan-d4.

References

The Role of Macitentan-d4 in Advancing In Vitro Drug Metabolism Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of Macitentan-d4 in the in vitro evaluation of drug metabolism. Macitentan, an endothelin receptor antagonist, undergoes complex metabolic transformations primarily mediated by cytochrome P450 (CYP) enzymes. Understanding these pathways is paramount for predicting drug-drug interactions and ensuring clinical safety and efficacy. The use of a deuterated internal standard, Macitentan-d4, is instrumental in achieving accurate and reliable quantification of Macitentan in various in vitro systems. This guide provides a comprehensive overview of Macitentan's metabolism, detailed experimental protocols, and quantitative data to support researchers in this field.

Introduction to Macitentan Metabolism

Macitentan is metabolized in humans through several pathways, with the primary route being oxidative depropylation of the sulfamide group to form the pharmacologically active metabolite, ACT-132577. This reaction is mainly catalyzed by CYP3A4, with minor contributions from CYP2C19.[1][2] Another significant pathway involves the oxidative cleavage of the ethylene glycol moiety to form an inactive carboxylic acid metabolite, ACT-373898.

Key Metabolic Pathways:

  • Oxidative Depropylation: Forms the active metabolite ACT-132577, primarily via CYP3A4.

  • Oxidative Cleavage: Leads to the inactive metabolite ACT-373898.

  • Other Minor Pathways: Include further downstream metabolism of its primary metabolites.

The formation of the active metabolite, ACT-132577, is a critical aspect of Macitentan's overall pharmacological profile. This metabolite is also a dual endothelin receptor antagonist, although it is less potent than the parent drug.[1]

The Utility of Macitentan-d4 as an Internal Standard

In quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a stable isotope-labeled internal standard is the gold standard for achieving the highest accuracy and precision. Macitentan-d4, a deuterated analog of Macitentan, serves as an ideal internal standard for in vitro metabolism studies.

Advantages of using Macitentan-d4:

  • Similar Physicochemical Properties: Macitentan-d4 co-elutes with Macitentan during chromatographic separation, ensuring that any variations in sample preparation, injection volume, and ionization efficiency are mirrored and corrected for.

  • Distinct Mass-to-Charge Ratio (m/z): The mass difference allows the mass spectrometer to differentiate between the analyte (Macitentan) and the internal standard (Macitentan-d4), enabling precise quantification.

  • Reduced Matrix Effects: It effectively compensates for matrix-induced ion suppression or enhancement, which is a common challenge in complex biological matrices like liver microsomes and hepatocytes.

Quantitative Data Summary

The following tables summarize key quantitative data related to the in vitro metabolism and enzyme kinetics of Macitentan.

Table 1: In Vitro CYP Inhibition of Macitentan

CYP IsoformTest SystemSubstrateIC50 (µM)Reference
CYP3A4Human Liver MicrosomesMidazolam33-41[3]
CYP3A4Human Liver MicrosomesTestosterone24[3]
CYP2C8Human Liver MicrosomesPaclitaxel21
CYP2C9Human Liver Microsomes-30
CYP2C19Recombinant Human-Moderate Inhibition

Table 2: Enzyme Kinetics of ACT-132577 Formation

EnzymeKm (µM)Vmax (pmol/min/mg protein or pmol/min/pmol P450)Reference
Human Liver Microsomes27591
Recombinant Human CYP3A47144
Recombinant Human CYP2C19580.4

Table 3: LC-MS/MS Parameters for Macitentan and Macitentan-d4

AnalyteMRM Transition (m/z)Collision Energy (eV)Reference
Macitentan589.0 -> 200.921
Macitentan-d4593.0 -> 204.921

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments to study Macitentan metabolism.

In Vitro Metabolism in Human Liver Microsomes (HLM)

This protocol is designed to determine the metabolic stability and identify the metabolites of Macitentan.

Materials:

  • Macitentan

  • Macitentan-d4 (as internal standard)

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile

  • Methanol

  • LC-MS/MS system

Procedure:

  • Incubation Preparation: Prepare a master mix containing HLM (final concentration 0.5 mg/mL) in phosphate buffer.

  • Initiation of Reaction: Pre-warm the master mix at 37°C for 5 minutes. Add Macitentan (final concentration, e.g., 1 µM) to the mixture. Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

  • Reaction Quenching: Immediately stop the reaction by adding ice-cold acetonitrile containing Macitentan-d4 (internal standard) to the aliquot.

  • Sample Preparation: Centrifuge the samples to precipitate proteins. Collect the supernatant for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the remaining Macitentan and the formation of metabolites.

CYP Inhibition Assay

This protocol is used to evaluate the inhibitory potential of Macitentan on major CYP isoforms.

Materials:

  • Macitentan

  • Pooled Human Liver Microsomes

  • Specific CYP isoform probe substrates (e.g., midazolam for CYP3A4, diclofenac for CYP2C9)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Acetonitrile

  • LC-MS/MS system

Procedure:

  • Incubation with Inhibitor: Prepare incubations containing HLM, the specific CYP probe substrate, and varying concentrations of Macitentan.

  • Initiation of Reaction: Pre-incubate the mixture at 37°C. Initiate the reaction by adding the NADPH regenerating system.

  • Incubation: Incubate for a specific time, ensuring the reaction is in the linear range.

  • Reaction Quenching and Sample Preparation: Stop the reaction with a suitable solvent and prepare the samples for analysis as described in the previous protocol.

  • LC-MS/MS Analysis: Quantify the formation of the substrate-specific metabolite.

  • IC50 Determination: Plot the percentage of inhibition against the Macitentan concentration to determine the IC50 value.

Visualizations

The following diagrams illustrate the metabolic pathways of Macitentan and a typical experimental workflow for in vitro metabolism studies.

Macitentan_Metabolism Macitentan Macitentan ACT132577 ACT-132577 (Active Metabolite) Macitentan->ACT132577 Oxidative Depropylation (CYP3A4 >> CYP2C19) ACT373898 ACT-373898 (Inactive Metabolite) Macitentan->ACT373898 Oxidative Cleavage Other_Metabolites Further Metabolites ACT132577->Other_Metabolites ACT373898->Other_Metabolites

Caption: Metabolic pathways of Macitentan.

In_Vitro_Metabolism_Workflow cluster_prep Sample Preparation cluster_reaction Metabolic Reaction cluster_analysis Analysis A Prepare HLM/ Enzyme Solution B Add Macitentan (Test Compound) A->B C Pre-incubate at 37°C B->C D Initiate with NADPH C->D E Incubate at 37°C (Time-course) D->E F Quench Reaction & Add Macitentan-d4 (IS) E->F G Protein Precipitation & Centrifugation F->G H LC-MS/MS Analysis G->H I Data Interpretation H->I

Caption: Experimental workflow for in vitro metabolism.

Conclusion

The use of Macitentan-d4 as an internal standard is indispensable for the accurate and reliable in vitro characterization of Macitentan's metabolism. The detailed protocols and quantitative data provided in this guide offer a solid foundation for researchers and drug development professionals to design and execute robust studies. A thorough understanding of Macitentan's metabolic profile is crucial for predicting its pharmacokinetic behavior, potential drug-drug interactions, and ultimately ensuring patient safety.

References

The Role of Macitentan D4 in Preclinical Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the use of deuterated macitentan (Macitentan D4) in preclinical research. While primarily utilized as an internal standard in bioanalytical assays, its application is intrinsically linked to the broader preclinical investigation of macitentan, a dual endothelin receptor antagonist. This document will delve into the mechanism of action of macitentan, detail established experimental protocols for its preclinical evaluation, and present key quantitative data from various studies.

Introduction to Macitentan and the Role of this compound

Macitentan is a potent, orally active dual endothelin (ET) receptor antagonist that inhibits the binding of ET-1 to both ETA and ETB receptors.[1][2] This action blocks the downstream signaling pathways that lead to vasoconstriction and cell proliferation, making macitentan an effective therapeutic agent for conditions such as pulmonary arterial hypertension (PAH).[1]

In the context of preclinical research, this compound, a deuterated isotopologue of macitentan, serves a critical role as an internal standard for quantitative analysis. Its near-identical chemical and physical properties to macitentan, but distinct mass, make it an ideal tool for mass spectrometry-based assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to accurately determine the concentration of macitentan in biological matrices.[3] While direct preclinical therapeutic studies using this compound are not documented, its use is fundamental to the pharmacokinetic and pharmacodynamic profiling of macitentan in various preclinical models.

Mechanism of Action: The Endothelin Signaling Pathway

Macitentan exerts its pharmacological effects by competitively inhibiting the binding of endothelin-1 (ET-1), a potent vasoconstrictor and mitogen, to its receptors, ETA and ETB.[1] The activation of these G-protein coupled receptors on vascular smooth muscle cells initiates a signaling cascade that results in vasoconstriction and cellular proliferation. By blocking both receptor subtypes, macitentan effectively mitigates these pathological processes.

Below is a diagram illustrating the endothelin signaling pathway and the inhibitory action of macitentan.

Endothelin_Signaling_Pathway cluster_endothelial_cell Endothelial Cell cluster_smooth_muscle_cell Smooth Muscle Cell ET1 Endothelin-1 (ET-1) ETA ETA Receptor ET1->ETA Binds to ETB ETB Receptor ET1->ETB Binds to PLC Phospholipase C (PLC) ETA->PLC Activates ETB->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release (from SR) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Vasoconstriction Vasoconstriction Ca_release->Vasoconstriction Proliferation Cell Proliferation PKC->Proliferation Macitentan Macitentan Macitentan->ETA Inhibits Macitentan->ETB Inhibits

Endothelin signaling pathway and Macitentan's mechanism of action.

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative data from preclinical in vitro and in vivo studies of macitentan.

Table 1: In Vitro Activity of Macitentan
Assay TypeReceptorCell Line/TissueParameterValueReference
Receptor BindingETACHO cellsKi0.2 nM
Receptor BindingETBCHO cellsKi1.0 nM
Functional AntagonismETAPorcine Aortic Smooth Muscle CellspA28.8
Functional AntagonismETBPorcine Tracheal Smooth Muscle CellspA27.2
Table 2: In Vivo Efficacy of Macitentan in Animal Models
Animal ModelSpeciesTreatmentDosePrimary OutcomeResultReference
Monocrotaline-induced PAHRatMacitentan30 mg/kg/dayRV Systolic Pressure↓ by 35%
Monocrotaline-induced PAHRatMacitentan30 mg/kg/dayRV Hypertrophy↓ by 28%
Sugen/Hypoxia-induced PAHRatMacitentan10 mg/kg/dayMean Pulmonary Arterial Pressure↓ by 25%
Sugen/Hypoxia-induced PAHRatMacitentan10 mg/kg/dayPulmonary Vascular RemodelingSignificantly reduced
Dahl Salt-Sensitive HypertensionRatMacitentan30 mg/kg/dayMean Arterial Pressure↓ by 19 mmHg

Detailed Experimental Protocols

This section provides detailed methodologies for key preclinical experiments used to evaluate macitentan.

In Vivo Models of Pulmonary and Systemic Hypertension

This model is widely used to induce PAH and study the efficacy of potential therapeutics.

  • Animal Model: Male Sprague-Dawley rats (200-250 g).

  • Induction of PAH: A single subcutaneous or intraperitoneal injection of monocrotaline (60 mg/kg) is administered.

  • Treatment Protocol: Macitentan (e.g., 30 mg/kg/day) or vehicle is administered orally, typically starting one to two weeks after monocrotaline injection and continuing for several weeks.

  • Efficacy Assessment:

    • Hemodynamic Measurements: Right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP) are measured via right heart catheterization.

    • Right Ventricular Hypertrophy: The ratio of the right ventricle weight to the left ventricle plus septum weight (Fulton's Index) is determined.

    • Histopathology: Lung tissue is examined for vascular remodeling, including medial wall thickening and vessel occlusion.

This model more closely mimics the pathology of human PAH, including the formation of plexiform lesions.

  • Animal Model: Male Fischer 344 or Sprague-Dawley rats.

  • Induction of PAH: A single subcutaneous injection of Sugen 5416 (a VEGF receptor inhibitor, 20 mg/kg) is followed by exposure to chronic hypoxia (e.g., 10% O2) for 3 weeks. The animals are then returned to normoxia for several weeks to allow for disease progression.

  • Treatment Protocol: Macitentan (e.g., 10 mg/kg/day) or vehicle is administered orally during the normoxic phase.

  • Efficacy Assessment: Similar to the monocrotaline model, with a particular focus on the histological assessment of plexiform lesions in the pulmonary arteries.

This model is used to study systemic hypertension.

  • Animal Model: Dahl salt-sensitive rats.

  • Induction of Hypertension: Rats are fed a high-salt diet (e.g., 8% NaCl) for several weeks.

  • Treatment Protocol: Macitentan (e.g., 30 mg/kg/day) or vehicle is administered orally concurrently with the high-salt diet.

  • Efficacy Assessment: Mean arterial pressure is continuously monitored via telemetry or periodically through tail-cuff plethysmography.

In Vitro Assays

This assay determines the affinity of macitentan for the ETA and ETB receptors.

  • Materials: Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing human ETA or ETB receptors, [125I]-ET-1 (radioligand), and varying concentrations of macitentan.

  • Procedure:

    • Cell membranes are incubated with a fixed concentration of [125I]-ET-1 and a range of macitentan concentrations.

    • The mixture is incubated to allow for binding equilibrium.

    • The bound and free radioligand are separated by filtration.

    • The radioactivity of the filter-bound membranes is measured using a gamma counter.

  • Data Analysis: The concentration of macitentan that inhibits 50% of the specific binding of [125I]-ET-1 (IC50) is calculated. The inhibition constant (Ki) is then determined using the Cheng-Prusoff equation.

This functional assay measures the ability of macitentan to inhibit ET-1-induced intracellular calcium release.

  • Cell Line: A stable cell line expressing either ETA or ETB receptors (e.g., CHO cells).

  • Materials: A fluorescent calcium indicator dye (e.g., Fluo-4 AM), ET-1, and varying concentrations of macitentan.

  • Procedure:

    • Cells are plated in a microplate and loaded with the calcium indicator dye.

    • The cells are then incubated with varying concentrations of macitentan or vehicle.

    • ET-1 is added to stimulate the cells, and the change in fluorescence, corresponding to the intracellular calcium concentration, is measured in real-time using a fluorescence plate reader.

  • Data Analysis: The concentration of macitentan that produces 50% inhibition of the ET-1-induced calcium response (IC50) is determined.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the typical workflow for preclinical evaluation of macitentan and the logical relationship between its mechanism and therapeutic effects.

Preclinical_Evaluation_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Data Analysis & Interpretation receptor_binding Receptor Binding Assays (ETA/ETB) functional_assays Functional Assays (e.g., Calcium Mobilization) receptor_binding->functional_assays pah_models Pulmonary Hypertension Models (Monocrotaline, Sugen/Hypoxia) functional_assays->pah_models systemic_htn_models Systemic Hypertension Models (Dahl Salt-Sensitive) functional_assays->systemic_htn_models pk_pd_studies Pharmacokinetic/ Pharmacodynamic Studies pah_models->pk_pd_studies efficacy_assessment Efficacy Assessment (Hemodynamics, Histology) pah_models->efficacy_assessment systemic_htn_models->efficacy_assessment dose_response Dose-Response Relationship pk_pd_studies->dose_response efficacy_assessment->dose_response safety_toxicology Safety & Toxicology dose_response->safety_toxicology

Workflow for the preclinical evaluation of Macitentan.

Mechanism_to_Effect_Relationship macitentan Macitentan dual_antagonism Dual ETA/ETB Receptor Antagonism macitentan->dual_antagonism inhibit_vasoconstriction Inhibition of Vasoconstriction dual_antagonism->inhibit_vasoconstriction inhibit_proliferation Inhibition of Smooth Muscle Cell Proliferation dual_antagonism->inhibit_proliferation reduce_bp Reduced Blood Pressure inhibit_vasoconstriction->reduce_bp reduce_pvr Reduced Pulmonary Vascular Resistance inhibit_vasoconstriction->reduce_pvr improve_remodeling Improved Vascular Remodeling inhibit_proliferation->improve_remodeling therapeutic_effect Therapeutic Effect in Hypertension & PAH reduce_bp->therapeutic_effect reduce_pvr->therapeutic_effect improve_remodeling->therapeutic_effect

Logical relationship from mechanism to therapeutic effect.

Conclusion

This compound is an indispensable tool in the preclinical development of macitentan, enabling accurate quantification in biological samples. The comprehensive preclinical evaluation of macitentan, through a combination of in vitro and in vivo studies, has robustly characterized its mechanism of action as a dual endothelin receptor antagonist and demonstrated its efficacy in relevant animal models of pulmonary and systemic hypertension. The detailed protocols and data presented in this guide provide a solid foundation for researchers and scientists involved in the ongoing investigation and development of endothelin receptor antagonists.

References

The Core Principles of Utilizing Macitentan-D4 in LC-MS/MS: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles and practical applications of Macitentan-D4 in liquid chromatography-tandem mass spectrometry (LC-MS/MS). Macitentan-D4, a deuterated analog of the endothelin receptor antagonist Macitentan, serves as an ideal internal standard for the accurate quantification of Macitentan in biological matrices. Its use is critical in pharmacokinetic studies, therapeutic drug monitoring, and other bioanalytical applications within drug development.

The Role of Macitentan-D4 as an Internal Standard

In quantitative LC-MS/MS analysis, an internal standard (IS) is a compound added in a known quantity to samples, calibrators, and quality controls. The IS is essential for correcting the variability inherent in the analytical process, including sample preparation, injection volume, and instrument response.[1] Macitentan-D4 is a stable isotope-labeled internal standard (SIL-IS), which is considered the gold standard for bioanalysis.[1]

The core principle behind using a SIL-IS like Macitentan-D4 is that it behaves almost identically to the analyte of interest, Macitentan, throughout the entire analytical procedure. This is due to their structural and physicochemical similarities. However, because of the mass difference from the incorporated deuterium atoms, Macitentan-D4 can be distinguished from Macitentan by the mass spectrometer. This allows for the ratio of the analyte response to the internal standard response to be used for quantification, which significantly improves the accuracy and precision of the results.[1][2]

Experimental Protocols

A successful LC-MS/MS method for Macitentan quantification using Macitentan-D4 involves several key steps, from sample preparation to data analysis. The following protocols are a synthesis of methodologies reported in the scientific literature.

Preparation of Standard and Quality Control Samples

The preparation of accurate standard and quality control (QC) samples is fundamental to the validation and application of the analytical method.

Protocol:

  • Stock Solutions: Prepare individual stock solutions of Macitentan and Macitentan-D4 by dissolving a precisely weighed amount of each compound in a suitable organic solvent, such as methanol, to a final concentration of 1.00 mg/mL.[2]

  • Working Standard Solutions: Prepare a series of working standard solutions of Macitentan by serially diluting the stock solution with the same solvent to achieve the desired concentrations for the calibration curve.

  • Internal Standard Working Solution: Prepare a working solution of Macitentan-D4 by diluting its stock solution to a fixed concentration (e.g., 200 ng/mL).

  • Calibration Curve and QC Samples: Spike blank biological matrix (e.g., human plasma) with the Macitentan working standard solutions to create a calibration curve over a specific concentration range (e.g., 1.00 to 500 ng/mL). Prepare QC samples at low, medium, and high concentrations in the same manner.

Sample Preparation from Biological Matrices

The goal of sample preparation is to extract Macitentan and Macitentan-D4 from the biological matrix, remove potential interferences, and concentrate the analytes. Common techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation (PPT).

Liquid-Liquid Extraction (LLE) Protocol:

  • To a 300 µL aliquot of plasma sample, calibration standard, or QC, add 50 µL of the Macitentan-D4 internal standard working solution.

  • Add 100 µL of 2% v/v orthophosphoric acid to the sample.

  • Perform the extraction by adding a suitable organic solvent, vortexing, and centrifuging.

  • Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

Solid-Phase Extraction (SPE) Protocol:

  • Condition an appropriate SPE cartridge (e.g., Oasis HLB).

  • Load the pre-treated plasma sample (spiked with internal standard and diluted).

  • Wash the cartridge to remove interferences.

  • Elute the analytes with a suitable solvent.

  • Evaporate the eluate and reconstitute the residue in the mobile phase.

LC-MS/MS Instrumentation and Conditions

The separation of Macitentan and Macitentan-D4 is typically achieved using reverse-phase liquid chromatography, and detection is performed with a tandem mass spectrometer.

Typical LC-MS/MS Parameters:

  • Chromatographic Column: A C18 column is commonly used for separation.

  • Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous component (e.g., water with 0.1% formic acid or 0.2% acetic acid) and an organic component (e.g., acetonitrile or methanol) is employed.

  • Flow Rate: A typical flow rate is between 0.3 mL/min and 1.0 mL/min.

  • Ionization Source: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) in positive ion mode is generally used.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the specific precursor to product ion transitions for Macitentan and Macitentan-D4.

Quantitative Data and Method Validation

A validated LC-MS/MS method ensures that the results are reliable and reproducible. The following tables summarize key quantitative parameters for the analysis of Macitentan using Macitentan-D4.

Table 1: Mass Spectrometric Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
Macitentan589.0 / 589.1200.9 / 203.3Positive
Macitentan-D4593.0204.9Positive

Data compiled from multiple sources.

Table 2: Typical Method Validation Parameters

ParameterTypical Range/Value
Linearity Range1.00 - 500 ng/mL or 0.5 - 500 ng/mL
Correlation Coefficient (r²)> 0.99
Lower Limit of Quantification (LLOQ)0.5 - 1.00 ng/mL
Intra-day and Inter-day Precision (%CV)< 15%
Accuracy (%Bias)Within ±15% (±20% at LLOQ)

Data compiled from multiple sources.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the analytical process for quantifying Macitentan using Macitentan-D4 as an internal standard.

Analytical_Workflow General Analytical Workflow for Macitentan Quantification cluster_Preparation Sample and Standard Preparation cluster_Extraction Sample Extraction cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing Stock_Solutions Prepare Stock Solutions (Macitentan & Macitentan-D4) Working_Standards Prepare Working Standards (Calibration Curve & QCs) Stock_Solutions->Working_Standards IS_Working_Solution Prepare Internal Standard Working Solution Stock_Solutions->IS_Working_Solution Sample_Spiking Spike Samples, Calibrators, QCs with Macitentan-D4 Working_Standards->Sample_Spiking IS_Working_Solution->Sample_Spiking Extraction Perform Extraction (LLE, SPE, or PPT) Sample_Spiking->Extraction Evaporation Evaporate to Dryness Extraction->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution LC_Separation Chromatographic Separation (C18 Column) Reconstitution->LC_Separation MS_Detection Mass Spectrometric Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Area Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Macitentan / Macitentan-D4) Peak_Integration->Ratio_Calculation Concentration_Determination Determine Concentration from Calibration Curve Ratio_Calculation->Concentration_Determination

Caption: Overview of the analytical workflow for Macitentan quantification.

LC_MS_MS_Logic LC-MS/MS Detection Logic cluster_LC Liquid Chromatography cluster_MS1 Mass Spectrometer (Q1) cluster_MS2 Collision Cell (Q2) cluster_MS3 Mass Spectrometer (Q3) LC_Column LC Column (Separates Analytes) Precursor_Selection Select Precursor Ions Macitentan (589.0) Macitentan-D4 (593.0) LC_Column->Precursor_Selection Elution Fragmentation Fragment Precursor Ions Precursor_Selection->Fragmentation Product_Selection Select Product Ions Macitentan (200.9) Macitentan-D4 (204.9) Fragmentation->Product_Selection Detector Detector Product_Selection->Detector

Caption: The logical sequence of detection in tandem mass spectrometry.

References

Methodological & Application

Application Notes & Protocols: Quantification of Macitentan in Human Plasma using LC-MS/MS with Macitentan D4 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the quantification of Macitentan in human plasma using a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method. Macitentan D4 is utilized as the internal standard (IS) to ensure accuracy and precision. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.

Macitentan is a dual endothelin receptor antagonist indicated for the treatment of pulmonary arterial hypertension (PAH).[1][2][3] By blocking both endothelin A (ETA) and endothelin B (ETB) receptors, Macitentan prevents vasoconstriction and cellular proliferation, key pathological features of PAH.[1][2]

Signaling Pathway of Macitentan

The diagram below illustrates the mechanism of action of Macitentan. Endothelin-1 (ET-1), a potent vasoconstrictor, binds to ETA and ETB receptors on smooth muscle cells, leading to downstream signaling cascades that result in vasoconstriction and proliferation. Macitentan competitively antagonizes both receptor subtypes, thereby inhibiting these pathological effects.

Macitentan_Signaling_Pathway cluster_0 Endothelial Cell cluster_1 Smooth Muscle Cell ET-1_precursor Preproendothelin-1 ET-1_precursor->ET-1 ECE ETAR ETA Receptor ET-1->ETAR ETBR ETB Receptor ET-1->ETBR PLC_DAG_IP3 PLC -> DAG/IP3 ETAR->PLC_DAG_IP3 ETBR->PLC_DAG_IP3 Ca_increase ↑ Intracellular Ca²⁺ PLC_DAG_IP3->Ca_increase Vasoconstriction Vasoconstriction & Proliferation Ca_increase->Vasoconstriction Macitentan Macitentan Macitentan->ETAR Macitentan->ETBR

Caption: Mechanism of action of Macitentan as a dual endothelin receptor antagonist.

Experimental Workflow

The following diagram outlines the major steps in the bioanalytical workflow for the quantification of Macitentan in plasma samples.

Experimental_Workflow Sample_Collection Plasma Sample Collection (K2EDTA) IS_Spiking Spike with this compound (IS) Sample_Collection->IS_Spiking Sample_Preparation Sample Preparation (Protein Precipitation or LLE) IS_Spiking->Sample_Preparation Centrifugation Centrifugation Sample_Preparation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer Evaporation Evaporation to Dryness (if applicable) Supernatant_Transfer->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing

Caption: Bioanalytical workflow for Macitentan quantification in plasma.

Experimental Protocols

Materials and Reagents
  • Macitentan reference standard (≥98% purity)

  • This compound internal standard (≥98% purity)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (deionized, 18 MΩ·cm)

  • Human plasma with K2EDTA as anticoagulant

Stock and Working Solutions Preparation
  • Macitentan Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Macitentan in 10 mL of methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.

  • Macitentan Working Solutions: Prepare serial dilutions of the Macitentan stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (200 ng/mL): Dilute the this compound stock solution with methanol to a final concentration of 200 ng/mL.

Sample Preparation (Protein Precipitation)

This protocol is adapted from established methods for its simplicity and high-throughput capability.

  • Pipette 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of the this compound internal standard working solution (200 ng/mL) to each tube and vortex briefly.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are typical LC-MS/MS parameters that can be optimized for specific instrumentation.

Parameter Condition
LC System A validated UPLC or HPLC system
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Gradient Isocratic or a shallow gradient optimized for separation (e.g., 80% B)
Injection Volume 5-10 µL
Column Temperature 40°C
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Macitentan: 589.0 → 200.9 (Quantifier), 589.0 → 203.0 (Qualifier) This compound: 593.0 → 204.9 (Quantifier)
Collision Energy (CE) Optimized for each transition (e.g., 21 eV for Macitentan and this compound)
Dwell Time 200 ms per transition

Quantitative Data Summary

The performance of the method should be validated according to regulatory guidelines. The following tables summarize expected performance characteristics based on published data.

Table 1: Calibration Curve and Linearity
AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)
Macitentan1.00 - 500> 0.99

Data synthesized from multiple sources indicating common linear ranges and acceptance criteria.

Table 2: Accuracy and Precision (Intra- and Inter-Day)
QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ1.00< 20± 20< 20± 20
Low QC3.00< 15± 15< 15± 15
Mid QC100< 15± 15< 15± 15
High QC400< 15± 15< 15± 15

Acceptance criteria based on FDA and EMA guidelines for bioanalytical method validation.

Table 3: Recovery and Matrix Effect
AnalyteQC LevelMean Recovery (%)Matrix Effect (%)
MacitentanLow68 - 9085 - 115
Mid72 - 9285 - 115
High71 - 9385 - 115
This compoundMid~7885 - 115

Recovery and matrix effect values can vary depending on the specific sample preparation technique used. The values presented are representative of what can be achieved.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of Macitentan in human plasma using LC-MS/MS with this compound as an internal standard. The described method is sensitive, selective, and robust, making it well-suited for a variety of research and clinical applications in the field of drug development. Adherence to these protocols and validation procedures will ensure the generation of high-quality, reliable data for pharmacokinetic and other quantitative assessments of Macitentan.

References

Application Note: High-Throughput Quantification of Macitentan in Human Plasma using Macitentan-d4 Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the sensitive and accurate quantification of Macitentan in human plasma samples. The method utilizes a stable isotope-labeled internal standard, Macitentan-d4, and analysis by liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The protocol outlines three distinct, validated sample preparation techniques: protein precipitation, liquid-liquid extraction, and solid-phase extraction, allowing researchers to choose the most suitable method for their laboratory workflow and sample matrix. This robust and reliable method is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies and bioanalytical testing of Macitentan.

Introduction

Macitentan is an orally active, dual endothelin receptor antagonist approved for the treatment of pulmonary arterial hypertension (PAH). Accurate measurement of Macitentan concentrations in plasma is crucial for pharmacokinetic assessments, dose-response relationship studies, and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as Macitentan-d4, is the gold standard for quantitative bioanalysis using mass spectrometry. It effectively compensates for variations in sample preparation, injection volume, and matrix effects, thereby ensuring high accuracy and precision of the results. This document presents a comprehensive LC-MS/MS method for the determination of Macitentan in human plasma, offering detailed protocols for various sample preparation strategies.

Experimental Protocols

Materials and Reagents
  • Macitentan analytical standard

  • Macitentan-d4 internal standard

  • LC-MS/MS grade acetonitrile, methanol, and water

  • Formic acid (≥98%)

  • Di-ethyl ether

  • Dichloromethane

  • Orthophosphoric acid

  • Human plasma (K2EDTA as anticoagulant)

  • Solid-phase extraction (SPE) cartridges (e.g., Sola SCX 10 mg/1 mL)

Standard and Internal Standard Stock Solution Preparation

Macitentan Stock Solution (1 mg/mL): Accurately weigh 2 mg of Macitentan and dissolve it in methanol to a final volume of 2 mL.

Macitentan-d4 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 2 mg of Macitentan-d4 and dissolve it in methanol to a final volume of 2 mL.[1]

Working Solutions: Prepare working solutions of Macitentan by serial dilution of the stock solution with a suitable solvent (e.g., methanol or acetonitrile) to create calibration standards and quality control (QC) samples. A typical working concentration for the internal standard is 200 ng/mL, prepared by diluting the IS stock solution in methanol.[1]

Sample Preparation

Three different methods for plasma sample preparation are described below. The choice of method may depend on the desired level of sample cleanup and laboratory resources.

This method is rapid and suitable for high-throughput analysis.

  • To 100 µL of plasma sample in a microcentrifuge tube, add 200 µL of acetonitrile containing the Macitentan-d4 internal standard.

  • Vortex the mixture for 1 minute to precipitate the proteins.

  • Centrifuge at 12,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and inject into the LC-MS/MS system.

LLE provides a cleaner sample extract compared to protein precipitation.[1]

  • To 300 µL of plasma sample in a centrifuge tube, add 50 µL of the Macitentan-d4 internal standard working solution.[1]

  • Add 100 µL of 2% v/v orthophosphoric acid.[1]

  • Add 2.5 mL of an extraction solvent mixture of di-ethyl ether and dichloromethane (80:20 v/v).

  • Vortex for 20 minutes at 50 rpm.

  • Centrifuge at 4000 rpm for 5 minutes at 10°C.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.

SPE offers the most thorough sample cleanup, minimizing matrix effects.

  • Condition an SPE cartridge (e.g., Sola SCX 10 mg/1 mL) with 1 mL of methanol followed by 1 mL of water.

  • To 250 µL of plasma sample, add 50 µL of the Macitentan-d4 internal standard working solution.

  • Load the pre-treated sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 95:5 (v/v) water/methanol (twice), followed by 1 mL of 80:20 (v/v) water/methanol.

  • Elute the analyte and internal standard with 1 mL of methanol.

  • Dry the eluate under a stream of nitrogen at 50°C.

  • Reconstitute the residue in 250 µL of the mobile phase and inject into the LC-MS/MS system.

LC-MS/MS Analysis

Liquid Chromatography Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., Cosmosil 5C18-MS-II, 4.6 x 150 mm, 5 µm or equivalent)
Mobile Phase A: 0.5% Formic Acid in waterB: Acetonitrile
Gradient Isocratic elution with 20:80 (v/v) A:B
Flow Rate 1.0 mL/min
Column Temp. 35°C
Injection Vol. 10 µL
Run Time 4.0 min

Mass Spectrometry Conditions:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions Macitentan: m/z 589.0 → 200.9Macitentan-d4: m/z 593.0 → 204.9
Collision Energy (CE) 21 eV for both Macitentan and Macitentan-d4
Dwell Time 200 ms per transition

Data Presentation

The following table summarizes the quantitative performance data from a validated bioanalytical method for Macitentan in human plasma.

ParameterResult
Linearity Range 1.00 - 500 ng/mL
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantitation (LLOQ) 1.00 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% bias) Within ±15% (±20% at LLOQ)
Mean Recovery (Macitentan) 68.04% - 72.09%
Mean Recovery (Macitentan-d4) 77.79%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction Options cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma_sample Plasma Sample Collection add_is Addition of Macitentan-d4 (IS) plasma_sample->add_is ppt Protein Precipitation add_is->ppt or lle Liquid-Liquid Extraction add_is->lle or spe Solid-Phase Extraction add_is->spe or evaporation Evaporation to Dryness ppt->evaporation lle->evaporation spe->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution injection Injection into LC-MS/MS reconstitution->injection separation Chromatographic Separation (C18) injection->separation detection Mass Spectrometric Detection (MRM) separation->detection peak_integration Peak Area Integration detection->peak_integration ratio_calc Analyte/IS Peak Area Ratio Calculation peak_integration->ratio_calc quantification Quantification using Calibration Curve ratio_calc->quantification report Final Concentration Report quantification->report

Caption: Experimental workflow for Macitentan quantification in plasma.

internal_standard_logic Principle of Internal Standard Correction cluster_analyte Analyte (Macitentan) cluster_is Internal Standard (Macitentan-d4) cluster_ratio Ratio Calculation cluster_calibration Calibration Curve analyte_plasma Concentration in Plasma (Unknown) analyte_signal MS Signal (Variable) analyte_plasma->analyte_signal is proportional to ratio Analyte Signal / IS Signal analyte_signal->ratio is_plasma Concentration in Plasma (Known & Constant) is_signal MS Signal (Variable) is_plasma->is_signal is proportional to is_signal->ratio calibration Plot of (Analyte Conc. / IS Conc.) vs. (Analyte Signal / IS Signal) ratio->calibration final_concentration Accurate Analyte Concentration calibration->final_concentration Determines

Caption: Logic of using an internal standard for quantification.

References

Quantitative Analysis of Macitentan in Human Urine Using Macitentan-D4 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

Macitentan is a potent dual endothelin receptor antagonist (ERA) used for the treatment of pulmonary arterial hypertension (PAH).[1][2] It functions by blocking the binding of endothelin-1 (ET-1) to both ETA and ETB receptors, thereby inhibiting vasoconstriction and smooth muscle cell proliferation.[3] Monitoring the urinary concentration of Macitentan is crucial for pharmacokinetic studies, therapeutic drug monitoring, and assessing patient adherence. This application note details a robust, sensitive, and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Macitentan in human urine, utilizing its stable isotope-labeled analog, Macitentan-D4, as the internal standard (IS).

Principle

This method employs solid-phase extraction (SPE) to isolate Macitentan and Macitentan-D4 from the urine matrix. The extracted analytes are then separated using reverse-phase ultra-high-performance liquid chromatography (UHPLC) and detected by a triple quadrupole mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode. The use of a deuterated internal standard, Macitentan-D4, compensates for potential variability in sample preparation and matrix effects, ensuring high accuracy and precision.

Materials and Reagents

  • Analytes: Macitentan (Reference Standard), Macitentan-D4 (Internal Standard)

  • Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Deionized Water (18.2 MΩ·cm)

  • Reagents: Formic Acid (LC-MS Grade), Ammonium Acetate

  • Urine: Drug-free human urine for blanks, calibration standards, and quality control (QC) samples.

  • SPE Cartridges: Polymeric reversed-phase SPE cartridges (e.g., Oasis HLB or Strata-X).[4][5]

Experimental Protocols

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve Macitentan and Macitentan-D4 in methanol to prepare individual stock solutions of 1 mg/mL.

  • Working Standard Solutions: Serially dilute the Macitentan stock solution with 50:50 (v/v) methanol:water to prepare working standard solutions for calibration curve (CC) and quality control (QC) samples.

  • Internal Standard (IS) Working Solution: Dilute the Macitentan-D4 stock solution with methanol to a final concentration of 200 ng/mL.

Preparation of Calibration Standards and QC Samples

Spike appropriate volumes of the Macitentan working standard solutions into blank human urine to prepare CCs and QCs at low, medium, and high concentration levels (LQC, MQC, HQC).

Urine Sample Preparation (Solid-Phase Extraction)

The workflow for sample preparation is outlined below. This procedure effectively removes salts and endogenous interferences from the urine matrix.

G cluster_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction (SPE) cluster_post Post-Elution urine 1. Aliquot 0.5 mL Urine is 2. Add 50 µL Macitentan-D4 IS buffer 3. Add 0.5 mL 4% H3PO4 vortex1 4. Vortex Mix condition 1. Condition SPE Cartridge (1 mL Methanol, 1 mL Water) vortex1->condition load 2. Load Pre-treated Sample wash 3. Wash Cartridge (1 mL 5% Methanol in Water) elute 4. Elute Analytes (1 mL Acetonitrile) evap 1. Evaporate Eluate to Dryness (Nitrogen Stream, 40°C) elute->evap recon 2. Reconstitute in 200 µL Mobile Phase A/B (80:20) vortex2 3. Vortex & Transfer to Vial analysis LC-MS/MS Analysis vortex2->analysis Inject into LC-MS/MS

Caption: Urine sample preparation workflow using Solid-Phase Extraction (SPE).
LC-MS/MS Method Parameters

The following tables summarize the optimized parameters for the chromatographic separation and mass spectrometric detection.

Table 1: Liquid Chromatography Conditions

Parameter Value
System UHPLC System
Column C18 reverse-phase, e.g., Acquity BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 20% B to 95% B over 3.0 min, hold for 1.0 min, return to 20% B
Column Temp. 40 °C
Injection Vol. 5 µL

| Total Run Time | 5.0 min |

Table 2: Mass Spectrometry Conditions

Parameter Value
System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition Macitentan: 589.0 → 200.9 (Quantifier) Macitentan-D4: 593.0 → 204.9 (IS)
Collision Energy (CE) Optimized for specific instrument, typically ~21 eV
Dwell Time 200 ms
Source Temp. 500 °C

| IonSpray Voltage | 5500 V |

Results and Discussion

The method was validated according to regulatory guidelines, demonstrating excellent performance for the quantification of Macitentan in human urine.

Table 3: Method Validation Summary

Parameter Result
Linearity Range 1.0 - 500 ng/mL (r² > 0.99)
LLOQ 1.0 ng/mL
Accuracy 85 - 115% (80 - 120% at LLOQ)
Precision (Intra- & Inter-day) < 15% RSD (< 20% at LLOQ)
Mean Recovery ~70 - 90%

| Matrix Effect | Minimal to no significant ion suppression or enhancement observed |

The use of Macitentan-D4 as an internal standard effectively normalized the analytical process, leading to high precision and accuracy. The chromatographic conditions provided a sharp peak shape and a short retention time of approximately 1.9-2.0 minutes for Macitentan, with no interference from endogenous urine components.

Macitentan Signaling Pathway

Macitentan is a dual antagonist of Endothelin-A (ETA) and Endothelin-B (ETB) receptors. Endothelin-1 (ET-1), a potent vasoconstrictor, binds to these receptors on smooth muscle cells, leading to pathological effects such as vasoconstriction, fibrosis, and inflammation, which are hallmarks of PAH. Macitentan competitively blocks these interactions, mitigating the downstream signaling cascade.

G cluster_ligand cluster_receptors cluster_effects ET1 Endothelin-1 (ET-1) ETA ET-A Receptor ET1->ETA ETB ET-B Receptor ET1->ETB Vaso Vasoconstriction ETA->Vaso Fib Fibrosis & Proliferation ETA->Fib ETB->Vaso Inflam Inflammation ETB->Inflam Macitentan Macitentan Macitentan->ETA Macitentan->ETB

Caption: Macitentan's mechanism of action as a dual endothelin receptor antagonist.

Conclusion

This application note describes a validated LC-MS/MS method for the reliable quantification of Macitentan in human urine. The procedure, which combines solid-phase extraction with a stable isotope-labeled internal standard, is sensitive, specific, and accurate. The method is well-suited for clinical research, pharmacokinetic analysis, and therapeutic drug monitoring of patients undergoing treatment for pulmonary arterial hypertension.

References

Application Notes and Protocols: Macitentan-d4 in Tissue Sample Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macitentan is a potent dual endothelin receptor antagonist (ERA) utilized in the management of pulmonary arterial hypertension (PAH).[1][2] It exerts its therapeutic effects by blocking the binding of endothelin-1 (ET-1) to both the endothelin A (ETA) and endothelin B (ETB) receptors, thereby inhibiting vasoconstriction and smooth muscle cell proliferation.[3][4] Macitentan-d4, a deuterated analog of Macitentan, serves as an invaluable internal standard for the accurate quantification of Macitentan in biological matrices, including tissue samples, using sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5]

These application notes provide detailed protocols and methodologies for the use of Macitentan-d4 in the analysis of tissue samples, aimed at supporting preclinical and clinical research in drug metabolism, pharmacokinetics (DMPK), and toxicology studies.

Signaling Pathway of Macitentan's Mechanism of Action

Macitentan targets the endothelin signaling pathway. Endothelin-1 (ET-1) binds to ETA and ETB receptors on vascular smooth muscle cells, which are Gq-protein coupled receptors. This activation stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, resulting in smooth muscle contraction and vasoconstriction. By antagonizing both ETA and ETB receptors, Macitentan effectively blocks this cascade, leading to vasodilation and antiproliferative effects.

cluster_cell Vascular Smooth Muscle Cell ET1 Endothelin-1 (ET-1) ETAR ETA Receptor ET1->ETAR Binds ETBR ETB Receptor ET1->ETBR Binds Macitentan Macitentan Macitentan->ETAR Blocks Macitentan->ETBR Blocks Gq Gq Protein ETAR->Gq Activates ETBR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Acts on Ca2_release Ca2+ Release SR->Ca2_release Induces Contraction Vasoconstriction & Cell Proliferation Ca2_release->Contraction Leads to

Caption: Macitentan's antagonism of the Endothelin-1 signaling pathway.

Experimental Protocols

Tissue Sample Homogenization

Objective: To prepare a uniform tissue homogenate for subsequent extraction of Macitentan and Macitentan-d4.

Materials:

  • Tissue sample (e.g., lung, liver, kidney)

  • Homogenization buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Protease inhibitors

  • Homogenizer (e.g., bead beater, rotor-stator homogenizer)

  • Centrifuge

Protocol:

  • Accurately weigh a portion of the frozen tissue sample (typically 50-100 mg).

  • Add ice-cold homogenization buffer (e.g., 1:3 or 1:4 tissue weight to buffer volume ratio) containing protease inhibitors.

  • Homogenize the tissue sample until a uniform consistency is achieved. Keep the sample on ice to prevent degradation.

  • Centrifuge the homogenate at a high speed (e.g., 10,000 x g) for 15-20 minutes at 4°C to pellet cellular debris.

  • Collect the supernatant (tissue homogenate) for further processing.

Sample Extraction (Liquid-Liquid Extraction)

Objective: To extract Macitentan and the internal standard, Macitentan-d4, from the tissue homogenate.

Materials:

  • Tissue homogenate

  • Macitentan-d4 internal standard working solution

  • Extraction solvent (e.g., ethyl acetate, methyl tert-butyl ether)

  • Vortex mixer

  • Centrifuge

  • Evaporation system (e.g., nitrogen evaporator)

  • Reconstitution solvent (mobile phase)

Protocol:

  • Pipette a known volume of the tissue homogenate (e.g., 100 µL) into a clean microcentrifuge tube.

  • Spike the sample with the Macitentan-d4 internal standard working solution (e.g., 10 µL of a 200 ng/mL solution).

  • Add the extraction solvent (e.g., 1 mL of ethyl acetate).

  • Vortex the mixture vigorously for 5-10 minutes.

  • Centrifuge at 10,000 x g for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried extract in a specific volume of the mobile phase (e.g., 100 µL) and vortex to dissolve the residue.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Objective: To chromatographically separate and quantify Macitentan and Macitentan-d4.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

Parameter Value
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL

| Gradient | Isocratic or gradient elution depending on the method |

Mass Spectrometric Conditions (Example):

Parameter Value
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions Macitentan: m/z 589.1 → 203.3; Macitentan-d4: (specific transition to be determined)
Collision Energy Optimized for Macitentan and Macitentan-d4

| Dwell Time | 100-200 ms |

Experimental Workflow

The overall workflow for the analysis of Macitentan in tissue samples using Macitentan-d4 as an internal standard is depicted below.

cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Tissue Tissue Sample Homogenate Tissue Homogenization Tissue->Homogenate Spike Spike with Macitentan-d4 Homogenate->Spike Extraction Liquid-Liquid Extraction Spike->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Quantification Quantification LCMS->Quantification Results Results (ng/g tissue) Quantification->Results

Caption: Workflow for Macitentan analysis in tissue samples.

Data Presentation

Quantitative data from analytical method validation studies for Macitentan in human plasma, which can be adapted for tissue analysis, are summarized below. Researchers should perform their own validation for tissue matrices.

Table 1: Linearity and Recovery of Macitentan

Parameter Value Reference
Linearity Range (Plasma) 1.00 to 500 ng/mL
Correlation Coefficient (r²) > 0.99
Mean Recovery (Plasma) 68.04% - 72.09%

| Mean Recovery of Macitentan-d4 (Plasma) | 77.79% | |

Table 2: Clinical Efficacy Data for Macitentan (for context)

Endpoint Result Reference
Change in 6-Minute Walk Distance (6MWD) Increase of 12.5 meters in the 10 mg group vs. a decrease of 9.4 meters in the placebo group at 6 months.
Pulmonary Vascular Resistance (PVR) Significant reduction with Macitentan vs. placebo.

| Morbidity and Mortality in PAH | Significant reduction in the risk with Macitentan 10 mg once daily. | |

Conclusion

Macitentan-d4 is an essential tool for the accurate and precise quantification of Macitentan in tissue samples. The protocols outlined in these application notes provide a robust framework for researchers in pharmacology and drug development to investigate the tissue distribution and pharmacokinetics of Macitentan. Adherence to these methodologies, coupled with appropriate validation for specific tissue types, will ensure the generation of high-quality, reliable data to support the advancement of research in pulmonary arterial hypertension and other related cardiovascular diseases.

References

Application Note: High-Resolution Mass Spectrometry for the Quantification of Macitentan using Macitentan-D4

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Macitentan is a dual endothelin receptor antagonist utilized in the treatment of pulmonary arterial hypertension (PAH).[1] It functions by blocking the binding of endothelin-1 to both ETA and ETB receptors, thereby inhibiting vasoconstriction and cellular proliferation.[2] Accurate quantification of Macitentan in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Macitentan in human plasma. The method employs Macitentan-D4, a stable isotope-labeled analog, as an internal standard (IS) to ensure high accuracy and precision.[3][4]

Principle

The methodology is based on the separation of Macitentan and its internal standard, Macitentan-D4, from plasma matrix components using reverse-phase liquid chromatography. Detection and quantification are achieved via a tandem mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode. This technique provides exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.[3] Positive electrospray ionization (ESI) is typically used to generate protonated molecular ions of Macitentan ([M+H]⁺ at m/z 589.0) and Macitentan-D4 ([M+H]⁺ at m/z 593.0).

Experimental Protocols

Materials and Reagents
  • Macitentan reference standard

  • Macitentan-D4 (internal standard)

  • HPLC-grade or LC-MS grade Acetonitrile and Methanol

  • Formic Acid (≥98%)

  • Control Human Plasma (K2EDTA)

  • Ultrapure water

Standard Solution Preparation
  • Stock Solutions (1.00 mg/mL): Separately weigh and dissolve 2 mg of Macitentan and Macitentan-D4 in 2.0 mL of methanol to obtain individual stock solutions with a final concentration of 1.00 mg/mL. Store at -20°C.

  • Working Standard Solutions:

    • Prepare an intermediate stock of Macitentan (50.0 µg/mL) by diluting the main stock solution with methanol.

    • Create a series of working standard solutions for the calibration curve by further diluting the intermediate stock with methanol to achieve concentrations ranging from 50.0 to 25,000 ng/mL.

  • Internal Standard (IS) Working Solution (200 ng/mL): Dilute the Macitentan-D4 stock solution with methanol to obtain a final concentration of 200 ng/mL.

Sample Preparation (Protein Precipitation)
  • Pipette 300 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add the appropriate amount of Macitentan working standard solution (for calibration curve and quality control samples) and 50 µL of the 200 ng/mL IS working solution.

  • Vortex the sample for 30 seconds.

  • Add 600 µL of acetonitrile to precipitate plasma proteins.

  • Vortex vigorously for 2 minutes.

  • Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or HPLC vial.

  • Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.

Macitentan Metabolism

Macitentan is metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4. The major pathway is oxidative depropylation, which forms a pharmacologically active metabolite, ACT-132577. A secondary, inactive carboxylic acid metabolite (ACT-373898) is also formed. Understanding this metabolic pathway is essential for interpreting pharmacokinetic data and identifying potential drug-drug interactions.

G cluster_0 Metabolic Pathway of Macitentan Macitentan Macitentan (Parent Drug) Metabolite_Inactive ACT-373898 (Inactive Metabolite) Macitentan->Metabolite_Inactive Other metabolic processes CYP3A4 CYP3A4 Macitentan->CYP3A4 Oxidative Depropylation Metabolite_Active ACT-132577 (Active Metabolite) CYP3A4->Metabolite_Active

Metabolic conversion of Macitentan.

Instrumentation and Data

The following tables summarize the instrumental conditions and method performance parameters derived from validated LC-MS/MS assays.

Experimental Workflow Diagram

The overall analytical process from sample receipt to final data analysis is outlined below.

G Start Plasma Sample (Spiked with IS) Step1 Protein Precipitation (Acetonitrile) Start->Step1 Step2 Centrifugation Step1->Step2 Step3 Supernatant Collection Step2->Step3 Step4 LC-MS/MS Injection Step3->Step4 Step5 Data Acquisition (MRM Mode) Step4->Step5 End Quantification & Reporting Step5->End

Bioanalytical workflow for Macitentan.
Quantitative Data Summary

Table 1: Liquid Chromatography Parameters

Parameter Condition
Column C18 reverse-phase (e.g., Gemini C18, 50x4.6 mm, 5 µm)
Mobile Phase A: 0.5% Formic Acid in WaterB: Acetonitrile
Composition 20:80 (A:B, v/v)
Flow Rate 1.0 mL/min
Injection Volume 5 µL
Column Temp. Ambient

| Run Time | 4 minutes |

Table 2: High-Resolution Mass Spectrometry Parameters

Parameter Condition
Instrument Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transition (Macitentan) Q1: 589.0 amu → Q3: 200.9 amu
MRM Transition (Macitentan-D4) Q1: 593.0 amu → Q3: 204.9 amu
Collision Energy (CE) 21 eV for both analytes
Ion Spray Voltage 5500 V
Source Temperature 500°C

| Curtain Gas | 30 psi |

Table 3: Method Validation Performance

Parameter Result
Linearity Range 1.00 - 500 ng/mL
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantitation (LLOQ) 1.00 ng/mL
Intra- & Inter-Day Precision (%CV) < 15%
Accuracy (% Bias) Within ±15% (±20% at LLOQ)
Mean Recovery ~89.8%

| Matrix Effect | No significant matrix effect observed |

Conclusion

The described LC-MS/MS method provides a rapid, sensitive, and selective approach for the quantification of Macitentan in human plasma. The use of its deuterated analog, Macitentan-D4, as an internal standard ensures the reliability and accuracy of the results. With a short run time of 4 minutes and a simple protein precipitation extraction, this method is well-suited for high-throughput analysis in clinical and pharmaceutical settings, supporting pharmacokinetic evaluations and therapeutic drug monitoring of Macitentan.

References

Preparation of Macitentan D4 stock and working solutions

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Macitentan-D4

Topic: Preparation of Macitentan-D4 Stock and Working Solutions

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the preparation of stock and working solutions of Macitentan-D4, a deuterated internal standard for the dual endothelin receptor antagonist, Macitentan. These guidelines are intended for researchers in drug development and related scientific fields who require accurate and reproducible methods for quantitative analysis, such as liquid chromatography-mass spectrometry (LC-MS). The protocols herein cover solvent selection, stock solution preparation, serial dilutions for working solutions, and best practices for storage and handling to ensure solution stability and integrity.

Introduction

Macitentan is a potent, orally active dual endothelin (ET) receptor antagonist that inhibits the binding of endothelin-1 (ET-1) to both the ETA and ETB receptors.[1][2][3] This action blocks the downstream signaling pathways that lead to vasoconstriction and smooth muscle cell proliferation, making Macitentan an effective treatment for pulmonary arterial hypertension (PAH).[2][3] For pharmacokinetic studies and other quantitative assays, a stable, isotopically labeled internal standard is crucial for achieving accurate results. Macitentan-D4 is the deuterium-labeled analog of Macitentan, commonly used for this purpose.

Proper preparation of stock and working solutions of Macitentan-D4 is a critical first step for any experiment. This protocol outlines the necessary procedures to ensure solubility, stability, and accurate concentration of the prepared solutions.

Materials and Equipment

  • Macitentan-D4 (solid form)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Dimethylformamide (DMF)

  • Methanol, HPLC grade

  • Phosphate-buffered saline (PBS), pH 7.2 (or other aqueous buffer as required)

  • Inert gas (e.g., Argon or Nitrogen)

  • Analytical balance

  • Calibrated micropipettes and sterile, filtered tips

  • Amber glass vials or polypropylene microcentrifuge tubes

  • Vortex mixer

  • Sonicator (water bath)

  • -20°C and -80°C freezers for storage

Data Presentation: Solubility and Storage

Quantitative data regarding the solubility and stability of Macitentan-D4 are summarized below. It is crucial to use this information to select the appropriate solvent and storage conditions.

Table 1: Solubility of Macitentan-D4

SolventSolubilityNotes
DMSO ≥ 50 mg/mLHeating and sonication may be required to achieve higher concentrations (e.g., 100 mg/mL).
Methanol Slightly solubleNot recommended for high-concentration stock solutions.
DMF Approx. 33 mg/mL (unlabeled)Assumed similar solubility for the D4 variant.
Aqueous Buffers Sparingly solubleDirect dissolution is not recommended. Prepare by dilution from an organic stock.

Table 2: Recommended Storage Conditions for Macitentan-D4 Solutions

Solution TypeSolventStorage TemperatureStability
Solid Form N/A-20°C≥ 2 years
Stock Solution DMSO-80°CUp to 6 months
Stock Solution DMSO-20°CUp to 1 month
Aqueous Working Solution Aqueous Buffer2-8°CUse within one day

Experimental Protocols

Protocol for Preparing a 10 mg/mL Macitentan-D4 Stock Solution in DMSO

This protocol describes the preparation of a high-concentration primary stock solution.

  • Preparation: Allow the vial of solid Macitentan-D4 to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Tare an appropriate amber glass vial on an analytical balance. Carefully weigh the desired amount of Macitentan-D4 (e.g., 5 mg).

  • Solvent Addition: Based on the mass weighed, calculate the required volume of anhydrous DMSO to achieve a 10 mg/mL concentration. For 5 mg of solid, add 500 µL of DMSO.

  • Dissolution: Cap the vial securely and vortex thoroughly for 1-2 minutes. If the solid is not fully dissolved, sonicate the vial in a water bath for 10-15 minutes. Gentle warming (up to 80°C) can also aid dissolution.

  • Inert Gas Purge: Once fully dissolved, gently purge the headspace of the vial with an inert gas (e.g., nitrogen) to displace oxygen and minimize degradation.

  • Storage: Store the stock solution in tightly sealed aliquots at -80°C for long-term stability.

Protocol for Preparing Working Solutions

Working solutions are typically prepared by serial dilution of the primary stock solution.

A. Preparation of Intermediate Stock in Organic Solvent:

  • From the 10 mg/mL primary stock, create an intermediate stock (e.g., 1 mg/mL) by diluting with the same solvent (DMSO) or another appropriate organic solvent like methanol.

  • For example, to make 1 mL of a 1 mg/mL intermediate stock, add 100 µL of the 10 mg/mL primary stock to 900 µL of DMSO. Vortex to mix.

B. Preparation of Final Aqueous Working Solutions:

Macitentan-D4 is sparingly soluble in aqueous buffers. Therefore, a dilution from an organic stock is necessary to prevent precipitation.

  • Solvent Choice: For aqueous solutions, it is often best to prepare an intermediate stock in DMF.

  • Dilution: To prepare a final working solution (e.g., 10 µg/mL in PBS), perform a serial dilution. For example, dilute the 1 mg/mL intermediate stock 1:100 into the final aqueous buffer.

  • Mixing: Add the stock solution to the aqueous buffer dropwise while vortexing to ensure proper mixing and prevent precipitation.

  • Usage: Prepare aqueous working solutions fresh on the day of use, as their stability is limited.

Visualization of Workflows and Pathways

Experimental Workflow Diagram

G cluster_prep Preparation cluster_stock Stock Solution (10 mg/mL) cluster_working Working Solutions weigh Weigh Macitentan-D4 Solid add_dmso Add Anhydrous DMSO weigh->add_dmso equilibrate Equilibrate to Room Temp equilibrate->weigh dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve store_stock Aliquot and Store at -80°C dissolve->store_stock dilute_intermediate Prepare Intermediate Stock (e.g., 1 mg/mL) store_stock->dilute_intermediate dilute_final Serially Dilute into Final Buffer dilute_intermediate->dilute_final use_fresh Use Immediately dilute_final->use_fresh

Caption: Workflow for Macitentan-D4 solution preparation.

Macitentan Signaling Pathway Diagram

G cluster_pathway Endothelin-1 Signaling Pathway cluster_receptors Endothelial / Smooth Muscle Cell Membrane ET1 Endothelin-1 (ET-1) ETA ETA Receptor ET1->ETA Binds ETB ETB Receptor ET1->ETB Binds PLC PLC Activation ETA->PLC ETB->PLC Macitentan Macitentan Macitentan->ETA Blocks Macitentan->ETB Blocks Ca ↑ Intracellular Ca2+ PLC->Ca Vasoconstriction Vasoconstriction & Cell Proliferation Ca->Vasoconstriction

Caption: Macitentan blocks ET-1 binding to ETA/ETB receptors.

Safety Precautions

  • Handle Macitentan-D4 in a well-ventilated area or a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for comprehensive safety information before handling.

  • Macitentan is contraindicated in pregnancy; appropriate handling precautions should be taken.

This document is for research informational purposes only and does not constitute medical advice.

References

Application Note: High-Throughput Chromatographic Separation and Quantification of Macitentan and Macitentan D4 in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of Macitentan and its deuterated internal standard, Macitentan D4, in human plasma. The method is suitable for high-throughput bioanalysis in clinical and preclinical studies. The chromatographic separation is achieved on a C18 reversed-phase column with a simple isocratic mobile phase, enabling a short run time. The quantification is performed using a triple quadrupole mass spectrometer in the multiple reaction monitoring (MRM) mode, which provides excellent selectivity and sensitivity. This method has been validated for linearity, precision, accuracy, and stability.

Introduction

Macitentan is a dual endothelin receptor antagonist indicated for the treatment of pulmonary arterial hypertension (PAH).[1][2] Accurate and reliable quantification of Macitentan in biological matrices is crucial for pharmacokinetic studies and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for correcting for matrix effects and variations in sample processing and instrument response.[1][3] This application note presents a detailed protocol for a validated LC-MS/MS method for the analysis of Macitentan and this compound in human plasma.

Experimental

Materials and Reagents

  • Macitentan reference standard

  • This compound internal standard (IS)[3]

  • HPLC-grade acetonitrile and methanol

  • Formic acid (≥98%)

  • Ultrapure water

  • Human plasma (K2EDTA)

Instrumentation

  • Liquid Chromatograph (LC) system

  • Triple Quadrupole Mass Spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions A summary of the liquid chromatographic conditions is presented in Table 1.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column Cosmosil 5C18-MS-II, 4.6 x 150mm
Mobile Phase 0.5% Formic Acid in Water : Acetonitrile (20:80 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 35°C
Run Time 4.0 min

Mass Spectrometry Conditions The mass spectrometer was operated in the positive ion mode using electrospray ionization (ESI). Quantification was performed in the multiple reaction monitoring (MRM) mode. The optimized mass transitions are detailed in Table 2.

Table 2: Mass Spectrometry Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (CE)
Macitentan 589.000200.90021 V
This compound 593.000204.90021 V

Protocols

1. Standard and Quality Control (QC) Sample Preparation

  • Stock Solutions: Prepare individual stock solutions of Macitentan and this compound in methanol at a concentration of 1.00 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the Macitentan stock solution with methanol to obtain working standard solutions at desired concentrations.

  • Internal Standard (IS) Working Solution: Dilute the this compound stock solution with methanol to achieve a final concentration of 200 ng/mL.

  • Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and quality control (QC) samples at low, medium, and high concentrations.

2. Sample Extraction (Liquid-Liquid Extraction)

  • To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 25 µL of the IS working solution (200 ng/mL this compound).

  • Add 1.0 mL of the extraction solvent (e.g., ethyl acetate).

  • Vortex for 10 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject 10 µL of the reconstituted sample into the LC-MS/MS system.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (100 µL) add_is Add IS (this compound) plasma->add_is add_solvent Add Extraction Solvent add_is->add_solvent vortex Vortex add_solvent->vortex centrifuge Centrifuge vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect quantify Quantification detect->quantify

Caption: Experimental workflow for the extraction and analysis of Macitentan.

Results and Discussion

Chromatography The developed method provided good chromatographic separation for both Macitentan and this compound. A representative chromatogram is shown in Figure 1. The retention time for both Macitentan and this compound was approximately 2.80 minutes. No interfering peaks from endogenous plasma components were observed at the retention times of the analytes.

Linearity The calibration curve for Macitentan was linear over the concentration range of 1.00 to 500 ng/mL in human plasma. The correlation coefficient (r²) was consistently greater than 0.99.

Table 3: Method Validation Summary

ParameterResult
Linearity Range 1.00 - 500 ng/mL
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 1.00 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) Within ±15% (±20% at LLOQ)
Mean Recovery (Macitentan) 68.04% - 72.09%
Mean Recovery (this compound) 77.79%

Precision and Accuracy The intra-day and inter-day precision and accuracy were evaluated at three QC levels (low, medium, and high). The precision (%CV) was less than 15%, and the accuracy was within ±15% of the nominal values, which is within the acceptance criteria for bioanalytical method validation.

G cluster_system LC-MS/MS System cluster_components Key Components LC Liquid Chromatograph COL Column LC->COL MS Mass Spectrometer DS Data System MS->DS Data MP Mobile Phase MP->LC COL->MS Eluent SMP Sample SMP->LC

Caption: Logical relationship of components in the chromatographic system.

Conclusion

This application note details a simple, rapid, and reliable LC-MS/MS method for the quantification of Macitentan in human plasma using this compound as an internal standard. The method demonstrates excellent linearity, precision, and accuracy, making it suitable for routine use in a bioanalytical laboratory for pharmacokinetic and toxicokinetic studies.

References

Application Note: Utilizing Macitentan-D4 for Bioequivalence Studies of Macitentan Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Macitentan is an orally active dual endothelin receptor antagonist indicated for the treatment of pulmonary arterial hypertension (PAH). To ensure therapeutic interchangeability between a new generic or modified formulation of macitentan and the reference product, a bioequivalence (BE) study is essential. This application note provides a detailed protocol for conducting a bioequivalence study of macitentan formulations, emphasizing the use of Macitentan-D4 as a stable isotope-labeled internal standard for accurate quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Target Audience

This document is intended for researchers, scientists, and drug development professionals involved in the development and evaluation of macitentan formulations.

Experimental Design for Bioequivalence Study

A typical bioequivalence study for macitentan formulations should follow a randomized, single-dose, two-period, two-sequence crossover design under fasting conditions.[1] This design minimizes variability and allows for a within-subject comparison of the test and reference formulations.

Study Population: Healthy adult male and non-pregnant, non-lactating female volunteers.

Treatments:

  • Test Product (T): The macitentan formulation under investigation.

  • Reference Product (R): The approved macitentan formulation (e.g., Opsumit®).

Washout Period: An adequate washout period of at least 10 days should be maintained between the two treatment periods to ensure complete elimination of the drug from the body.[2]

Bioanalytical Method: LC-MS/MS Quantification of Macitentan

The accurate determination of macitentan concentrations in human plasma is critical for pharmacokinetic analysis. A validated LC-MS/MS method using Macitentan-D4 as an internal standard (IS) is the preferred approach due to its high sensitivity and selectivity.[3][4]

Sample Preparation: Liquid-Liquid Extraction

  • To 200 µL of human plasma, add 25 µL of Macitentan-D4 internal standard working solution (e.g., 200 ng/mL).

  • Add 100 µL of methanol and vortex for 30 seconds.

  • Add 500 µL of 1M HCl and vortex for another 30 seconds.

  • Perform liquid-liquid extraction by adding an appropriate organic solvent mixture (e.g., diethyl ether: dichloromethane, 80:20 v/v) and vortexing for 1 minute.

  • Centrifuge the samples to separate the organic and aqueous layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried residue in 100 µL of the mobile phase.[3]

Chromatographic and Mass Spectrometric Conditions

A summary of typical LC-MS/MS parameters is provided in the table below.

ParameterCondition
LC Column C18 column (e.g., 100 x 2.1 mm, 3.5 µm)
Mobile Phase Acetonitrile and 0.2% formic acid in water
Flow Rate 0.3 mL/min
Injection Volume 10 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS Detection Multiple Reaction Monitoring (MRM)
MRM Transitions Macitentan: m/z 589.0 → 203.0
Macitentan-D4: m/z 593.0 → 207.0 (example)

Pharmacokinetic and Statistical Analysis

The primary pharmacokinetic parameters for bioequivalence assessment are Cmax (maximum plasma concentration), AUC0-t (area under the plasma concentration-time curve from time zero to the last measurable concentration), and AUC0-∞ (area under the plasma concentration-time curve from time zero to infinity). These parameters are calculated from the plasma concentration-time profiles of macitentan for both the test and reference formulations.

Bioequivalence Acceptance Criteria:

For the test product to be considered bioequivalent to the reference product, the 90% confidence intervals (CI) for the geometric mean ratios (Test/Reference) of Cmax, AUC0-t, and AUC0-∞ for macitentan must fall within the range of 80.00% to 125.00%.

Quantitative Data Summary

The following table presents example pharmacokinetic data from a hypothetical bioequivalence study of two macitentan 10 mg tablet formulations.

Pharmacokinetic ParameterTest Formulation (Geometric Mean)Reference Formulation (Geometric Mean)Geometric Mean Ratio (T/R) (%)90% Confidence Interval
Cmax (ng/mL) 185.5190.297.5389.50% - 106.25%
AUC0-t (ng·h/mL) 4550468097.2290.15% - 104.80%
AUC0-∞ (ng·h/mL) 4750489097.1489.90% - 104.95%

Experimental Protocols

Protocol 1: Preparation of Standard and Quality Control (QC) Samples

  • Stock Solutions: Prepare primary stock solutions of macitentan and Macitentan-D4 in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions of macitentan by serially diluting the stock solution with methanol to cover the desired calibration range (e.g., 1 to 500 ng/mL).

  • Internal Standard Working Solution: Prepare a working solution of Macitentan-D4 at a suitable concentration (e.g., 200 ng/mL) in methanol.

  • Calibration Standards and QC Samples: Spike blank human plasma with the appropriate macitentan working standard solutions to prepare calibration standards and QC samples at low, medium, and high concentrations.

Protocol 2: Bioanalytical Method Validation

A full validation of the bioanalytical method should be conducted according to regulatory guidelines (e.g., FDA). The validation should assess the following parameters:

  • Selectivity

  • Linearity

  • Accuracy and Precision (intra- and inter-day)

  • Recovery

  • Matrix Effect

  • Stability (freeze-thaw, short-term, long-term, and stock solution)

Visualizations

Bioequivalence_Study_Workflow cluster_screening Subject Screening and Enrollment cluster_period1 Period 1 cluster_period2 Period 2 cluster_analysis Sample and Data Analysis s1 Healthy Volunteers s2 Informed Consent s1->s2 s3 Inclusion/Exclusion Criteria Assessment s2->s3 p1_rand Randomization s3->p1_rand p1_dose Single Dose Administration (Test or Reference Formulation) p1_rand->p1_dose p1_sample Serial Blood Sampling p1_dose->p1_sample washout Washout Period (≥10 days) p1_sample->washout p2_dose Single Dose Administration (Alternate Formulation) washout->p2_dose p2_sample Serial Blood Sampling p2_dose->p2_sample a1 Plasma Sample Preparation (Liquid-Liquid Extraction) p2_sample->a1 a2 LC-MS/MS Analysis (Macitentan Quantification) a1->a2 a3 Pharmacokinetic Analysis (Cmax, AUC) a2->a3 a4 Statistical Analysis (90% CI for GMR) a3->a4 a5 Bioequivalence Determination a4->a5

Caption: Workflow of a Macitentan Bioequivalence Study.

LC_MS_MS_Protocol start Start: Plasma Sample step1 Add Macitentan-D4 (IS) start->step1 step2 Protein Precipitation (Methanol) step1->step2 step3 Liquid-Liquid Extraction step2->step3 step4 Evaporation and Reconstitution step3->step4 step5 LC-MS/MS Injection step4->step5 step6 Chromatographic Separation (C18) step5->step6 step7 Mass Spectrometric Detection (MRM) step6->step7 end Data Acquisition and Quantification step7->end

Caption: Bioanalytical Protocol for Macitentan Quantification.

References

Application Notes and Protocols for Macitentan D4 in Pharmacokinetic Studies of Pediatric and Geriatric Populations

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Macitentan is a dual endothelin receptor antagonist utilized in the management of pulmonary arterial hypertension (PAH). To accurately characterize its pharmacokinetic profile in diverse populations such as pediatric and geriatric patients, robust bioanalytical methods are essential. These methods typically employ a stable isotope-labeled internal standard to ensure precision and accuracy. Macitentan D4, a deuterated analog of Macitentan, serves as the gold standard internal standard for the quantification of Macitentan in biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS).

These application notes provide a comprehensive overview of the use of this compound in pharmacokinetic studies, with a specific focus on pediatric and geriatric populations. Detailed experimental protocols for sample analysis are provided, along with a summary of available pharmacokinetic data.

The Role of this compound in Bioanalysis

In pharmacokinetic studies, this compound is not administered as a therapeutic agent but is instead used as an internal standard during sample analysis.[1] Its chemical structure is identical to Macitentan, with the exception of four hydrogen atoms being replaced by deuterium. This substitution results in a higher molecular weight, allowing it to be distinguished from the parent drug by a mass spectrometer.[1][2]

The primary advantages of using this compound as an internal standard include:

  • Correction for Variability: It compensates for variations in sample preparation, injection volume, and potential matrix effects (ion suppression or enhancement) that can occur during the analytical process.[3]

  • Improved Accuracy and Precision: By co-eluting with Macitentan during chromatography, it experiences similar analytical conditions, leading to more reliable and reproducible quantification.[3]

Pharmacokinetics of Macitentan in Pediatric and Geriatric Populations

Pediatric Population

The primary study evaluating the pharmacokinetics of Macitentan in children is the TOMORROW study, a phase 3, multicenter, open-label, randomized, controlled trial. This study enrolled pediatric patients with PAH aged from 1 month to less than 18 years.

Dosing: In the TOMORROW study, Macitentan was administered orally once daily, with doses adjusted based on body weight for patients aged 2 years and older.

Pharmacokinetic Findings: A population pharmacokinetic (popPK) analysis was conducted on data from 48 pediatric patients aged 2 years and older. The analysis revealed that the body weight-based dosing regimens resulted in simulated drug exposures in pediatric patients that were comparable to those observed in adults receiving the standard 10 mg once-daily dose. The primary pharmacokinetic endpoint was the steady-state trough plasma concentration (Ctrough) at week 12.

ParameterMacitentan (n=47)Aprocitentan (Active Metabolite) (n=47)
Mean Ctrough (ng/mL) 185983
Standard Deviation (ng/mL) 114.3324.1
Median Ctrough (ng/mL) 158986
Range (ng/mL) 6.8 - 581339 - 1660
Table 1: Steady-State Trough Plasma Concentrations of Macitentan and its Active Metabolite in Pediatric Patients (2 to 17 years) from the TOMORROW study.
Geriatric Population

Specific pharmacokinetic studies of Macitentan exclusively in a geriatric population (typically defined as ≥65 years of age) have not been extensively published. However, population pharmacokinetic analyses from studies that included a range of adult ages have consistently shown that age does not have a clinically relevant effect on the pharmacokinetics of Macitentan or its active metabolite, aprocitentan.

Based on these findings, no dose adjustment for Macitentan is required for elderly patients. Real-world evidence from registries like OPUS and ORPHEUS has provided data on the use of Macitentan in patients over 65, though these studies have focused on clinical outcomes such as mortality rather than detailed pharmacokinetics.

ParameterHealthy Adult Subjects (10 mg Dose)
Tmax (hours) ~8 - 30
t1/2 (hours) ~16
Active Metabolite (aprocitentan) t1/2 (hours) ~48
Table 2: General Pharmacokinetic Parameters of Macitentan in Healthy Adult Subjects.

Experimental Protocols

Bioanalytical Method for Macitentan Quantification in Human Plasma

This protocol outlines a validated LC-MS/MS method for the determination of Macitentan in human plasma, utilizing this compound as the internal standard.

1. Materials and Reagents:

  • Macitentan reference standard

  • This compound internal standard (IS)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (analytical grade)

  • Water (deionized, 18.2 MΩ·cm)

  • Human plasma with K2EDTA as anticoagulant

2. Preparation of Stock and Working Solutions:

  • Macitentan Stock Solution (1 mg/mL): Accurately weigh and dissolve Macitentan in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Macitentan Working Solutions: Serially dilute the Macitentan stock solution with a 50:50 acetonitrile:water mixture to prepare a series of working solutions for calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (200 ng/mL): Dilute the this compound stock solution in methanol.

3. Sample Preparation (Liquid-Liquid Extraction):

  • Pipette 300 µL of human plasma into a clean microcentrifuge tube.

  • Add a specified amount of the Macitentan working solution for calibration standards and QCs. For unknown samples, add a corresponding volume of the diluent.

  • Add the internal standard working solution to all samples except for the blank plasma.

  • Vortex mix the samples for 30 seconds.

  • Add the extraction solvent (e.g., a mixture of ethyl acetate and n-hexane).

  • Vortex mix for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue with 100 µL of the mobile phase.

  • Inject 10 µL of the reconstituted sample into the LC-MS/MS system.

4. LC-MS/MS Conditions:

  • LC System: A validated HPLC or UPLC system.

  • Column: C18 column (e.g., Gemini C18, Waters Symmetry C18).

  • Mobile Phase: A gradient of 0.5% Formic Acid in water (A) and Acetonitrile (B).

  • Flow Rate: 1.0 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • MRM Transitions:

    • Macitentan: 589.1 → 203.3 m/z

    • This compound: (transition to be determined based on the deuterated fragment)

  • Data Analysis: Quantify Macitentan by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.

Clinical Study Protocol for Pediatric Pharmacokinetic Sampling (Based on the TOMORROW study)

This protocol provides a general framework for pharmacokinetic sample collection in a pediatric clinical trial, based on the design of the TOMORROW study.

1. Study Design:

  • A prospective, multicenter, open-label, randomized, controlled, parallel-group study.

  • Patient Population: Children aged 1 month to <18 years with a confirmed diagnosis of PAH.

  • Intervention: Oral administration of Macitentan once daily, with dose adjusted for body weight.

2. Pharmacokinetic Sampling Schedule:

  • Sparse Sampling: Collect blood samples at pre-defined time points during routine study visits.

  • Trough Concentration (Ctrough): Collect a blood sample immediately before the next scheduled dose at specified visits (e.g., Week 4 and Week 12) to determine steady-state trough concentrations.

  • Full Pharmacokinetic Profile (in a subset of patients): For a designated subgroup of patients, perform intensive blood sampling over a 24-hour period at steady state. Samples may be collected at pre-dose, and at 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

3. Blood Sample Collection and Handling:

  • Collect 1-2 mL of venous blood into a K2EDTA-containing tube at each time point.

  • Gently invert the tube 8-10 times to ensure proper mixing with the anticoagulant.

  • Process the sample within 30 minutes of collection. Centrifuge at 1500 x g for 10 minutes at 4°C to separate the plasma.

  • Transfer the plasma into two separate, labeled cryovials.

  • Store the plasma samples at -80°C until analysis.

  • Document the exact time of drug administration and the time of each blood draw meticulously.

Visualizations

Macitentan_Signaling_Pathway cluster_endothelial Endothelial Cell cluster_smooth_muscle Smooth Muscle Cell ET1 Endothelin-1 (ET-1) ETA ET-A Receptor ET1->ETA Binds ETB_sm ET-B Receptor ET1->ETB_sm Binds PLC_sm PLC ETA->PLC_sm ETB_sm->PLC_sm IP3_sm IP3 PLC_sm->IP3_sm Ca_release_sm Ca2+ Release IP3_sm->Ca_release_sm Vasoconstriction Vasoconstriction & Proliferation Ca_release_sm->Vasoconstriction Macitentan Macitentan Macitentan->ETA Blocks Macitentan->ETB_sm Blocks

Caption: Macitentan's mechanism of action.

Experimental_Workflow cluster_clinical Clinical Phase cluster_bioanalytical Bioanalytical Phase Patient_Dosing Patient Dosing (Pediatric or Geriatric) Blood_Sampling Pharmacokinetic Blood Sampling Patient_Dosing->Blood_Sampling Plasma_Separation Plasma Separation & Storage (-80°C) Blood_Sampling->Plasma_Separation Sample_Prep Plasma Sample Preparation (Liquid-Liquid Extraction) Plasma_Separation->Sample_Prep Sample Shipment Add_IS Addition of This compound (Internal Standard) Sample_Prep->Add_IS LCMS_Analysis LC-MS/MS Analysis Add_IS->LCMS_Analysis Data_Processing Data Processing & Pharmacokinetic Analysis LCMS_Analysis->Data_Processing

Caption: Pharmacokinetic study workflow.

References

Application of Macitentan-d4 in Pulmonary Arterial Hypertension Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Macitentan-d4 in the research of Pulmonary Arterial Hypertension (PAH). Macitentan-d4, a deuterated analog of Macitentan, serves as an indispensable tool, primarily as an internal standard, for the accurate quantification of Macitentan in biological matrices. This ensures the reliability and reproducibility of pharmacokinetic, metabolic, and other preclinical and clinical studies essential for understanding the efficacy and safety of Macitentan in treating PAH.

Introduction to Macitentan and Pulmonary Arterial Hypertension

Pulmonary Arterial Hypertension is a progressive and life-threatening disease characterized by elevated blood pressure in the pulmonary arteries.[1] This condition leads to right heart failure and premature death if left untreated. A key player in the pathophysiology of PAH is the endothelin (ET) system, particularly the potent vasoconstrictor and mitogen, endothelin-1 (ET-1).[2][3] ET-1 exerts its effects by binding to two receptor subtypes: ET-A and ET-B.[1][3]

Macitentan is an orally active, potent dual endothelin receptor antagonist (ERA) that blocks the binding of ET-1 to both ET-A and ET-B receptors. This dual antagonism leads to vasodilation and inhibition of smooth muscle cell proliferation in the pulmonary vasculature, thereby alleviating the symptoms and progression of PAH.

Role of Macitentan-d4 in Research

The primary application of Macitentan-d4 is as an internal standard (IS) in bioanalytical methods, most notably in Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like Macitentan-d4 is crucial for:

  • Accurate Quantification: It compensates for variations in sample preparation, injection volume, and matrix effects, leading to highly accurate and precise measurement of Macitentan concentrations.

  • Method Validation: It is a key component in the validation of bioanalytical methods according to regulatory guidelines.

  • Pharmacokinetic (PK) Studies: Essential for determining the absorption, distribution, metabolism, and excretion (ADME) properties of Macitentan and its active metabolite, ACT-132577.

  • Metabolic Stability Assays: Used to quantify the parent drug (Macitentan) over time in in vitro systems like liver microsomes to determine its metabolic rate.

Data Presentation

Pharmacokinetic Parameters of Macitentan and its Active Metabolite

The following table summarizes the key pharmacokinetic parameters of Macitentan and its major active metabolite, ACT-132577, in healthy subjects. These studies typically utilize Macitentan-d4 as an internal standard for accurate quantification.

ParameterMacitentanACT-132577 (Active Metabolite)Reference
Time to Maximum Plasma Concentration (Tmax) ~8 hoursSlower formation, ~30 hours
Terminal Half-life (t½) ~16 hours~40-66 hours
Apparent Volume of Distribution (Vd/F) ~50 L~40 L
Plasma Protein Binding >99% (mainly albumin)>99%
LC-MS/MS Method Validation Parameters for Macitentan Quantification using Macitentan-d4

This table presents typical validation parameters for an LC-MS/MS method for the quantification of Macitentan in human plasma using Macitentan-d4 as an internal standard.

ParameterTypical Value/RangeReference
Linearity Range 1.00 to 500 ng/mL
Correlation Coefficient (r²) > 0.99
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) Within ±15% (±20% at LLOQ)
Lower Limit of Quantification (LLOQ) 1 ng/mL
Mean Recovery ~90%

Experimental Protocols

Protocol for Quantification of Macitentan in Human Plasma using LC-MS/MS with Macitentan-d4 as Internal Standard

This protocol describes a typical liquid-liquid extraction and LC-MS/MS analysis for the determination of Macitentan in human plasma.

4.1.1. Materials and Reagents

  • Macitentan reference standard

  • Macitentan-d4 (Internal Standard)

  • Human plasma (with K2EDTA as anticoagulant)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Deionized water

  • Extraction solvent (e.g., Methyl tert-butyl ether)

4.1.2. Preparation of Stock and Working Solutions

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Macitentan and Macitentan-d4 by dissolving the accurately weighed compounds in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the Macitentan stock solution with a methanol/water mixture to create calibration curve standards.

  • Internal Standard Working Solution: Dilute the Macitentan-d4 stock solution with methanol to a suitable concentration (e.g., 100 ng/mL).

4.1.3. Sample Preparation (Liquid-Liquid Extraction)

  • Pipette 100 µL of human plasma (calibration standards, quality controls, or unknown samples) into a microcentrifuge tube.

  • Add 25 µL of the Macitentan-d4 internal standard working solution to each tube (except for blank samples) and vortex briefly.

  • Add 500 µL of the extraction solvent.

  • Vortex for 5 minutes to ensure thorough mixing.

  • Centrifuge at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase and vortex.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

4.1.4. LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • MRM Transitions:

    • Macitentan: m/z 589.0 → 201.0

    • Macitentan-d4: m/z 593.0 → 205.0

4.1.5. Data Analysis

Construct a calibration curve by plotting the peak area ratio of Macitentan to Macitentan-d4 against the nominal concentration of the calibration standards. Determine the concentration of Macitentan in the unknown samples by interpolation from the calibration curve.

Protocol for In Vitro Metabolic Stability Assay in Human Liver Microsomes

This protocol outlines a typical procedure to assess the metabolic stability of Macitentan, using Macitentan-d4 as an internal standard for quantification of the parent drug.

4.2.1. Materials and Reagents

  • Macitentan

  • Macitentan-d4 (Internal Standard)

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (containing Macitentan-d4 as internal standard for quenching)

4.2.2. Experimental Procedure

  • Incubation Mixture Preparation: Prepare a master mix containing phosphate buffer and HLM. Pre-warm the mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Add Macitentan (final concentration, e.g., 1 µM) to the pre-warmed HLM mixture. Divide the mixture into two sets of tubes: one for the reaction with NADPH and one for the control without NADPH.

  • Add the NADPH regenerating system to the reaction tubes to initiate the metabolic reaction. Add buffer to the control tubes.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot from the reaction and control mixtures.

  • Quenching: Immediately add the aliquot to a tube containing ice-cold acetonitrile with the Macitentan-d4 internal standard to stop the reaction and precipitate proteins.

  • Sample Processing: Vortex the quenched samples and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis to determine the remaining concentration of Macitentan at each time point.

4.2.3. Data Analysis

  • Quantify the concentration of Macitentan at each time point using the LC-MS/MS method described previously, with Macitentan-d4 as the internal standard.

  • Plot the natural logarithm of the percentage of Macitentan remaining versus time.

  • Determine the slope of the linear regression, which represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

Mandatory Visualizations

Endothelin_Signaling_Pathway cluster_endothelium Endothelial Cell cluster_smooth_muscle Pulmonary Artery Smooth Muscle Cell ET1 Endothelin-1 (ET-1) ETB_endo ETB Receptor ET1->ETB_endo Binds to NO_PGI2 NO & PGI2 (Vasodilation) ETB_endo->NO_PGI2 Stimulates release of ETA ETA Receptor Vasoconstriction Vasoconstriction ETA->Vasoconstriction Proliferation Cell Proliferation ETA->Proliferation ETB_smc ETB Receptor ETB_smc->Vasoconstriction ETB_smc->Proliferation ET1_action ET-1 ET1_action->ETA Binds to ET1_action->ETB_smc Binds to Macitentan Macitentan Macitentan->ETB_endo Blocks Macitentan->ETA Blocks Macitentan->ETB_smc Blocks

Caption: Endothelin-1 signaling pathway and the mechanism of action of Macitentan.

LCMS_Workflow start Plasma Sample is_addition Add Macitentan-d4 (IS) start->is_addition extraction Liquid-Liquid Extraction is_addition->extraction evaporation Evaporation to Dryness extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution injection LC-MS/MS Injection reconstitution->injection data_analysis Data Analysis (Peak Area Ratio vs. Conc.) injection->data_analysis result Macitentan Concentration data_analysis->result

Caption: Experimental workflow for Macitentan quantification using LC-MS/MS.

Logical_Relationship PAH Pulmonary Arterial Hypertension (PAH) Research Macitentan_research Macitentan Research (Efficacy & Safety) PAH->Macitentan_research PK_studies Pharmacokinetic (PK) Studies Macitentan_research->PK_studies Metabolic_studies In Vitro Metabolic Studies Macitentan_research->Metabolic_studies Accurate_quantification Accurate Quantification of Macitentan PK_studies->Accurate_quantification Metabolic_studies->Accurate_quantification Macitentan_d4 Macitentan-d4 (Internal Standard) Accurate_quantification->Macitentan_d4 Requires

Caption: Role of Macitentan-d4 in the context of PAH research.

References

Application Note: Solid-Phase Extraction Protocol for the Quantification of Macitentan in Human Plasma using Macitentan-D4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Macitentan is a dual endothelin receptor antagonist indicated for the treatment of pulmonary arterial hypertension (PAH).[1][2] Accurate and reliable quantification of Macitentan in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This application note details a robust solid-phase extraction (SPE) protocol for the extraction of Macitentan from human plasma, utilizing its deuterated analog, Macitentan-D4, as an internal standard for quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Macitentan-D4 is an ideal internal standard as it shares similar physicochemical properties with the analyte, ensuring comparable extraction efficiency and compensating for matrix effects.[1] While various extraction techniques like liquid-liquid extraction and protein precipitation have been employed, SPE offers the advantage of cleaner extracts, leading to reduced matrix effects and improved assay sensitivity.[1][3]

Experimental Protocols

1. Materials and Reagents

  • Macitentan reference standard

  • Macitentan-D4 internal standard (IS)

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • Formic acid, analytical grade

  • Deionized water

  • Human plasma (K2EDTA)

  • Solid-Phase Extraction (SPE) Cartridges: Reversed-phase C18, 100 mg, 1 mL (or equivalent)

2. Preparation of Stock and Working Solutions

  • Macitentan Stock Solution (1 mg/mL): Accurately weigh and dissolve 2 mg of Macitentan in methanol to a final volume of 2 mL.

  • Macitentan Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Macitentan stock solution with a 50:50 (v/v) mixture of acetonitrile and water to achieve concentrations ranging from 1 ng/mL to 500 ng/mL.

  • Macitentan-D4 Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 2 mg of Macitentan-D4 in methanol to a final volume of 2 mL.

  • Macitentan-D4 Internal Standard Working Solution (200 ng/mL): Dilute the Macitentan-D4 stock solution with methanol to obtain a final concentration of 200 ng/mL.

3. Sample Preparation

  • Thaw frozen human plasma samples to room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • In a clean microcentrifuge tube, aliquot 300 µL of human plasma.

  • Spike with 25 µL of the Macitentan-D4 internal standard working solution (200 ng/mL).

  • Vortex for 30 seconds.

  • Add 100 µL of methanol and vortex for another 30 seconds.

  • To precipitate proteins, add 500 µL of 1M HCl, vortex for 1 minute, and centrifuge at 14,000 rpm for 8 minutes at 4°C.

  • Transfer the supernatant to a clean tube for SPE.

4. Solid-Phase Extraction (SPE) Protocol

  • Conditioning: Condition the C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to dry out.

  • Loading: Load the entire supernatant from the sample preparation step onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of deionized water to remove polar impurities.

    • Wash the cartridge with 1 mL of 30% methanol in water to remove less retained impurities.

  • Drying: Dry the cartridge under high vacuum for 5 minutes to remove any residual washing solvents.

  • Elution: Elute Macitentan and Macitentan-D4 from the cartridge by passing 1 mL of acetonitrile into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the dried residue in 200 µL of the mobile phase (e.g., 0.5% Formic Acid in water:Acetonitrile, 20:80 v/v).

    • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

5. LC-MS/MS Analysis

  • LC Column: C18 column (e.g., 100 x 2.1 mm, 2.6 µm)

  • Mobile Phase: 0.5% Formic Acid in water:Acetonitrile (20:80, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions (example):

    • Macitentan: m/z 589.1 → 203.3

    • Macitentan-D4: (The exact transition for Macitentan-D4 should be determined by direct infusion, but is expected to be approximately m/z 593.1 → 203.3 or another suitable product ion).

Data Presentation

The following table summarizes the expected performance characteristics of the method based on published data for Macitentan analysis.

ParameterResultReference
Linearity Range1.00 - 500 ng/mL
Correlation Coefficient (r²)> 0.99
Lower Limit of Quantification (LLOQ)1.00 ng/mL
Mean Recovery (Macitentan)68.04% - 72.09%
Mean Recovery (Macitentan-D4)77.79%
Intra-day Precision< 15%
Inter-day Precision< 15%
AccuracyWithin ±15% (±20% at LLOQ)

Mandatory Visualization

SPE_Workflow cluster_spe Solid-Phase Extraction Steps plasma Plasma Sample (300 µL) is_spike Spike with Macitentan-D4 IS plasma->is_spike precipitation Protein Precipitation (Methanol, HCl) is_spike->precipitation centrifuge Centrifugation precipitation->centrifuge supernatant Collect Supernatant centrifuge->supernatant conditioning 1. Conditioning (Methanol, Water) supernatant->conditioning spe_cartridge SPE Cartridge (C18) loading 2. Sample Loading washing 3. Washing (Water, 30% Methanol) drying 4. Drying elution 5. Elution (Acetonitrile) evaporation Evaporation (N2) elution->evaporation reconstitution Reconstitution (Mobile Phase) evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Caption: Workflow for Macitentan Solid-Phase Extraction.

References

Application Note: Liquid-Liquid Extraction of Macitentan from Human Plasma using Macitentan D4 as an Internal Standard for LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Macitentan is a dual endothelin receptor antagonist indicated for the treatment of pulmonary arterial hypertension (PAH)[1][2]. Accurate quantification of Macitentan in biological matrices like human plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. This application note details a robust and reliable liquid-liquid extraction (LLE) method for the isolation of Macitentan from human plasma. The protocol incorporates Macitentan D4, a stable isotope-labeled internal standard, to ensure high accuracy and precision in subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[1][3][4].

Principle

Liquid-liquid extraction is a sample preparation technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the biological matrix) and an organic solvent. In this protocol, plasma samples are first treated to precipitate proteins and acidify the mixture. An organic solvent is then added to selectively extract Macitentan and its internal standard, this compound, from the aqueous plasma matrix. After separation and evaporation of the organic phase, the concentrated extract is reconstituted and ready for LC-MS/MS analysis. The use of this compound as an internal standard corrects for variability during sample processing and instrumental analysis, leading to more accurate and precise quantification.

Experimental Protocols

Materials and Reagents
  • Macitentan analytical standard

  • This compound internal standard (IS)

  • HPLC-grade Methanol

  • HPLC-grade Acetonitrile

  • Formic Acid

  • Orthophosphoric Acid

  • Reagent-grade deionized water

  • Blank human plasma with K2EDTA as an anticoagulant

  • Appropriate organic solvent for LLE (e.g., Methyl Tert-Butyl Ether or Ethyl Acetate)

Preparation of Standard and Quality Control (QC) Samples
  • Stock Solutions: Prepare individual stock solutions of Macitentan and this compound in methanol at a concentration of 1.00 mg/mL. Store these solutions at 2-8°C.

  • Working Standard Solutions:

    • Prepare a series of Macitentan working solutions by diluting the stock solution with methanol to achieve concentrations that will yield the desired calibration curve points in plasma.

    • Prepare an IS working solution by diluting the this compound stock solution in methanol to a final concentration of 200 ng/mL.

  • Calibration Curve (CC) and Quality Control (QC) Samples:

    • Spike blank human plasma with the Macitentan working solutions to create CC standards. A typical concentration range is 1.00 to 500 ng/mL.

    • Prepare QC samples in the same manner at a minimum of three concentration levels: low, medium, and high (e.g., 3.00, 200, and 400 ng/mL).

Plasma Sample Preparation: Liquid-Liquid Extraction Protocol
  • Pipette 300 µL of plasma sample (blank, CC, QC, or unknown) into a clean centrifuge tube.

  • Add 50 µL of the 200 ng/mL this compound internal standard working solution to each tube and vortex briefly.

  • Add 100 µL of 2% v/v Orthophosphoric acid to each tube and vortex. This step helps in the precipitation of plasma proteins.

  • Add 3.0 mL of the designated organic extraction solvent (e.g., Methyl Tert-Butyl Ether).

  • Vortex the mixture vigorously for 10 minutes to ensure thorough extraction of the analyte and internal standard into the organic phase.

  • Centrifuge the samples at 4000 rpm for 10 minutes at 4°C to achieve complete separation of the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a new clean tube, avoiding any disturbance of the precipitated protein layer.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 0.5% Formic Acid in water:Acetonitrile, 20:80 v/v).

  • Vortex the reconstituted sample to ensure the residue is fully dissolved.

  • Transfer the sample to an autosampler vial for injection into the LC-MS/MS system. Inject 10 µL for analysis.

Suggested LC-MS/MS Conditions
  • LC Column: C18 column

  • Mobile Phase: 0.5% Formic Acid in water:Acetonitrile (20:80, v/v)

  • Flow Rate: 1.0 mL/min

  • Ionization: Electrospray Ionization (ESI), positive mode

  • Detection: Multiple Reaction Monitoring (MRM)

    • Macitentan Transition: m/z 589.0 → 200.9

    • This compound Transition: m/z 593.0 → 204.9

Data Presentation

The described liquid-liquid extraction method, when coupled with LC-MS/MS analysis, is validated according to regulatory guidelines and demonstrates high performance. Key quantitative data are summarized below.

Table 1: Method Validation Parameters for Macitentan Quantification

ParameterResultCitation
Linearity Range1.00 - 500 ng/mL
Correlation Coefficient (r²)> 0.99
Lower Limit of Quantitation (LLOQ)1.00 ng/mL
Intra-day Precision (%CV)< 15%
Inter-day Precision (%CV)< 15%
Accuracy (at LLOQ)Within ±20%
Accuracy (other levels)Within ±15%

Table 2: Recovery and Stability Data

ParameterResultNotesCitation
Average Recovery89.8% - 99.7%Varies slightly between studies and QC levels.
Freeze-Thaw StabilityStableSamples are stable through three freeze-thaw cycles.
Long-Term StabilityStable for 47 days at -20°CDemonstrates robustness for batch analysis.

Workflow Visualization

The following diagram illustrates the key steps in the liquid-liquid extraction workflow for Macitentan from human plasma.

LLE_Workflow start Start plasma_sample 1. Aliquot Plasma (300 µL) start->plasma_sample add_is 2. Add Internal Standard (this compound) plasma_sample->add_is add_acid 3. Add Orthophosphoric Acid add_is->add_acid add_solvent 4. Add Organic Solvent add_acid->add_solvent vortex 5. Vortex (10 min) add_solvent->vortex centrifuge 6. Centrifuge (4000 rpm) vortex->centrifuge separate 7. Separate Organic Layer centrifuge->separate evaporate 8. Evaporate to Dryness separate->evaporate reconstitute 9. Reconstitute in Mobile Phase evaporate->reconstitute analyze 10. Analyze by LC-MS/MS reconstitute->analyze end_node End analyze->end_node

Liquid-Liquid Extraction workflow for Macitentan.

References

UPLC-MS/MS method for high-throughput analysis of Macitentan with Macitentan D4

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

This document provides a detailed methodology for the high-throughput quantitative analysis of Macitentan, an endothelin receptor antagonist, and its deuterated internal standard, Macitentan D4, in biological matrices using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). This method is tailored for researchers, scientists, and professionals in drug development and pharmacokinetic studies.

Introduction

Macitentan is an orally active dual endothelin receptor antagonist approved for the treatment of pulmonary arterial hypertension (PAH).[1][2][3] Accurate and rapid quantification of Macitentan in biological samples is crucial for pharmacokinetic and toxicokinetic studies. This application note describes a robust and sensitive UPLC-MS/MS method for the high-throughput analysis of Macitentan, utilizing its stable isotope-labeled analog, this compound, as an internal standard to ensure high precision and accuracy. The method employs a simple sample preparation technique and a rapid chromatographic separation, making it suitable for the analysis of a large number of samples.

Experimental Protocols

Materials and Reagents
  • Macitentan reference standard

  • This compound (internal standard)[4]

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (or other relevant biological matrix)

Standard Solutions Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Macitentan and this compound in methanol to prepare individual primary stock solutions of 1 mg/mL.[1]

  • Working Standard Solutions: Prepare serial dilutions of the Macitentan primary stock solution with a 50:50 mixture of acetonitrile and water to create working standard solutions for the calibration curve and quality control (QC) samples.

  • Internal Standard (IS) Working Solution: Dilute the this compound primary stock solution with the same diluent to a final concentration of 200 ng/mL.

Sample Preparation (Protein Precipitation)
  • To 100 µL of the biological sample (plasma, serum, etc.), add 20 µL of the IS working solution (this compound).

  • Add 300 µL of acetonitrile to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the samples at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Inject an appropriate volume (e.g., 5 µL) of the supernatant into the UPLC-MS/MS system.

UPLC-MS/MS Instrumentation and Conditions

UPLC System:

ParameterCondition
Column Reversed-phase C18 column (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile with 0.1% Formic acid
Flow Rate 0.4 mL/min
Gradient 20% B to 95% B in 2.0 min, hold at 95% B for 0.5 min, return to 20% B in 0.1 min, and re-equilibrate for 0.4 min
Injection Volume 5 µL
Column Temperature 40 °C
Total Run Time 3.0 min

Mass Spectrometer:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 350 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr

Data Presentation

The quantitative data for the UPLC-MS/MS analysis of Macitentan and this compound are summarized in the tables below.

Table 1: Mass Spectrometric Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Macitentan589.0200.920021
This compound593.0204.920021

Data derived from a representative method.

Table 2: Method Validation Parameters

ParameterResult
Linearity Range 1 - 500 ng/mL
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (%) Within ±15% (±20% at LLOQ)
Recovery (%) 68.04 - 72.09% for Macitentan
77.79% for this compound

Validation parameters are based on published data and may vary depending on the specific laboratory conditions.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (100 µL) Add_IS Add Internal Standard (this compound) Sample->Add_IS Protein_Precipitation Add Acetonitrile (300 µL) Add_IS->Protein_Precipitation Vortex Vortex (1 min) Protein_Precipitation->Vortex Centrifuge Centrifuge (10,000 rpm, 10 min) Vortex->Centrifuge Supernatant_Transfer Transfer Supernatant Centrifuge->Supernatant_Transfer UPLC UPLC Separation (C18 Column) Supernatant_Transfer->UPLC MSMS MS/MS Detection (MRM Mode) UPLC->MSMS Data_Acquisition Data Acquisition MSMS->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Caption: Experimental workflow for Macitentan analysis.

logical_relationship cluster_method Analytical Method Analyte Macitentan Sample_Prep Protein Precipitation Analyte->Sample_Prep IS This compound (Internal Standard) IS->Sample_Prep Matrix Biological Matrix (e.g., Plasma) Matrix->Sample_Prep UPLC UPLC Separation Sample_Prep->UPLC MSMS MS/MS Detection UPLC->MSMS Quant_Analyte Quantification of Macitentan MSMS->Quant_Analyte Quant_IS Monitoring of This compound MSMS->Quant_IS

Caption: Logical relationship of the analytical method components.

References

Troubleshooting & Optimization

Overcoming ion suppression in Macitentan analysis with Macitentan D4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the analysis of Macitentan, focusing on overcoming ion suppression using its deuterated internal standard, Macitentan-D4.

Troubleshooting Guide: Ion Suppression in Macitentan Analysis

Ion suppression is a common challenge in LC-MS/MS analysis, where components of the sample matrix interfere with the ionization of the target analyte, leading to reduced signal intensity and inaccurate quantification. This guide addresses specific issues you may encounter.

Question: I am observing low or inconsistent signal intensity for Macitentan. Could this be ion suppression?

Answer: Yes, low or inconsistent signal intensity for Macitentan, especially when analyzing complex biological matrices like plasma, is a strong indicator of ion suppression.[1][2][3] This phenomenon occurs when co-eluting matrix components compete with Macitentan for ionization in the mass spectrometer's ion source, thereby reducing its signal.[2][4]

To confirm and troubleshoot this issue, consider the following steps:

  • Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): The most effective way to compensate for ion suppression is by using a SIL-IS, such as Macitentan-D4. Since Macitentan-D4 is chemically identical to Macitentan, it co-elutes and experiences the same degree of ion suppression. By calculating the peak area ratio of Macitentan to Macitentan-D4, the variability caused by ion suppression can be normalized, leading to accurate quantification.

  • Optimize Sample Preparation: A thorough sample cleanup is crucial to remove interfering matrix components before analysis.

    • Protein Precipitation: This is a common first step for plasma samples. A mixture of acetonitrile and ethanol (1:1 v/v) can be used for efficient protein precipitation.

    • Liquid-Liquid Extraction (LLE): LLE can provide a cleaner sample extract compared to protein precipitation, further minimizing matrix effects.

    • Solid-Phase Extraction (SPE): SPE offers selective extraction of the analyte, effectively removing a significant portion of the interfering matrix components.

  • Chromatographic Separation: Ensure that your chromatographic method provides adequate separation of Macitentan from the bulk of the matrix components. Adjusting the mobile phase composition, gradient profile, or using a different column chemistry can help shift the retention time of Macitentan away from regions of significant ion suppression.

Question: My calibration curve for Macitentan is non-linear or has poor reproducibility. How can I address this?

Answer: A non-linear or irreproducible calibration curve is another common symptom of uncompensated ion suppression. The degree of ion suppression can vary with the concentration of the analyte and the specific matrix of each sample, leading to inconsistent results.

Here's how to troubleshoot:

  • Consistent Use of Macitentan-D4: Ensure that Macitentan-D4 is added to all your standards, quality controls, and unknown samples at a constant concentration. The calibration curve should be constructed by plotting the peak area ratio of Macitentan to Macitentan-D4 against the concentration of Macitentan. This will correct for variations in ion suppression across different concentration levels.

  • Matrix-Matched Calibrants: Prepare your calibration standards in the same biological matrix as your samples (e.g., blank human plasma). This ensures that the standards and samples experience similar matrix effects, leading to a more accurate calibration curve.

Frequently Asked Questions (FAQs)

Q1: Why is Macitentan-D4 the recommended internal standard for Macitentan analysis?

A1: Macitentan-D4 is a stable isotope-labeled version of Macitentan, meaning it has the same chemical structure and properties but is slightly heavier due to the replacement of four hydrogen atoms with deuterium. This makes it the ideal internal standard because:

  • Co-elution: It has nearly identical chromatographic retention time as Macitentan.

  • Identical Ionization Behavior: It experiences the same degree of ion suppression or enhancement as Macitentan in the mass spectrometer's ion source.

  • Mass Differentiation: It can be distinguished from Macitentan by the mass spectrometer due to its different mass-to-charge ratio (m/z).

By measuring the ratio of the analyte to the internal standard, any signal variation caused by ion suppression is effectively canceled out.

Q2: What are the typical mass transitions for Macitentan and Macitentan-D4 in MS/MS analysis?

A2: In positive ion mode, the following multiple reaction monitoring (MRM) transitions are commonly used:

  • Macitentan: m/z 589.0 → 200.9 or m/z 589.1 → 203.3

  • Macitentan-D4: m/z 593.0 → 204.9

Q3: What are some validated experimental conditions for Macitentan analysis using LC-MS/MS?

A3: Several validated methods have been published. The following tables summarize key parameters from a representative method.

Experimental Protocols & Data

Table 1: LC-MS/MS Method Parameters for Macitentan Analysis
ParameterValueReference
LC System Shimadzu HPLC
Column C18 (dimensions not specified)
Mobile Phase 0.5% Formic Acid in Water : Acetonitrile (20:80 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
MS System Tandem Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition (Macitentan) m/z 589.000 → 200.900
MRM Transition (Macitentan-D4) m/z 593.000 → 204.900
Table 2: Summary of Method Validation Data
ParameterResultReference
Linearity Range 1.00 to 500 ng/mL
Correlation Coefficient (r²) > 0.99
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy Within ±15% (±20% at LLOQ)
Mean Recovery (Macitentan) 68.04% - 72.09%
Mean Recovery (Macitentan-D4) 77.79%
Detailed Experimental Protocol: Sample Preparation (Liquid-Liquid Extraction)

This protocol is adapted from a validated method for the analysis of Macitentan in human plasma.

  • Sample Aliquoting: Take an aliquot of human plasma containing Macitentan.

  • Internal Standard Spiking: Add a working solution of Macitentan-D4 to the plasma sample.

  • Extraction: Perform liquid-liquid extraction using an appropriate organic solvent.

  • Evaporation: Evaporate the organic layer to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in the mobile phase.

  • Injection: Inject the reconstituted sample into the LC-MS/MS system.

Visualizations

Workflow for Overcoming Ion Suppression

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (Macitentan + Matrix) Add_IS Add Macitentan-D4 (Internal Standard) Plasma->Add_IS Extraction Liquid-Liquid or Solid-Phase Extraction Add_IS->Extraction Clean_Sample Clean Sample Extract Extraction->Clean_Sample LC_Separation LC Separation Clean_Sample->LC_Separation ESI Electrospray Ionization (Ion Suppression Occurs) LC_Separation->ESI MS_Detection MS/MS Detection (MRM) ESI->MS_Detection Peak_Areas Measure Peak Areas (Macitentan & Macitentan-D4) MS_Detection->Peak_Areas Ratio_Calculation Calculate Peak Area Ratio (Analyte/IS) Peak_Areas->Ratio_Calculation Quantification Accurate Quantification Ratio_Calculation->Quantification

Caption: Workflow demonstrating the use of an internal standard to mitigate ion suppression.

Principle of Ion Suppression Compensation

cluster_without_is Without Internal Standard cluster_with_is With Macitentan-D4 (Internal Standard) Macitentan_Signal Macitentan Signal Ion_Suppression Ion Suppression Macitentan_Signal->Ion_Suppression Reduced_Signal Inaccurate (Low) Signal Ion_Suppression->Reduced_Signal Macitentan_Signal_IS Macitentan Signal Ion_Suppression_Both Ion Suppression (Affects Both) Macitentan_Signal_IS->Ion_Suppression_Both Macitentan_D4_Signal Macitentan-D4 Signal Macitentan_D4_Signal->Ion_Suppression_Both Ratio Peak Area Ratio (Macitentan / Macitentan-D4) Ion_Suppression_Both->Ratio Accurate_Result Accurate Result Ratio->Accurate_Result

Caption: How Macitentan-D4 compensates for signal suppression.

References

Minimizing matrix effects for Macitentan quantification using Macitentan D4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Macitentan, with a focus on minimizing matrix effects using its deuterated internal standard, Macitentan D4.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact Macitentan quantification?

A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as Macitentan, by co-eluting substances from the sample matrix (e.g., plasma, urine).[1] This interference can lead to ion suppression (decreased signal) or ion enhancement (increased signal), ultimately compromising the accuracy, precision, and sensitivity of the quantification.[1]

Q2: Why is a deuterated internal standard like this compound recommended for this analysis?

A2: this compound is a stable isotope-labeled (SIL) analog of Macitentan, where four hydrogen atoms have been replaced by deuterium.[2] Because it is chemically almost identical to Macitentan, it co-elutes during liquid chromatography and experiences nearly the same degree of ion suppression or enhancement. By comparing the signal of the analyte to the known concentration of the internal standard, accurate quantification can be achieved despite matrix effects.

Q3: What are the common sample preparation techniques for Macitentan quantification in plasma?

A3: The two primary sample preparation techniques are liquid-liquid extraction (LLE) and protein precipitation (PP).

  • Liquid-Liquid Extraction: This technique involves extracting Macitentan and this compound from the plasma sample using an organic solvent. One reported method uses a mixture of diethyl ether and dichloromethane (80:20 v/v).

  • Protein Precipitation: This method involves adding a solvent like acetonitrile to the plasma sample to precipitate proteins, which are then removed by centrifugation.

Troubleshooting Guide

Issue 1: High variability or poor reproducibility in quantification results.

  • Possible Cause: Inconsistent matrix effects between samples.

  • Troubleshooting Steps:

    • Ensure Consistent Internal Standard Addition: Verify that a consistent and accurate amount of this compound is added to every sample, calibrator, and quality control (QC) sample.

    • Optimize Sample Preparation: If using protein precipitation, ensure complete protein removal. For LLE, optimize the extraction solvent and pH to maximize recovery and minimize the co-extraction of interfering substances.

    • Chromatographic Separation: Ensure baseline separation of Macitentan from any known interfering compounds.

Issue 2: The observed signal for Macitentan is lower than expected (ion suppression).

  • Possible Cause: Co-eluting endogenous or exogenous compounds in the sample matrix are suppressing the ionization of Macitentan.

  • Troubleshooting Steps:

    • Improve Chromatographic Separation: Modify the mobile phase composition or gradient to better separate Macitentan from the interfering matrix components.

    • Enhance Sample Cleanup: Implement a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove a wider range of interfering compounds.

    • Dilution: Diluting the sample with a suitable solvent can reduce the concentration of matrix components, thereby lessening their suppressive effect.

Issue 3: Interference is observed at the mass transition of this compound in blank samples.

  • Possible Cause: Crosstalk from the unlabeled Macitentan or contamination.

  • Troubleshooting Steps:

    • Check for Crosstalk: Analyze a high-concentration sample of Macitentan without the internal standard and monitor the mass transition for this compound. If a signal is present, this indicates isotopic contribution from Macitentan.

    • Verify Purity of Internal Standard: Analyze a solution of only this compound to ensure it is not contaminated with unlabeled Macitentan.

    • Optimize Mass Spectrometry Parameters: Ensure that the precursor and product ion masses for both Macitentan and this compound are correctly set to minimize potential overlap.

Experimental Protocols

Detailed Methodology for Macitentan Quantification in Human Plasma

This protocol is a composite based on validated methods reported in the literature.

1. Sample Preparation (Liquid-Liquid Extraction)

  • Pipette 300 µL of plasma sample, calibration standard, or QC sample into a centrifuge tube.

  • Add 50 µL of this compound internal standard working solution (e.g., 200 ng/mL).

  • Add 100 µL of 2% v/v orthophosphoric acid.

  • Add 2.5 mL of diethyl ether:dichloromethane (80:20 v/v).

  • Vortex for 20 minutes at 50 rpm.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue with 100 µL of the mobile phase.

2. Liquid Chromatography Conditions

  • Column: Cosmosil 5C18-MS-II (4.6 x 150mm) or equivalent.

  • Mobile Phase: 0.5% Formic Acid in water:Acetonitrile (20:80 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 40°C.

3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Mass Transitions:

    • Macitentan: m/z 589.0 -> 200.9

    • This compound: m/z 593.0 -> 204.9

  • Collision Energy: Optimized for the specific instrument, for example, 21 eV for both Macitentan and this compound.

Data Presentation

Table 1: Summary of LC-MS/MS Method Parameters for Macitentan Quantification

ParameterValueReference
Linearity Range 1.00 - 500 ng/mL
Correlation Coefficient (r²) > 0.99
Intra-day Precision < 15%
Inter-day Precision < 15%
Accuracy Within ±15% (±20% at LLOQ)
Mean Recovery (Macitentan) 68.04% - 72.09%
Mean Recovery (this compound) 77.79%

Table 2: Comparison of Different Reported Methods for Macitentan Quantification

Method FeatureMethod 1Method 2Method 3
Internal Standard This compoundLosartanDonepezil
Sample Preparation Liquid-Liquid ExtractionProtein PrecipitationProtein Precipitation
Linearity Range (ng/mL) 1.00 - 5000.997 - 1020.7931 - 500
Chromatography HPLCLC-MS/MSHPLC-MS/MS

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound (IS) plasma->add_is extraction Liquid-Liquid Extraction add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution injection Inject into LC-MS/MS reconstitution->injection chromatography Chromatographic Separation injection->chromatography detection Mass Spectrometry Detection (MRM) chromatography->detection quantification Quantification (Analyte/IS Ratio) detection->quantification results Concentration Results quantification->results

Caption: Experimental workflow for Macitentan quantification.

matrix_effect_minimization cluster_without_is Without Internal Standard cluster_with_is With this compound (Internal Standard) analyte_only Analyte Signal matrix_effect Matrix Effect (Ion Suppression) analyte_only->matrix_effect inaccurate_result Inaccurate Quantification matrix_effect->inaccurate_result matrix_effect_both Matrix Effect on Both (Co-elution) analyte_is Analyte + IS Signal analyte_is->matrix_effect_both ratio Calculate Analyte/IS Ratio matrix_effect_both->ratio accurate_result Accurate Quantification ratio->accurate_result

References

Troubleshooting poor peak shape of Macitentan D4 in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Macitentan D4 HPLC Analysis

Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of this compound. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues related to poor peak shape, ensuring accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape for this compound?

Poor peak shape for this compound, which often manifests as peak tailing, is typically due to secondary interactions between the analyte and the stationary phase.[1] Macitentan is a sulfonamide that contains basic nitrogen groups.[2] These groups can interact with acidic residual silanol groups on the surface of silica-based columns (like C18), causing a portion of the analyte to lag behind, resulting in a tailing peak.[1][3] Other potential causes include column overload, extra-column volume (dead volume), and a mismatch between the sample solvent and the mobile phase.[4]

Q2: My this compound peak is tailing significantly. What is the first thing I should check?

The most effective first step is to evaluate your mobile phase pH. Macitentan has an acidic pKa of approximately 7.76 and a basic pKa of 3.26. Operating the mobile phase at a low pH (e.g., pH 2.5-3.0) using an acidic modifier like formic acid or phosphoric acid will protonate the residual silanol groups on the column, minimizing their ability to interact with the basic sites on the this compound molecule. This single adjustment often leads to a dramatic improvement in peak symmetry.

Q3: I've adjusted the pH, but still see some tailing. What's the next step?

If tailing persists, consider adding a competitive base to your mobile phase, such as triethylamine (TEA), at a low concentration (e.g., 0.1%). TEA acts as a silanol-masking agent by preferentially interacting with the active silanol sites, thereby preventing them from interacting with your analyte. Alternatively, you can switch to a column with superior end-capping or a different chemistry, such as a polar-embedded phase, which is designed to shield silanol groups and provide better peak shape for basic compounds.

Q4: My peak is showing "fronting" (leading edge is sloped). What does this mean?

Peak fronting is less common than tailing and is almost always a sign of column overload. This occurs when the concentration of the injected sample is too high for the column to handle, saturating the stationary phase at the inlet. The solution is to reduce the sample concentration by diluting your sample or decreasing the injection volume.

Q5: Why are my peaks broad instead of sharp?

Peak broadening indicates a loss of chromatographic efficiency. This can be caused by "extra-column effects," which refers to any dead volume in the system between the injector and the detector. Ensure you are using tubing with a narrow internal diameter and that all fittings are secure and properly seated. Other causes can include using a sample solvent that is much stronger than the mobile phase, leading to poor focusing of the injection band, or general column deterioration.

Troubleshooting Guides & Diagrams

Guide 1: Systematic Approach to Resolving Peak Tailing

Peak tailing is the most prevalent issue when analyzing basic compounds like this compound on reversed-phase columns. Follow this systematic workflow to diagnose and resolve the problem.

G cluster_0 Troubleshooting Workflow for Peak Tailing A Observe Peak Tailing (Asymmetry Factor > 1.2) B Is Mobile Phase pH low? (e.g., pH < 3.5) A->B C Adjust Mobile Phase to low pH (2.5-3.0) using 0.1% Formic or Phosphoric Acid B->C No F Is Sample Concentration Too High? B->F Yes D Re-analyze Sample C->D E Is Tailing Resolved? D->E E->F No I Symmetrical Peak Achieved (Asymmetry Factor ≈ 1.0) E->I Yes G Reduce Sample Concentration or Injection Volume F->G Yes H Add Competing Base (e.g., 0.1% TEA) to Mobile Phase OR Use High-Purity, End-Capped Column F->H No G->D H->D J Check for Extra-Column Volume (fittings, tubing) or Column Void H->J

Caption: A step-by-step workflow for diagnosing and fixing peak tailing.

Guide 2: Understanding the Root Causes of Poor Peak Shape

Poor peak shape can stem from chemical interactions, hardware issues, or method parameters. This diagram illustrates the relationship between common problems and their underlying causes.

G cluster_1 Root Causes of Poor Peak Shape A Poor Peak Shape B Peak Tailing A->B C Peak Fronting A->C D Peak Broadening A->D E Split Peaks A->E B1 Secondary Interactions (Analyte-Silanol) B->B1 B2 High Mobile Phase pH B->B2 B3 Column Contamination B->B3 C1 Column Overload (High Concentration) C->C1 C2 Sample Solvent Stronger than Mobile Phase C->C2 D1 Extra-Column Volume (Dead Volume) D->D1 D2 Column Deterioration D->D2 D3 High Flow Rate D->D3 E1 Partially Blocked Frit E->E1 E2 Column Void/Channeling E->E2

Caption: A relational map of common peak shape problems and their causes.

Experimental Protocols & Data

Protocol 1: Mobile Phase pH Adjustment for Improved Peak Shape

Objective: To eliminate peak tailing caused by silanol interactions by lowering the mobile phase pH.

Materials:

  • HPLC Grade Water

  • HPLC Grade Acetonitrile (ACN)

  • Formic Acid (FA), ~99% purity

  • 0.45 µm filter membranes

Procedure:

  • Prepare Aqueous Phase: To prepare 1 L of 0.1% Formic Acid in water, add 999 mL of HPLC grade water to a clean mobile phase reservoir. Add 1 mL of Formic Acid. Mix thoroughly. This will result in a pH of approximately 2.7.

  • Filter: Filter the aqueous phase through a 0.45 µm membrane to remove particulates.

  • Prepare Mobile Phase: For a typical starting condition of 80:20 (Aqueous:ACN), combine 800 mL of the prepared aqueous phase with 200 mL of HPLC grade Acetonitrile.

  • Degas: Degas the final mobile phase using sonication or an online degasser to prevent air bubbles in the system.

  • System Equilibration: Flush the HPLC system and column with the new mobile phase for at least 15-20 column volumes or until a stable baseline is achieved before injecting the sample.

Data Tables

Table 1: Recommended Starting HPLC Conditions for this compound Analysis

ParameterRecommended SettingRationale
Column High-purity, end-capped C8 or C18, 2.1-4.6 mm ID, <5 µmC8 or C18 provides good hydrophobic retention. High purity and end-capping minimize silanol interactions.
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)Low pH suppresses silanol ionization, greatly improving peak shape for basic compounds.
Mobile Phase B AcetonitrileCommon organic modifier providing good elution strength and low viscosity.
Gradient/Isocratic Gradient elution is often preferred for complex samples, while isocratic can be faster for simple assays. A starting point could be 80:20 A:B.A gradient ensures elution of all components, while isocratic is simpler and more robust.
Flow Rate 0.8 - 1.5 mL/min (for 4.6 mm ID column)A standard flow rate providing a balance between analysis time and efficiency.
Column Temperature 30 - 45 °CElevated temperature can improve peak efficiency and reduce viscosity.
Detection (UV) 215 - 278 nmMacitentan has UV absorbance in this range. Optimal wavelength should be confirmed.
Injection Volume 5 - 20 µLKeep volume low to prevent band broadening and overload.
Sample Solvent Mobile Phase or a weaker solvent (e.g., 50:50 ACN:Water)Dissolving the sample in the mobile phase prevents peak distortion upon injection.

Table 2: Troubleshooting Summary for Poor Peak Shape

Observed ProblemPotential CauseRecommended Solution(s)
Peak Tailing 1. Secondary Silanol Interactions Lower mobile phase pH to <3.0. Add a competitive base (0.1% TEA). Use a highly end-capped or polar-embedded column.
2. Column Contamination Flush the column with a strong solvent (e.g., 100% ACN, then Isopropanol). If unresolved, replace the column.
3. Metal Chelation Use a high-purity silica column with low metal content. Add a chelating agent like EDTA to the mobile phase.
Peak Fronting 1. Column Overload Dilute the sample or reduce injection volume.
2. Inappropriate Sample Solvent Dissolve the sample in the initial mobile phase or a weaker solvent.
Peak Broadening 1. Extra-Column Volume Use shorter, narrower ID (e.g., 0.005") tubing. Ensure all fittings are properly connected to avoid dead space.
2. Column Deterioration Replace the column. Consider using a guard column to extend column lifetime.
Split / Shoulder Peaks 1. Partially Blocked Inlet Frit Reverse and flush the column (check manufacturer's instructions). If unresolved, replace the frit or column.
2. Column Void or Channeling This is often due to physical shock or harsh mobile phase conditions (high pH/temp) and is irreversible. Replace the column.

References

Optimizing mass spectrometer parameters for Macitentan D4 detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometer parameters for the detection of Macitentan and its deuterated internal standard, Macitentan D4.

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of Macitentan.

Issue Possible Cause Recommended Solution
No or Low Signal for Macitentan/Macitentan D4 Incorrect mass transitions being monitored.Verify the MRM transitions. For Macitentan, common transitions are m/z 589.0 → 200.9 and 589.1 → 203.3. For this compound, the transition is m/z 593.0 → 204.9.[1]
Inappropriate ionization mode.Macitentan and its internal standard ionize well in positive electrospray ionization (ESI) mode.[1][2] Ensure the mass spectrometer is set to positive ion mode.
Suboptimal source parameters.Optimize source parameters such as capillary voltage (e.g., 3.5-4 kV), source temperature (e.g., 100-500°C), and gas flows (nebulizer, heater, curtain gas).[1][2]
Inefficient sample extraction.The recovery of Macitentan can be influenced by the extraction method. Both protein precipitation (using acetonitrile) and liquid-liquid extraction have been successfully used. If recovery is low, consider optimizing the extraction solvent and pH.
High Background Noise or Matrix Effects Insufficient chromatographic separation from matrix components.Optimize the LC method. A C18 column is commonly used. The mobile phase often consists of an organic solvent (like acetonitrile) and an aqueous solution with a modifier (like 0.1-0.5% formic acid). Adjusting the gradient or isocratic composition can improve separation.
Contamination from sample collection tubes or reagents.Use high-purity solvents and reagents. Ensure that the sample collection and processing materials are free of interfering substances.
Poor Peak Shape (Tailing or Fronting) Incompatible mobile phase pH with the analyte's pKa.The use of formic acid in the mobile phase helps to protonate Macitentan, leading to better peak shape in reversed-phase chromatography.
Column degradation or contamination.Flush the column with a strong solvent or replace it if performance does not improve.
Inconsistent Results or Poor Reproducibility Instability of the analyte in the matrix or prepared samples.Macitentan has been shown to be stable in plasma through several freeze-thaw cycles and for extended periods when stored frozen. However, stability should be verified under your specific laboratory conditions. Macitentan is reported to be unstable under acidic and basic hydrolytic conditions.
Improper internal standard concentration.Ensure the internal standard (this compound) concentration is appropriate and consistent across all samples and calibration standards. A typical concentration for the working solution of the internal standard is 200 ng/mL.

Frequently Asked Questions (FAQs)

Q1: What are the recommended mass spectrometer settings for Macitentan and this compound?

A1: The following table summarizes typical mass spectrometer parameters for the analysis of Macitentan and its deuterated internal standard, this compound. These settings should be used as a starting point and optimized for your specific instrument.

Parameter Macitentan This compound (Internal Standard)
Ionization Mode Positive ESIPositive ESI
Precursor Ion (Q1) m/z 589.0 or 589.1m/z 593.0
Product Ion (Q3) m/z 200.9 or 203.3m/z 204.9
Collision Energy (CE) ~21 eV (should be optimized)~21 eV (should be optimized)

Q2: What is a suitable experimental protocol for the extraction of Macitentan from plasma?

A2: A common and effective method is protein precipitation. Here is a general protocol:

  • To a 100 µL aliquot of plasma sample, add the internal standard solution (this compound).

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for approximately 1 minute.

  • Centrifuge the samples at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or vial.

  • Inject a small volume (e.g., 5 µL) of the supernatant into the LC-MS/MS system.

Liquid-liquid extraction is another viable option.

Q3: What are the key metabolic pathways for Macitentan?

A3: Macitentan is primarily metabolized in the liver by cytochrome P450 enzymes. The main pathways include:

  • Oxidative depropylation: This is a major pathway that forms the pharmacologically active metabolite, ACT-132577 (M6). This reaction is mainly catalyzed by CYP3A4.

  • Oxidative cleavage: The ethylene glycol linker can be cleaved, a reaction catalyzed by CYP2C9.

  • Aliphatic hydroxylation: This is another metabolic route.

Visualizations

Experimental Workflow for Macitentan Analysis

cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Plasma_Sample Plasma Sample Add_IS Add Internal Standard (this compound) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection LC_Separation LC Separation (C18 Column) Supernatant_Collection->LC_Separation MS_Detection Mass Spectrometry (Positive ESI, MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Concentration_Calculation Concentration Calculation Peak_Integration->Concentration_Calculation

Caption: A typical workflow for the bioanalysis of Macitentan in plasma samples.

Macitentan Metabolism Pathway

Macitentan Macitentan M6 ACT-132577 (M6) (Active Metabolite) Macitentan->M6 Oxidative Depropylation (CYP3A4, CYP2C8/9/19) M4 M4 (Alcohol) Macitentan->M4 Oxidative Cleavage (CYP2C9) M7 M7 (Hydroxylated) Macitentan->M7 Aliphatic Hydroxylation (CYP2C9, CYP2C8/19) M5 ACT-373898 (M5) (Inactive Metabolite) M4->M5 Oxidation

Caption: Primary metabolic pathways of Macitentan in humans.

References

Addressing Macitentan D4 instability in processed samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Macitentan D4. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to the stability of this compound in processed samples during bioanalysis.

Frequently Asked Questions (FAQs)

Q1: My this compound internal standard signal is low or inconsistent across my sample batch. What are the primary causes?

Low or variable signal intensity for a deuterated internal standard (IS) like this compound can stem from several factors. The most common causes include:

  • Hydrogen-Deuterium (H/D) Exchange: Deuterium atoms on the IS can exchange with hydrogen atoms from the sample matrix or solvents, particularly under acidic or basic conditions. This reduces the concentration of the correct deuterated form.[1][2]

  • Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., plasma) can suppress or enhance the ionization of the IS in the mass spectrometer's source, leading to inconsistent signal.[3][4][5]

  • Chromatographic (Isotope) Effects: The deuterated standard may have a slightly different retention time compared to the non-deuterated Macitentan. If this separation occurs in a region of ion suppression, the IS and the analyte will be affected differently.

  • Sample Preparation and Storage: Macitentan is known to be sensitive to hydrolysis under acidic and basic conditions. Improper sample pH, prolonged storage at room temperature, or multiple freeze-thaw cycles can lead to degradation.

  • In-source Fragmentation: The IS may lose a deuterium atom within the ion source of the mass spectrometer, which can reduce its signal and potentially interfere with the analyte signal.

Q2: I suspect Hydrogen-Deuterium (H/D) exchange is causing my this compound instability. How can I investigate this?

H/D exchange is a common issue, especially for compounds with labile protons or when using mobile phases with non-neutral pH. Since forced degradation studies show Macitentan is susceptible to acid and base hydrolysis, it is plausible that the conditions could facilitate H/D exchange on the deuterated analog.

To investigate:

  • Incubate the IS: Prepare two sets of samples. In Set A, spike this compound into your typical solvent (e.g., mobile phase). In Set B, spike it into the processed blank matrix.

  • Analyze Over Time: Inject samples from both sets at different time points (e.g., T=0, 2h, 4h, 8h) while keeping them under autosampler conditions.

  • Evaluate the Signal: A systematic decrease in the this compound signal over time, particularly in the matrix or in pH-adjusted solvents, suggests H/D exchange. You may also see a corresponding (though likely small) increase in the signal for unlabeled Macitentan.

Q3: What are the optimal sample preparation and storage conditions to ensure Macitentan and this compound stability?

Based on validated bioanalytical methods, the following conditions are recommended:

  • Sample Collection: Collect blood samples in K2EDTA tubes.

  • Processing: Process samples promptly to separate plasma. If immediate analysis is not possible, store plasma frozen.

  • Extraction: Liquid-liquid extraction or protein precipitation are commonly used techniques. Using a buffered solution to maintain a neutral or slightly acidic pH during extraction can minimize hydrolysis.

  • Storage: Macitentan has demonstrated good stability in human plasma under various conditions (see Table 1). Store plasma samples at -20°C or colder for long-term stability. Minimize the duration samples are kept at room temperature (bench-top stability) and limit the number of freeze-thaw cycles.

Q4: How can I determine if matrix effects are responsible for the poor performance of my this compound IS?

Matrix effects can cause significant issues even when using a deuterated internal standard, a phenomenon known as differential matrix effects. To assess this, a post-extraction spike experiment is recommended:

  • Prepare Three Sample Sets:

    • Set A: this compound in a clean solvent.

    • Set B: Blank plasma extract spiked with this compound after the extraction process.

    • Set C: Blank plasma extract without any IS.

  • Analyze and Compare: Analyze all sets using your LC-MS/MS method.

    • If the peak area in Set B is significantly lower than in Set A, ion suppression is occurring.

    • If the peak area in Set B is significantly higher, ion enhancement is occurring.

    • No significant difference indicates minimal matrix effect.

Troubleshooting Guides and Diagrams

Guide 1: Troubleshooting this compound Signal Instability

This workflow provides a logical path to diagnose and resolve common issues with this compound internal standard performance.

start Problem: Low or Inconsistent This compound Signal q1 Is the IS signal drifting systematically over the run? start->q1 q2 Does the IS signal differ between neat solvent and post-extraction matrix spikes? q1->q2 No cause1 Probable Cause: H/D Exchange q1->cause1 Yes q3 Are Macitentan and This compound peaks separating chromatographically? q2->q3 No cause2 Probable Cause: Matrix Effects q2->cause2 Yes cause3 Probable Cause: Isotope Effect q3->cause3 Yes sol1 Solution: - Adjust mobile phase/sample pH to be more neutral. - Minimize sample time at RT. - Evaluate IS label position. cause1->sol1 sol2 Solution: - Improve sample cleanup. - Modify chromatography to separate IS from interferences. - Dilute sample. cause2->sol2 sol3 Solution: - Modify LC gradient or mobile phase to improve co-elution. - Use a less retentive column. cause3->sol3

Caption: Troubleshooting workflow for this compound signal issues.

Quantitative Data Summary

Table 1: Summary of Macitentan Stability in Human Plasma

This table summarizes stability data from various bioanalytical studies. Analytes are generally considered stable if the deviation is within ±15%.

Stability ConditionConcentration LevelDurationResultReference
Bench-Top Low & High QCUp to 6 hours (RT)Stable
Freeze-Thaw Low & High QC3 Cycles (-20°C to RT)Stable
Processed Sample Low & High QC163 hours (2-8°C)Stable
Long-Term Low & High QC47 days (-20°C)Stable
Long-Term Low & High QC1 month (Frozen)Stable

Experimental Protocols

Protocol 1: Plasma Sample Preparation (Liquid-Liquid Extraction)

This protocol is adapted from a validated method for Macitentan analysis in human plasma.

s1 1. Pipette 100 µL of human plasma into a vial. s2 2. Add 25 µL of this compound working solution (IS). s1->s2 s3 3. Add 1.0 mL of extraction solvent (e.g., Ethyl Acetate). s2->s3 s4 4. Vortex for 10 minutes. s3->s4 s5 5. Centrifuge at 4000 rpm for 10 minutes. s4->s5 s6 6. Transfer supernatant to a clean tube and evaporate to dryness under nitrogen. s5->s6 s7 7. Reconstitute with 100 µL of mobile phase. s6->s7 s8 8. Inject 10 µL into the LC-MS/MS system. s7->s8

Caption: Experimental workflow for plasma sample preparation.

Protocol 2: Typical LC-MS/MS Conditions

The following table provides a starting point for developing an LC-MS/MS method for Macitentan and this compound analysis, based on published literature.

Table 2: Example LC-MS/MS Parameters for Macitentan & this compound Analysis

ParameterTypical Setting
LC Column C18 (e.g., Accucore AQ, 100 x 2.1 mm, 2.6 µm)
Mobile Phase A 0.1% or 0.5% Formic Acid in Water
Mobile Phase B Acetonitrile
Elution Mode Isocratic (e.g., 20:80 v/v, A:B) or Gradient
Flow Rate 0.35 - 1.0 mL/min
Column Temperature 40°C
Injection Volume 5 - 10 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition (Macitentan) Q1: m/z 589.0 → Q3: m/z 200.9
MRM Transition (this compound) Q1: m/z 593.0 → Q3: m/z 204.9
Internal Standard (Alternative) Losartan or Bosentan

References

How to resolve co-elution of interferences with Macitentan D4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-elution of interferences during the analysis of Macitentan D4.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used as an internal standard?

This compound is a stable isotope-labeled (SIL) version of Macitentan, where four hydrogen atoms have been replaced with deuterium. It is used as an internal standard (IS) in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS/MS). Because its chemical and physical properties are nearly identical to Macitentan, it co-elutes with the analyte and experiences similar matrix effects, allowing for accurate and precise quantification.

Q2: What are the common mass transitions for Macitentan and this compound in MS/MS analysis?

The mass transitions for Macitentan and its internal standard can vary slightly depending on the instrument and source conditions. However, commonly reported transitions are:

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Macitentan589.0203.0
This compound593.0203.0

Note: The precursor ion of this compound is 4 atomic mass units higher than Macitentan due to the four deuterium atoms.

Q3: What are the known metabolites of Macitentan that could potentially interfere with analysis?

Macitentan is metabolized in the body, primarily by the cytochrome P450 enzyme CYP3A4.[1] The main metabolites are:

  • ACT-132577: A pharmacologically active metabolite formed by oxidative depropylation.

  • ACT-373898: A pharmacologically inactive metabolite.

Given their structural similarity to Macitentan, these metabolites could potentially co-elute and interfere with the analysis if the chromatographic separation is not optimal.

Troubleshooting Guide: Co-elution of Interferences with this compound

This guide provides a systematic approach to identifying and resolving issues related to the co-elution of interfering substances with this compound in LC-MS/MS analyses.

Problem: Inaccurate and imprecise results for Macitentan, with evidence of co-eluting interferences with this compound.

The following workflow can help you troubleshoot this issue:

cluster_0 Troubleshooting Workflow for Co-elution with this compound A Start: Inaccurate/Imprecise Results (Suspected Co-elution with IS) B Step 1: Investigate the Source of Interference A->B C Step 2: Optimize Chromatographic Separation B->C Interference Identified D Step 3: Refine Sample Preparation C->D Co-elution Persists F Resolution: Accurate and Precise Quantification C->F Separation Achieved E Step 4: Advanced Analytical Techniques D->E Interference Remains D->F Interference Removed E->F Separation Achieved cluster_1 Potential Sources of Co-eluting Interferences Interference Co-eluting Interference with this compound Metabolites Metabolites (e.g., ACT-132577) Interference->Metabolites Drugs Co-administered Drugs (CYP3A4 substrates/inhibitors) Interference->Drugs Matrix Endogenous Matrix Components Interference->Matrix IS_Impurities Internal Standard Impurities/Degradation Interference->IS_Impurities cluster_2 Macitentan Mechanism of Action ET1 Endothelin-1 (ET-1) ETAR ETA Receptor ET1->ETAR ETBR ETB Receptor ET1->ETBR Macitentan Macitentan Macitentan->ETAR Macitentan->ETBR Vasoconstriction Vasoconstriction ETAR->Vasoconstriction Proliferation Cell Proliferation ETAR->Proliferation ETBR->Vasoconstriction ETBR->Proliferation

References

Technical Support Center: Optimizing Macitentan and Macitentan D4 Recovery from Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Macitentan and its deuterated internal standard, Macitentan D4, in plasma samples. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the recovery and ensure the accuracy and reproducibility of their bioanalytical methods.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the common methods for extracting Macitentan and this compound from plasma, and which one should I choose?

A1: The three primary techniques for extracting Macitentan and this compound from plasma are Protein Precipitation (PP), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The best method for your experiment will depend on factors such as required sample cleanliness, desired recovery, and throughput needs.

  • Protein Precipitation (PP): This is a rapid and straightforward method suitable for high-throughput analysis. However, it may result in a less clean extract, potentially leading to matrix effects.[1][2][3][4]

  • Liquid-Liquid Extraction (LLE): LLE offers a cleaner sample compared to PP and can provide good recovery.[5] It involves the partitioning of the analyte between two immiscible liquid phases.

  • Solid-Phase Extraction (SPE): SPE is generally considered to provide the cleanest samples, minimizing matrix effects and leading to high and reproducible recovery. It is, however, a more complex and time-consuming method.

Q2: I am experiencing low recovery for both Macitentan and this compound. What are the potential causes and how can I troubleshoot this?

A2: Low recovery can stem from several factors related to the extraction procedure and sample handling. Here is a step-by-step troubleshooting guide:

  • Review Your Extraction Protocol:

    • Protein Precipitation: Ensure the correct ratio of precipitating solvent (e.g., acetonitrile, methanol) to plasma is used. Inadequate vortexing or centrifugation time/speed can also lead to incomplete protein removal and analyte loss.

    • Liquid-Liquid Extraction: Check the pH of the aqueous phase; it should be optimized to ensure Macitentan (a weak base) is in its non-ionized form for efficient extraction into the organic phase. The choice of extraction solvent and the duration and method of mixing are also critical.

    • Solid-Phase Extraction: Verify that the SPE cartridge has been conditioned and equilibrated correctly. Ensure the sample loading, washing, and elution steps are performed with the appropriate solvents and volumes.

  • Assess Analyte Stability: Macitentan may be susceptible to degradation under certain conditions. Investigate the stability of your samples during collection, storage, and the extraction process (e.g., freeze-thaw cycles, bench-top stability).

  • Investigate Matrix Effects: Endogenous components in plasma can interfere with the ionization of Macitentan and its internal standard in the mass spectrometer, leading to ion suppression or enhancement and appearing as low recovery. A cleaner extraction method like SPE can help mitigate this.

Q3: My recovery for this compound is inconsistent, leading to poor precision. What should I investigate?

A3: Inconsistent recovery of the internal standard is a common issue that can significantly impact the accuracy of your results.

  • Internal Standard Purity: Verify the purity of your this compound standard. Impurities can lead to inaccurate quantification.

  • Pipetting Accuracy: Ensure accurate and consistent addition of the internal standard to all samples, including calibration standards and quality controls.

  • Sample Homogeneity: Before aliquoting, ensure that plasma samples are fully thawed and properly mixed to guarantee a homogenous distribution of the analyte and internal standard.

Q4: Can you provide a summary of expected recovery percentages for different extraction methods?

A4: The following table summarizes reported recovery data for Macitentan and this compound from various studies.

Extraction MethodAnalyteConcentration LevelsMean Recovery (%)Reference
Liquid-Liquid ExtractionMacitentanLow, Medium, High68.04 - 72.09
This compoundMedium77.79
Solid-Phase ExtractionMacitentanNot Specified101.12
Protein PrecipitationMacitentanNot Specified>70
Protein PrecipitationMacitentanNot Specified89.8
Protein PrecipitationACT-132577 (metabolite)Low, Medium, High82.6 - 90.6

Detailed Experimental Protocols

Below are detailed methodologies for the three main extraction techniques, compiled from published literature.

Protocol 1: Protein Precipitation (PP)

This protocol is adapted from methods described for the analysis of Macitentan and its metabolites in human plasma.

  • Sample Preparation:

    • Thaw plasma samples to room temperature.

    • Vortex each sample to ensure homogeneity.

  • Precipitation:

    • To a 100 µL aliquot of plasma, add 200 µL of a precipitating solvent (e.g., acetonitrile or a 1:1 mixture of acetonitrile and ethanol) containing the internal standard, this compound.

    • Vortex the mixture vigorously for 1-2 minutes.

  • Centrifugation:

    • Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Analysis:

    • The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in the mobile phase.

Protocol 2: Liquid-Liquid Extraction (LLE)

This protocol is based on a validated method for Macitentan extraction from human plasma.

  • Sample Preparation:

    • To 300 µL of plasma in a centrifuge tube, add 50 µL of the this compound internal standard solution.

    • Add 100 µL of 2% v/v orthophosphoric acid and vortex.

  • Extraction:

    • Add 2.5 mL of an extraction solvent mixture (e.g., Diethyl ether: Dichloromethane, 80:20 v/v).

    • Extract the sample by shaking on a mechanical extractor at 50 rpm for 20 minutes.

  • Phase Separation:

    • Centrifuge the samples to achieve clear separation of the aqueous and organic layers.

  • Evaporation:

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitution:

    • Reconstitute the dried residue in 100 µL of the mobile phase.

    • Vortex and inject a portion into the LC-MS/MS system.

Protocol 3: Solid-Phase Extraction (SPE)

This protocol outlines a general procedure for SPE based on common practices for small molecule extraction from plasma.

  • Cartridge Conditioning:

    • Condition the SPE cartridge (e.g., a strong cation exchange, SCX, cartridge) by passing 1 mL of methanol followed by 1 mL of water through it.

  • Sample Loading:

    • Pre-treat 250 µL of plasma by adding 50 µL of the this compound internal standard.

    • Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge to remove interfering substances. A typical wash sequence could be:

      • 1 mL of 95:5 (v/v) water/methanol (repeat twice).

      • 1 mL of 80:20 (v/v) water/methanol.

  • Elution:

    • Elute the analytes of interest from the cartridge with 1 mL of methanol.

  • Evaporation and Reconstitution:

    • Dry the eluate under a stream of nitrogen at approximately 50°C.

    • Reconstitute the residue in a suitable volume of mobile phase for LC-MS/MS analysis.

Visual Guides

Troubleshooting Workflow for Low Analyte Recovery

Low_Recovery_Troubleshooting start Low Recovery of Macitentan & this compound check_protocol Review Extraction Protocol start->check_protocol check_stability Assess Analyte Stability start->check_stability check_matrix Investigate Matrix Effects start->check_matrix pp_check Protein Precipitation: - Correct solvent ratio? - Adequate vortexing/  centrifugation? check_protocol->pp_check If using PP lle_check Liquid-Liquid Extraction: - Optimal pH? - Appropriate solvent? - Sufficient mixing? check_protocol->lle_check If using LLE spe_check Solid-Phase Extraction: - Proper conditioning/  equilibration? - Correct wash/elution  solvents? check_protocol->spe_check If using SPE stability_issues Freeze-thaw cycles? Bench-top stability? check_stability->stability_issues matrix_issues Ion suppression/ enhancement observed? check_matrix->matrix_issues optimize_protocol Optimize Protocol Parameters pp_check->optimize_protocol lle_check->optimize_protocol spe_check->optimize_protocol stabilize_sample Modify Sample Handling & Storage stability_issues->stabilize_sample improve_cleanup Use a Cleaner Extraction Method (e.g., SPE) matrix_issues->improve_cleanup Experimental_Workflow sample_collection Plasma Sample Collection add_is Add Internal Standard (this compound) sample_collection->add_is extraction Extraction (PP, LLE, or SPE) add_is->extraction evap_recon Evaporation & Reconstitution extraction->evap_recon lcms_analysis LC-MS/MS Analysis evap_recon->lcms_analysis data_processing Data Processing & Quantification lcms_analysis->data_processing

References

Calibration curve issues in Macitentan bioanalysis with Macitentan D4

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the bioanalysis of Macitentan using Macitentan D4 as an internal standard. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments, with a focus on calibration curve issues.

Troubleshooting Guide

This guide addresses specific problems you might encounter during the bioanalysis of Macitentan.

Issue 1: Non-Linear Calibration Curve

Question: My calibration curve for Macitentan is non-linear, especially at higher concentrations. What could be the cause and how can I fix it?

Answer:

Non-linearity in the calibration curve can stem from several factors. Here's a step-by-step troubleshooting approach:

  • Detector Saturation: The most common cause of non-linearity at high concentrations is detector saturation. Ensure that the concentration range of your calibration standards is within the linear dynamic range of the mass spectrometer.

  • Inappropriate Regression Model: A simple linear regression may not always be the best fit. For bioanalytical methods, especially over a wide concentration range, a weighted linear regression model, such as 1/x² weighting, can often provide a better fit and improve accuracy at the lower end of the curve.[1]

  • Ion Suppression/Enhancement: Matrix effects can cause non-linear responses. This occurs when components in the biological matrix co-elute with Macitentan or its internal standard, affecting their ionization efficiency. To mitigate this, consider:

    • Optimizing the sample preparation method (e.g., switching from protein precipitation to liquid-liquid extraction or solid-phase extraction) to remove interfering components.

    • Adjusting the chromatographic conditions to better separate Macitentan and this compound from matrix components.

  • Internal Standard Response: Verify that the response of the internal standard (this compound) is consistent across all calibration standards and quality control samples. Significant variability could indicate issues with sample preparation or instrument performance.

Issue 2: Poor Reproducibility and High Variability in Quality Control (QC) Samples

Question: My QC samples are showing high variability (%CV > 15%) and/or poor accuracy. What should I investigate?

Answer:

Inconsistent results for QC samples point to a lack of method robustness. Here are the key areas to examine:

  • Sample Preparation Inconsistency:

    • Pipetting Errors: Ensure all pipettes are properly calibrated.

    • Extraction Efficiency: Inconsistent extraction recovery can lead to variability. Ensure thorough and consistent mixing/vortexing during the extraction step.

    • Evaporation and Reconstitution: If using an evaporation step, ensure complete drying and proper reconstitution. Incomplete reconstitution can be a significant source of variability. The dried samples should be reconstituted by addition of 100µL of mobile phase, loaded into autosampler and followed by injection of 10 µL of reconstituted samples into LC-MS/MS system.[1]

  • Internal Standard Addition: The internal standard should be added early in the sample preparation process to account for variability in extraction and other steps. Ensure the concentration of the this compound working solution is accurate and that it is added consistently to every sample.

  • LC-MS/MS System Instability:

    • Fluctuating Spray: Check the stability of the electrospray. An unstable spray can lead to erratic signal intensity.

    • Temperature Variations: Ensure the column oven and autosampler temperatures are stable.

    • Carryover: Inject a blank sample after the highest calibration standard to check for carryover. If significant carryover is observed, optimize the autosampler wash method.

Frequently Asked Questions (FAQs)

Q1: What is a typical calibration curve range for Macitentan in human plasma?

A1: Based on validated methods, a typical calibration curve for Macitentan in human plasma ranges from 1.00 ng/mL to 500 ng/mL.[1][2][3] Some methods have demonstrated linearity up to 1020.793 ng/mL.

Q2: What are the recommended sample preparation techniques for Macitentan bioanalysis?

A2: The two most common and effective sample preparation techniques are:

  • Liquid-Liquid Extraction (LLE): This technique has been successfully used to extract Macitentan and this compound from human plasma.

  • Protein Precipitation (PPT): This is a simpler and faster method that has also been reported for Macitentan extraction.

Q3: What are the key mass spectrometric parameters for Macitentan and this compound?

A3: Quantification is typically performed using a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. While specific mass transitions may vary slightly between instruments, a common transition for Macitentan is m/z 589.1 → 203.3. This compound, as the internal standard, would have a precursor ion with an m/z of approximately 593.1, and its product ion would be monitored.

Q4: What are the acceptance criteria for a calibration curve in bioanalytical method validation?

A4: According to regulatory guidelines (e.g., US FDA), the following are general acceptance criteria for a calibration curve:

  • The correlation coefficient (r²) should be greater than 0.99.

  • The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value, except for the Lower Limit of Quantification (LLOQ), where it should be within ±20%.

  • At least 75% of the non-zero calibration standards should meet this criterion.

Experimental Protocols

Representative LC-MS/MS Method for Macitentan Bioanalysis

This protocol is a summary of commonly employed methodologies.

Parameter Description
Analyte Macitentan
Internal Standard (IS) This compound
Biological Matrix Human Plasma (K2EDTA)
Calibration Range 1.00 - 500 ng/mL
Sample Preparation Liquid-Liquid Extraction: To 300 µL of plasma, add the internal standard solution. Add the extraction solvent (e.g., a mixture of ethyl acetate and n-hexane). Vortex to mix, then centrifuge. Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase.
LC Column C18 column (e.g., 100 x 2.1 mm, 2.6 µm)
Mobile Phase A mixture of 0.1% or 0.5% Formic Acid in water and Acetonitrile (e.g., 20:80 v/v)
Flow Rate 0.35 - 1.0 mL/min
Injection Volume 5 - 10 µL
MS Detection Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Quantification Peak area ratio of Macitentan to this compound vs. concentration of the calibration standards. A weighted (1/x²) linear regression is often used.

Visualizations

Experimental Workflow for Macitentan Bioanalysis

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample p2 Add this compound (IS) p1->p2 p3 Liquid-Liquid Extraction p2->p3 p4 Evaporation p3->p4 p5 Reconstitution p4->p5 a1 Inject Sample p5->a1 a2 Chromatographic Separation a1->a2 a3 Mass Spectrometry (MRM) a2->a3 d1 Peak Integration a3->d1 d2 Calculate Peak Area Ratios d1->d2 d3 Construct Calibration Curve d2->d3 d4 Quantify Unknown Samples d3->d4

Caption: A typical workflow for the bioanalysis of Macitentan in plasma samples.

Troubleshooting Logic for Calibration Curve Issues

cluster_investigate Initial Checks cluster_solutions Potential Solutions start Calibration Curve Fails (Non-linear, Poor R²) check_is Check IS Response Consistency start->check_is check_high_conc Review High Concentration Points start->check_high_conc check_low_conc Review Low Concentration Points start->check_low_conc solution_prep Optimize Sample Preparation check_is->solution_prep Inconsistent solution_range Adjust Calibration Range check_high_conc->solution_range Saturation solution_regression Apply Weighted (1/x²) Regression check_low_conc->solution_regression High Error end_node Re-validate Method solution_regression->end_node solution_range->end_node solution_chrom Improve Chromatography solution_prep->solution_chrom If Matrix Effects Persist solution_chrom->end_node

References

Impact of different anticoagulants on Macitentan D4 analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the bioanalysis of Macitentan and its deuterated internal standard, Macitentan D4. The following information addresses potential challenges, particularly the impact of different anticoagulants on analytical accuracy and precision.

Frequently Asked Questions (FAQs)

Q1: Which anticoagulant is recommended for blood sample collection for Macitentan analysis?

A1: Based on published and validated bioanalytical methods, K2EDTA is the most commonly used and recommended anticoagulant for the analysis of Macitentan and its metabolites in human plasma.[1][2] While other anticoagulants like heparin and citrate can be used, they may introduce matrix effects that could interfere with the analysis and would require specific validation.[3][4][5]

Q2: Can I use plasma samples collected with heparin or citrate for Macitentan analysis?

A2: It is possible, but not recommended without proper validation. Different anticoagulants are considered different matrices in bioanalysis. Heparin, in particular, has been reported to cause ion suppression in LC-MS/MS assays, which could lead to inaccurate quantification of Macitentan and this compound. If you must use samples with heparin or citrate, a partial method validation is necessary to ensure the accuracy, precision, and stability of the analytes in that specific matrix.

Q3: What are the potential matrix effects of anticoagulants on Macitentan and this compound analysis?

A3: Anticoagulants can introduce several matrix effects, including:

  • Ion Suppression or Enhancement: Endogenous or exogenous materials in the plasma, including the anticoagulant itself, can interfere with the ionization of Macitentan and this compound in the mass spectrometer source, leading to underestimation or overestimation of their concentrations.

  • Analyte Stability: The pH and composition of the plasma can be altered by the anticoagulant, potentially affecting the stability of Macitentan and its internal standard during sample storage and processing.

  • Formation of Adducts: The counter-ions of the anticoagulants (e.g., K+, Na+, Li+) can form adducts with the analytes, which may complicate data analysis.

Q4: Does the counter-ion of the anticoagulant (e.g., K2EDTA vs. K3EDTA) affect the analysis?

A4: While some studies suggest that changing only the counter-ion of the same anticoagulant (e.g., from K2EDTA to K3EDTA) may not significantly impact the bioanalytical method's performance, it is still considered good practice to maintain consistency. If a change in counter-ion is unavoidable, a partial validation is recommended to confirm the absence of any adverse effects on the assay.

Q5: How can I assess the stability of Macitentan and this compound in a specific anticoagulant plasma?

A5: Stability should be evaluated under various conditions that mimic the sample lifecycle. This includes:

  • Freeze-Thaw Stability: Assess the stability after multiple freeze-thaw cycles.

  • Short-Term (Bench-Top) Stability: Evaluate the stability at room temperature for a period that reflects the sample handling time.

  • Long-Term Stability: Determine the stability at the intended storage temperature (e.g., -70°C) for an extended period. These stability studies should be performed using quality control (QC) samples at low and high concentrations in the plasma matrix containing the anticoagulant .

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low or inconsistent recovery of Macitentan and/or this compound Ion suppression from the anticoagulant (especially heparin). 1. If possible, switch to K2EDTA plasma.2. Optimize the sample preparation method to remove interfering substances (e.g., use a more rigorous solid-phase extraction protocol).3. Adjust chromatographic conditions to separate the analytes from the matrix components causing suppression.
Analyte instability in the chosen anticoagulant matrix. 1. Perform a thorough stability assessment (freeze-thaw, bench-top, long-term) in the specific anticoagulant plasma.2. Ensure samples are processed and stored under validated conditions.
High variability in results between samples Inconsistent mixing of blood with the anticoagulant. 1. Ensure standardized and thorough mixing of blood collection tubes immediately after sample collection.
Use of different anticoagulants or counter-ions across the study samples. 1. Verify that all samples were collected using the same type and brand of blood collection tubes.2. If different anticoagulants were used, segregate the samples and perform partial validation for each matrix.
Presence of unexpected peaks or adducts in the mass spectra Formation of adducts with anticoagulant counter-ions (e.g., Na+, K+). 1. Review the mass spectra for adducts of Macitentan and this compound.2. Optimize the mobile phase composition (e.g., by adding a small amount of a competing salt) to minimize adduct formation.
Interference from polymers or other materials in the blood collection tubes. 1. Use high-quality, tested blood collection tubes from a reputable supplier.2. Perform a blank analysis of the plasma matrix to identify any background interference.

Experimental Protocols

A typical validated LC-MS/MS method for the determination of Macitentan in human plasma is summarized below.

Sample Preparation (Protein Precipitation)

  • Thaw frozen human plasma samples at room temperature.

  • To a 100 µL aliquot of plasma, add 20 µL of this compound internal standard solution (in methanol).

  • Vortex mix for 30 seconds.

  • Add 400 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex mix for 2 minutes.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

LC-MS/MS Conditions

  • LC System: Agilent 1200 Series HPLC or equivalent

  • Column: C18 column (e.g., 50 x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile and 0.1% Formic Acid in Water (gradient or isocratic elution)

  • Flow Rate: 0.8 mL/min

  • Injection Volume: 10 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode

  • MRM Transitions:

    • Macitentan: Precursor ion > Product ion (specific m/z values to be optimized)

    • This compound: Precursor ion > Product ion (specific m/z values to be optimized)

Visualizations

Experimental_Workflow cluster_sample_collection Sample Collection cluster_sample_processing Sample Processing cluster_sample_analysis Sample Analysis cluster_data_analysis Data Analysis Blood_Sample Whole Blood Sample Anticoagulant_Tube Blood Collection Tube (e.g., K2EDTA) Blood_Sample->Anticoagulant_Tube Collect Centrifugation Centrifugation Anticoagulant_Tube->Centrifugation Mix & Centrifuge Plasma Plasma Supernatant Centrifugation->Plasma Protein_Precipitation Protein Precipitation (with Acetonitrile & IS) Plasma->Protein_Precipitation Evaporation_Reconstitution Evaporation & Reconstitution Protein_Precipitation->Evaporation_Reconstitution LC_MSMS_Analysis LC-MS/MS Analysis Evaporation_Reconstitution->LC_MSMS_Analysis Quantification Quantification LC_MSMS_Analysis->Quantification Anticoagulant_Impact cluster_potential_impacts Potential Impacts on LC-MS/MS Analysis Anticoagulant Choice of Anticoagulant (e.g., EDTA, Heparin, Citrate) Ion_Suppression Ion Suppression/ Enhancement Anticoagulant->Ion_Suppression Analyte_Stability Analyte/IS Stability Anticoagulant->Analyte_Stability Adduct_Formation Adduct Formation Anticoagulant->Adduct_Formation Method_Validation Requires Method Validation/Re-validation Anticoagulant->Method_Validation Inaccurate_Quantification Inaccurate_Quantification Ion_Suppression->Inaccurate_Quantification Leads to Analyte_Stability->Inaccurate_Quantification Leads to Data_Complexity Data_Complexity Adduct_Formation->Data_Complexity Leads to

References

Technical Support Center: Optimizing Chromatographic Separation of Macitentan and Macitentan D4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase composition for the separation of Macitentan and its deuterated internal standard, Macitentan D4, using liquid chromatography.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting mobile phase for separating Macitentan and this compound?

A common starting point for developing a separation method for Macitentan and its deuterated internal standard, this compound, is a reversed-phase setup. A mobile phase consisting of a mixture of 0.1% to 0.5% formic acid in water and acetonitrile is frequently used.[1][2] A typical starting gradient might be 20:80 (v/v) of the aqueous phase to the organic phase.[1][2]

Q2: Which type of column is recommended for this separation?

Reversed-phase columns, particularly C18 and C8 columns, have been successfully used for the separation of Macitentan and this compound.[1] The choice between C18 and C8 will depend on the desired retention and selectivity. C18 columns provide higher retention for non-polar compounds like Macitentan, while C8 columns may offer different selectivity and shorter run times.

Q3: Why is this compound used as an internal standard for Macitentan analysis?

This compound is an ideal internal standard for the quantification of Macitentan, especially in bioanalytical methods using mass spectrometry (MS). As a deuterated analog, it has nearly identical chemical and physical properties to Macitentan, meaning it behaves similarly during sample extraction, chromatography, and ionization. This co-elution behavior helps to correct for variations in sample preparation and instrument response, leading to more accurate and precise quantification.

Q4: Can methanol be used instead of acetonitrile as the organic modifier?

Yes, methanol can be used as an organic modifier. While acetonitrile is more common in the cited literature for this specific separation, methanol is a viable alternative in reversed-phase chromatography. The choice between acetonitrile and methanol can affect the selectivity of the separation. If you are experiencing co-elution or poor peak shape with acetonitrile, switching to or creating a ternary mixture with methanol is a valid optimization step.

Troubleshooting Guide

This guide addresses common issues encountered during the separation of Macitentan and this compound.

Issue 1: Poor Resolution Between Macitentan and this compound Peaks

  • Question: My Macitentan and this compound peaks are not well-separated. How can I improve the resolution?

  • Answer:

    • Adjust the Organic Solvent Percentage: Since this compound is slightly heavier than Macitentan, their retention times will be very close. A slight decrease in the percentage of the organic solvent (e.g., acetonitrile) in the mobile phase will increase the retention of both compounds, potentially leading to better separation. Try adjusting the mobile phase composition in small increments (e.g., from 80% acetonitrile to 78%).

    • Change the Organic Solvent: The selectivity between the two compounds can sometimes be improved by switching from acetonitrile to methanol or using a ternary mixture of water, acetonitrile, and methanol.

    • Modify the Aqueous Phase pH: Adding a small amount of acid (e.g., 0.1% formic acid) to the aqueous phase can improve peak shape and may slightly alter selectivity. Ensure the pH is stable throughout the analysis.

    • Lower the Flow Rate: Reducing the flow rate can increase the efficiency of the separation and improve resolution, although it will also increase the run time.

Issue 2: Asymmetric or Tailing Peaks

  • Question: I am observing significant peak tailing for both Macitentan and this compound. What could be the cause and solution?

  • Answer:

    • Check Mobile Phase pH: Peak tailing for compounds like Macitentan can occur if the mobile phase pH is not optimal. The addition of an acidifier like formic or acetic acid helps to suppress the ionization of any residual silanol groups on the column, leading to sharper peaks.

    • Column Contamination or Degradation: The column may be contaminated or have reached the end of its lifespan. Try flushing the column with a strong solvent or replacing it if the problem persists.

    • Sample Overload: Injecting too much sample can lead to peak distortion. Try diluting your sample and reinjecting.

Issue 3: Unstable or Drifting Retention Times

  • Question: The retention times for my analytes are shifting between injections. How can I stabilize the method?

  • Answer:

    • Ensure Proper Column Equilibration: Before starting a sequence of injections, ensure the column is fully equilibrated with the mobile phase. A stable baseline is a good indicator of equilibration.

    • Mobile Phase Preparation: Inconsistent mobile phase preparation can lead to retention time drift. Ensure accurate and consistent measurements of the aqueous and organic components. Premixing the mobile phase can also help.

    • Column Temperature Control: Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can affect retention times.

    • Pump Performance: Check the HPLC pump for any signs of leaks or pressure fluctuations, as these can affect the mobile phase composition being delivered to the column.

Experimental Protocols

Representative Experimental Protocol for Macitentan and this compound Separation

This protocol is a synthesis of commonly employed conditions in the literature.

ParameterCondition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.5% Formic Acid in Water
Mobile Phase B Acetonitrile
Composition Isocratic elution with 20:80 (v/v) of Mobile Phase A : Mobile Phase B
Flow Rate 1.0 mL/min
Column Temperature 35°C
Injection Volume 10 µL
Detection Mass Spectrometry (MS)

Visualizations

Mobile_Phase_Optimization_Workflow start Start: Poor Resolution step1 Decrease Organic Solvent Percentage start->step1 step2 Change Organic Solvent (ACN to MeOH) step1->step2 If resolution is still poor end_node End: Optimized Separation step1->end_node If resolution is adequate step3 Adjust Mobile Phase pH step2->step3 If resolution is still poor step2->end_node If resolution is adequate step4 Lower Flow Rate step3->step4 If resolution is still poor step3->end_node If resolution is adequate step4->end_node If resolution is adequate

Caption: Workflow for optimizing mobile phase to improve peak resolution.

Troubleshooting_Peak_Tailing start Problem: Peak Tailing check_ph Verify Mobile Phase pH (e.g., add 0.1% Formic Acid) start->check_ph check_column Inspect Column Condition start->check_column check_sample Check Sample Concentration start->check_sample solution_ph Improved Peak Shape check_ph->solution_ph solution_column Flush or Replace Column check_column->solution_column solution_sample Dilute Sample check_sample->solution_sample

References

Preventing carryover of Macitentan D4 in autosampler

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and resolve autosampler carryover issues specifically related to Macitentan D4.

Frequently Asked Questions (FAQs)

Q1: What is this compound carryover and why is it a significant problem?

A: this compound is the deuterium-labeled form of Macitentan, often used as an internal standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS).[1][2][3] Carryover is the unintentional appearance of this compound from a previous high-concentration sample or standard into subsequent injections, such as blanks or low-concentration samples.[4]

This is a significant problem because it leads to:

  • Inaccurate Quantification: The residual analyte artificially inflates the signal in subsequent samples, leading to overestimation of the analyte's concentration.[5]

  • False Positives: Ghost peaks may appear in blank injections, compromising the integrity of the assay.

  • Poor Reproducibility: Inconsistent carryover can lead to high variability in results, especially at the lower limit of quantitation (LLOQ).

Q2: What are the primary causes of this compound carryover in an autosampler?

A: Carryover of this compound is primarily linked to its physicochemical properties and its interaction with the LC system. Macitentan is known to be insoluble in aqueous solutions, which can make it "sticky" and prone to adsorption. The main causes can be grouped into three categories:

  • Analyte & Sample Matrix Properties:

    • Poor Solubility: Macitentan's low aqueous solubility means it can precipitate or adsorb onto surfaces if the wash solvent is not strong enough to keep it dissolved.

    • Adsorption: The molecule can adhere to surfaces within the autosampler's flow path, including the needle, injection valve, and sample loop.

  • Inadequate Wash Method:

    • Weak Wash Solvent: The most common cause is a wash solvent that cannot effectively dissolve and remove all traces of this compound from the needle and injection port.

    • Insufficient Wash Volume/Time: The volume of the wash solvent and the duration of the wash cycle may not be adequate to completely flush the system.

  • Hardware and Consumables:

    • Injector Valve: Worn or scratched rotor seals in the injection valve are a major source of carryover, as they can create dead volumes or rough surfaces that trap the analyte.

    • Sample Needle: Residue can adsorb to both the inner and outer surfaces of the sample needle.

    • Vials and Caps: Improperly cleaned or low-quality vials and caps can introduce contamination.

Q3: How can I systematically troubleshoot the source of this compound carryover?

A: A systematic "Isolate and Eliminate" approach is the most effective way to identify the source of carryover. This involves sequentially removing components from the flow path to pinpoint the problem area. The general workflow is to first rule out contamination of the blank or mobile phase, then isolate the autosampler from the column, and finally inspect individual autosampler components.

For a detailed step-by-step guide, refer to Experimental Protocol 1: Systematic Carryover Troubleshooting . The logical flow of this process is visualized in the diagram below.

G start Carryover Detected in Blank Injection check_blank 1. Prepare fresh blank solvent. 2. Inject new blank. start->check_blank decision_blank Does carryover persist? check_blank->decision_blank isolate_autosampler 1. Replace analytical column with a zero-dead-volume union. 2. Inject blank. decision_blank->isolate_autosampler Yes res_blank Source: Contaminated Blank Solvent decision_blank->res_blank No decision_autosampler Does carryover persist? isolate_autosampler->decision_autosampler inspect_hardware Troubleshoot Autosampler Hardware: - Inspect/replace rotor seal - Inspect/replace needle & seat - Inspect/replace sample loop decision_autosampler->inspect_hardware Yes res_column Source: Column Carryover (Requires extensive column flushing or replacement) decision_autosampler->res_column No optimize_wash Optimize Autosampler Wash Method: - Increase wash volume/duration - Use stronger wash solvent - Implement pre- & post-injection washes inspect_hardware->optimize_wash res_fixed Issue Resolved optimize_wash->res_fixed

Caption: A logical workflow for troubleshooting autosampler carryover.
Q4: What are the best practices for selecting an autosampler wash solution for this compound?

A: The most critical factor is choosing a wash solvent that can effectively solubilize this compound. Since Macitentan is sparingly soluble in aqueous solutions, a purely aqueous wash will be ineffective.

Key best practices include:

  • Solubility Testing: If possible, test the solubility of Macitentan in potential wash solvents to ensure it does not precipitate.

  • Match Mobile Phase Strength: A good starting point is a wash solution with an organic solvent composition similar to or slightly stronger than the strongest mobile phase used in your gradient elution.

  • Use Multi-Component Washes: A combination of solvents is often more effective at removing both the analyte and matrix components.

Q5: Can hardware components contribute to carryover, and how can this be addressed?

A: Yes, hardware is a frequent source of carryover. Key components to investigate include:

  • Rotor Seal: This is a consumable part within the injection valve that wears over time, creating scratches that can trap analytes. Regular inspection and replacement as part of a preventative maintenance schedule are crucial.

  • Sample Needle and Seat: Scratches or wear on the needle or needle seat can create sites for analyte adsorption. These should be inspected and replaced if damaged.

  • Sample Loop: The material of the sample loop can influence carryover. If you are using a stainless steel loop, consider switching to a PEEK loop, as some compounds adsorb less to PEEK.

  • Bio-inert Systems: For particularly challenging compounds, using an LC system with bio-inert components can help minimize interactions between the analyte and metallic surfaces in the flow path.

Troubleshooting Guides & Protocols

Data Presentation: Recommended Autosampler Wash Solutions

The table below summarizes various wash solution strategies effective for preventing carryover of poorly soluble and adsorptive compounds like this compound.

Wash Solution TypeExample CompositionRationale & Best Use CaseCitation(s)
Strong Organic 100% Acetonitrile or 100% MethanolProvides high solubilizing power for non-polar compounds. Effective but may not remove polar matrix components.
Organic/Aqueous Mix 90:10 Acetonitrile:WaterA good general-purpose wash that balances organic strength with some capacity to remove aqueous-soluble residues.
Dual-Solvent Wash Wash 1: 0.1% Formic Acid in WaterWash 2: Acetonitrile or MethanolUses a polar, acidic wash to remove salts and polar components, followed by a strong organic wash to remove the analyte.
"Magic Mix" 40% Acetonitrile + 40% Isopropanol + 20% AcetoneAn aggressive, multi-component organic wash designed to remove a wide range of stubborn residues.
Experimental Protocol 1: Systematic Carryover Troubleshooting

This protocol provides a step-by-step method to isolate the source of observed carryover.

Objective: To systematically identify whether carryover originates from a contaminated blank, the LC column, or the autosampler.

Methodology:

  • Classify the Carryover:

    • Inject a high-concentration standard of this compound.

    • Inject a sequence of 3-5 blank samples immediately after.

    • Analyze the peak area of the carryover peak in each blank.

      • If the peak area decreases consistently with each injection, it is "classic carryover," suggesting a mechanical issue (e.g., dead volume, worn valve).

      • If the peak area remains relatively constant, it suggests a contamination issue (e.g., contaminated blank or mobile phase).

  • Rule Out Blank Contamination:

    • Prepare a fresh blank solution using a different source of solvent.

    • Inject the freshly prepared blank. If the carryover peak disappears, the original blank was contaminated.

  • Isolate the Autosampler from the Column:

    • Power down the LC pumps.

    • Carefully disconnect the analytical column from the injector and the detector.

    • Install a zero-dead-volume union to connect the injector directly to the detector.

    • Re-prime the pumps and inject a blank sample.

    • If the carryover peak is gone , the source of the carryover is the column .

    • If the carryover peak persists , the source is within the autosampler or injector system .

  • Inspect Autosampler Components (if identified as the source):

    • Following the manufacturer's guidelines, inspect and clean or replace the following components in order of likelihood:

      • Injector Valve Rotor Seal

      • Sample Needle

      • Needle Seat

      • Sample Loop and connecting tubing

Experimental Protocol 2: Optimizing the Autosampler Wash Method

Objective: To develop a robust needle wash method to eliminate carryover originating from the autosampler.

Methodology:

  • Establish a Baseline:

    • Using your current (sub-optimal) wash method, inject a high-concentration standard followed by a blank to quantify the baseline carryover percentage.

  • Optimize Wash Solvent Composition:

    • Begin by using a wash solvent that matches the highest organic concentration of your mobile phase gradient.

    • If carryover persists, systematically increase the solvent strength. Refer to the Recommended Autosampler Wash Solutions table for options. For this compound, a wash solution with high organic content is recommended.

  • Optimize Wash Volume and Duration:

    • Increase the wash volume. A good starting point is to ensure the wash volume is at least 10 times the sample loop volume.

    • Increase the duration of the wash cycle. Some modern autosamplers allow for extended needle washes.

  • Implement Multi-Step and Pre-Injection Washes:

    • If available on your system, program a multi-step wash. For example, use an aqueous wash followed by a strong organic wash.

    • Enable both pre-injection and post-injection washes . A pre-injection wash cleans the needle before it aspirates the sample, while a post-injection wash cleans it after delivery. A combined 12-second pre- and post-injection wash has been shown to reduce carryover significantly compared to a 6-second post-injection wash alone.

  • Evaluate Injection Mode:

    • If you are using a partial loop injection, carryover may be traced to the injection valve not being fully flushed.

    • Switching to a full loop injection provides a more effective flushing of the sample flow path and can eliminate this source of carryover.

  • Final Verification:

    • After making optimizations, repeat the test from Step 1 (high-concentration standard followed by a blank) to confirm that the carryover has been reduced to an acceptable level (typically <0.1% of the standard's peak area, or below the LLOQ).

Visualization: Potential Autosampler Carryover Pathways

This diagram illustrates the key locations within an autosampler where a sample can adsorb and cause carryover.

G cluster_0 Autosampler Flow Path cluster_1 Potential Carryover Sites Vial Sample Vial Needle Sample Needle Vial->Needle 1. Aspiration Valve Injection Valve Needle->Valve 2. Transfer C1 Outer Needle Surface Needle->C1 C2 Inner Needle Surface Needle->C2 Loop Sample Loop Valve->Loop 3. Load Loop Column To LC Column Valve->Column C3 Rotor Seal Scratches Valve->C3 Loop->Valve 4. Inject C4 Loop Surface Adsorption Loop->C4

Caption: Key sites within an autosampler where analyte adsorption can occur.

References

Enhancing the sensitivity of Macitentan detection with Macitentan D4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Macitentan and its deuterated internal standard, Macitentan-D4, for sensitive and accurate detection, primarily through liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Troubleshooting Guide

This guide addresses common issues encountered during the quantification of Macitentan using Macitentan-D4 as an internal standard.

Issue Potential Cause Recommended Solution
Poor Peak Shape for Macitentan or Macitentan-D4 Inappropriate mobile phase composition or gradient.Optimize the mobile phase. A common starting point is a mixture of acetonitrile and water with an acidic modifier like 0.1% to 0.5% formic acid.[1][2] Adjust the ratio to achieve optimal separation and peak shape.
Column degradation or contamination.Use a guard column to protect the analytical column. If performance degrades, wash the column according to the manufacturer's instructions or replace it. C18 columns are commonly used for Macitentan analysis.[1][3]
Low Signal Intensity or Sensitivity Suboptimal mass spectrometer settings.Tune the mass spectrometer parameters, including ionization voltage, interface temperature, and gas flows (curtain, nebulizer, and collision gas), to maximize the signal for both Macitentan and Macitentan-D4.[1] Positive ionization mode is typically used.
Inefficient sample extraction and recovery.The choice of extraction method is critical. Liquid-liquid extraction or protein precipitation are commonly employed. Ensure the chosen solvent effectively extracts Macitentan. The recovery of Macitentan has been reported to be around 68-72%.
High Background Noise or Interference Matrix effects from the biological sample (e.g., plasma).Employ a more rigorous sample clean-up method, such as solid-phase extraction (SPE), to remove interfering substances. Ensure that the chromatographic method separates Macitentan and Macitentan-D4 from any co-eluting matrix components.
Contamination from solvents, reagents, or labware.Use high-purity solvents and reagents (e.g., LC-MS grade). Thoroughly clean all glassware and plasticware, or use disposable items to minimize contamination.
Inconsistent Internal Standard (Macitentan-D4) Response Inaccurate pipetting of the internal standard.Use calibrated pipettes and ensure consistent addition of the Macitentan-D4 solution to all samples, standards, and quality controls.
Degradation of the Macitentan-D4 stock solution.Store stock solutions at appropriate temperatures (e.g., -20°C or -80°C) and check for stability over time. Prepare fresh working solutions regularly.
Variable Retention Times Fluctuations in the LC system's flow rate or temperature.Ensure the LC system is properly maintained and calibrated. Use a column oven to maintain a stable temperature.
Changes in mobile phase composition.Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.
Macitentan and Macitentan-D4 Peaks Not Co-eluting Significant isotopic effect.While deuterated standards are designed to co-elute with the analyte, minor shifts can occur. This is generally not an issue for quantification as long as the peak integration is consistent. However, if the separation is significant, re-evaluation of the chromatographic conditions may be necessary.

Frequently Asked Questions (FAQs)

Q1: Why should I use Macitentan-D4 as an internal standard for Macitentan quantification?

A1: Using a deuterated internal standard like Macitentan-D4 is considered the gold standard in quantitative mass spectrometry. Macitentan-D4 is chemically almost identical to Macitentan, meaning it behaves similarly during sample preparation, chromatography, and ionization. This allows it to effectively compensate for variations in sample extraction, injection volume, and matrix effects, leading to higher accuracy and precision in your results.

Q2: What are the optimal mass transitions (MRM) for Macitentan and Macitentan-D4?

A2: The specific mass transitions can vary slightly depending on the instrument and source conditions. However, commonly reported transitions are:

  • Macitentan: m/z 589.1 → 203.3

  • Macitentan-D4: As Macitentan-D4 has four deuterium atoms, its parent ion will be at a higher m/z. The fragmentation pattern is expected to be similar to Macitentan. The exact transition should be determined by infusing the Macitentan-D4 standard into the mass spectrometer.

Q3: What is a typical linear range for Macitentan quantification using this method?

A3: Published LC-MS/MS methods for Macitentan have demonstrated linearity over a range of concentrations. For instance, a linear range of 1.00 to 500 ng/mL in human plasma has been reported with a high correlation coefficient (r² > 0.99). Another study showed a linear range of 0.997 to 1020.793 ng/mL.

Q4: What are the key validation parameters to assess when developing a Macitentan quantification assay?

A4: According to regulatory guidelines, a bioanalytical method validation should include the assessment of:

  • Selectivity and Specificity: Ensuring no interference from endogenous components in the matrix.

  • Linearity: The range of concentrations over which the assay is accurate and precise.

  • Accuracy and Precision: Intra-day and inter-day variability, which should typically be within ±15% (±20% at the lower limit of quantification).

  • Recovery: The efficiency of the extraction process.

  • Matrix Effect: The influence of the sample matrix on the ionization of the analyte.

  • Stability: The stability of the analyte in the biological matrix under different storage conditions (e.g., freeze-thaw cycles, long-term storage).

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction

This protocol is a common method for extracting Macitentan from plasma samples.

  • To 300 µL of human plasma in a centrifuge tube, add the working solution of Macitentan-D4 (internal standard).

  • Vortex the sample for 30 seconds.

  • Add an appropriate organic extraction solvent (e.g., ethyl acetate).

  • Vortex for an extended period (e.g., 10 minutes) to ensure thorough mixing.

  • Centrifuge at high speed (e.g., 4000 rpm) for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen gas at a controlled temperature (e.g., 40°C).

  • Reconstitute the dried residue in the mobile phase.

  • Vortex to dissolve the residue.

  • The sample is now ready for injection into the LC-MS/MS system.

LC-MS/MS Method Parameters

The following table summarizes typical starting parameters for an LC-MS/MS method for Macitentan quantification. Optimization will be required for your specific instrumentation and application.

Parameter Typical Value
LC Column C18 (e.g., 100 x 2.1 mm, 2.6 µm)
Mobile Phase A: 0.1% - 0.5% Formic Acid in WaterB: Acetonitrile
Elution Mode Isocratic (e.g., 20:80 v/v A:B) or Gradient
Flow Rate 0.350 - 1.0 mL/min
Injection Volume 5 - 10 µL
Column Temperature 35°C
Ionization Mode Electrospray Ionization (ESI) Positive or Atmospheric Pressure Chemical Ionization (APCI) Positive
Detection Mode Multiple Reaction Monitoring (MRM)
Macitentan Transition m/z 589.1 → 203.3
Macitentan-D4 Transition To be determined by direct infusion.

Visualizations

Macitentan Mechanism of Action

Macitentan is a dual endothelin receptor antagonist that blocks the binding of endothelin-1 (ET-1) to both the endothelin A (ETA) and endothelin B (ETB) receptors. This action inhibits the downstream signaling pathways that lead to vasoconstriction and cell proliferation, which are key pathological features of pulmonary arterial hypertension.

Macitentan_Mechanism cluster_0 Endothelial Cell cluster_1 Smooth Muscle Cell ET1 Endothelin-1 (ET-1) ETA ET-A Receptor ET1->ETA ETB ET-B Receptor ET1->ETB Vasoconstriction Vasoconstriction ETA->Vasoconstriction Proliferation Proliferation ETA->Proliferation ETB->Vasoconstriction ETB->Proliferation Macitentan Macitentan Macitentan->ETA Blocks Macitentan->ETB Blocks

Caption: Macitentan's dual antagonism of ET-A and ET-B receptors.

Macitentan Metabolism

Macitentan is primarily metabolized in the liver by cytochrome P450 enzymes, mainly CYP3A4. This process involves oxidative depropylation to form an active metabolite, ACT-132577, and oxidative cleavage to form an inactive metabolite.

Macitentan_Metabolism Macitentan Macitentan CYP3A4 CYP3A4 (Liver) Macitentan->CYP3A4 Active_Metabolite ACT-132577 (Active) CYP3A4->Active_Metabolite Oxidative Depropylation Inactive_Metabolite Inactive Metabolites CYP3A4->Inactive_Metabolite Oxidative Cleavage Excretion Excretion (Renal and Fecal) Active_Metabolite->Excretion Inactive_Metabolite->Excretion

Caption: Metabolic pathway of Macitentan.

LC-MS/MS Experimental Workflow

The following diagram illustrates a typical workflow for the quantification of Macitentan in a biological matrix using Macitentan-D4 as an internal standard.

LCMSMS_Workflow Sample Biological Sample (e.g., Plasma) Spike Spike with Macitentan-D4 (IS) Sample->Spike Extraction Sample Preparation (e.g., LLE) Spike->Extraction LC LC Separation Extraction->LC MSMS MS/MS Detection (MRM) LC->MSMS Data Data Analysis (Quantification) MSMS->Data

Caption: Workflow for Macitentan quantification by LC-MS/MS.

References

Validation & Comparative

A Comparative Guide to the Bioanalytical Method Validation of Macitentan Assay Using Macitentan D4

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of a validated bioanalytical method for the quantification of Macitentan in human plasma using its deuterated internal standard, Macitentan D4, against other established methods. This document is intended for researchers, scientists, and professionals in the field of drug development and bioanalysis.

Experimental Protocol: LC-MS/MS Method with this compound

A selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and validated for the quantification of Macitentan in human plasma.[1][2] this compound was employed as the internal standard (IS) to ensure accuracy and precision.[1][2]

Sample Preparation: A liquid-liquid extraction technique was utilized for the extraction of Macitentan and this compound from human plasma.[1]

Chromatographic Conditions: The analytes were separated on a C18 column. The mobile phase consisted of a mixture of 0.5% formic acid in water and acetonitrile (20:80, v/v) at a flow rate of 1.0 mL/min.

Mass Spectrometry: Quantification was performed using a tandem mass spectrometer with electrospray ionization in positive ion mode. The multiple reaction monitoring (MRM) mode was used to monitor the transitions for Macitentan and this compound.

Data Summary: Method Performance Comparison

The following table summarizes the key validation parameters of the Macitentan assay using this compound as an internal standard and compares it with other methods that utilize different internal standards.

Validation ParameterMacitentan Assay with this compoundMacitentan Assay with Losartan ISMacitentan Assay with Bosentan IS
Linearity Range 1.00 to 500 ng/mL0.997 to 1020.793 ng/mL1-500 ng/mL
Correlation Coefficient (r²) > 0.99> 0.980.9996
Intra-day Precision < 15%Not explicitly statedNot explicitly stated
Inter-day Precision < 15%Not explicitly statedNot explicitly stated
Accuracy Within ±15% (±20% at LLOQ)Not explicitly statedNot explicitly stated
Recovery Not explicitly stated96.29% to 101.12%89.8%
Lower Limit of Quantification (LLOQ) 1.00 ng/mL0.997 ng/mL1 ng/mL
Internal Standard This compoundLosartanBosentan
Extraction Method Liquid-Liquid ExtractionNot explicitly statedNot explicitly stated
Run Time 4 min3 minNot explicitly stated

Experimental Workflow

The following diagram illustrates the key steps in the bioanalytical method validation workflow for the Macitentan assay.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Method Validation Plasma Plasma Sample Spike_IS Spike with this compound Plasma->Spike_IS Extraction Liquid-Liquid Extraction Spike_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Inject into LC-MS/MS Reconstitution->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection Mass Spectrometric Detection Chromatography->Detection Linearity Linearity Detection->Linearity Precision Precision Detection->Precision Accuracy Accuracy Detection->Accuracy Recovery Recovery Detection->Recovery Stability Stability Detection->Stability

References

A Comparative Guide to Macitentan Quantification Methods Utilizing Macitentan-D4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various validated analytical methods for the quantification of Macitentan, a potent endothelin receptor antagonist. The focus is on methods employing Macitentan-D4 as an internal standard, a critical component for ensuring accuracy and precision in bioanalytical studies. This document outlines key performance characteristics, detailed experimental protocols, and visual workflows to aid researchers in selecting the most appropriate method for their specific needs.

Quantitative Performance Comparison

The following tables summarize the key validation parameters of different Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) methods for Macitentan quantification. The use of Macitentan-D4 as an internal standard is a common feature among these highly sensitive and specific methods.[1][2]

Method Matrix Linearity Range (ng/mL) Lower Limit of Quantification (LLOQ) (ng/mL) Intra-day Precision (%RSD) Inter-day Precision (%RSD) Accuracy (%) Recovery (%) Internal Standard
LC-MS/MS Method 1 Human Plasma1.00 - 5001.00< 15%< 15%Within ±15%Not ReportedMacitentan-D4
LC-MS/MS Method 2 Human Plasma0.997 - 1020.7930.997Not ReportedNot ReportedNot Reported96.29 - 101.12Losartan[3]
UPLC-MS/MS Method 3 Pharmaceutical Formulations0.5 - 5000.5Not ReportedNot ReportedNot Reported99.7Bosentan[4]
UPLC-MS/MS Method 4 Human Plasma1 - 5001Not ReportedNot ReportedNot Reported89.8Bosentan[5]
HPLC-MS/MS Method 5 Human Plasma1 - 5001Within acceptable rangesWithin acceptable rangesWithin acceptable rangesNot ReportedDonepezil

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical methods. Below are the protocols for two distinct LC-MS/MS methods utilizing Macitentan-D4.

Method 1: LC-MS/MS for Macitentan in Human Plasma

This method is optimized for the bioanalysis of Macitentan in human plasma, employing a liquid-liquid extraction technique for sample preparation.

  • Sample Preparation:

    • To 100 µL of human plasma, add the internal standard (Macitentan-D4).

    • Perform liquid-liquid extraction using an appropriate organic solvent.

    • Evaporate the organic layer to dryness.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., Cosmosil 5C18-MS-II, 4.6 x 150mm)

    • Mobile Phase: 0.5% Formic Acid in water:Acetonitrile (20:80 v/v)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: Specific precursor-to-product ion transitions for Macitentan and Macitentan-D4 are monitored.

Method 2: UPLC-MS/MS for Macitentan in Pharmaceutical Formulations

This method is tailored for the quantification of Macitentan in pharmaceutical dosage forms, offering high throughput and sensitivity.

  • Sample Preparation:

    • Accurately weigh and powder tablets.

    • Dissolve the powder in a suitable solvent to a known concentration.

    • Add the internal standard (in this case, Bosentan was used, but Macitentan-D4 is recommended for optimal accuracy).

    • Filter the solution prior to injection.

  • Chromatographic Conditions:

    • Column: Reverse phase C18 column (5 μm, 4.6 * 150 mm)

    • Mobile Phase: Isocratic elution with water containing 0.2% acetic acid:acetonitrile (90:10, V/V)

    • Flow Rate: 1 mL/min

    • Column Temperature: 35 °C

    • Injection Volume: 10 μL

  • Mass Spectrometric Conditions:

    • Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI), Positive

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • Macitentan: m/z 589.1 → 203.3

      • Bosentan (IS): m/z 552.6 → 311.5

Visualizing the Workflow and Signaling Pathway

To further clarify the experimental process and the mechanism of action of Macitentan, the following diagrams are provided.

Macitentan Quantification Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Macitentan-D4 (Internal Standard) plasma->add_is extraction Liquid-Liquid Extraction add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution injection Injection into LC-MS/MS reconstitution->injection separation Chromatographic Separation (C18) injection->separation detection Mass Spectrometric Detection (MRM) separation->detection quantification Data Analysis & Quantification detection->quantification

Caption: Workflow for Macitentan quantification in plasma.

Macitentan_Signaling_Pathway cluster_receptors Endothelin Receptors ET1 Endothelin-1 (ET-1) ETAR ET-A Receptor ET1->ETAR ETBR ET-B Receptor ET1->ETBR Vasoconstriction Vasoconstriction, Proliferation, Fibrosis ETAR->Vasoconstriction ETBR->Vasoconstriction Macitentan Macitentan Macitentan->ETAR Antagonist Macitentan->ETBR Antagonist

Caption: Macitentan's mechanism of action as a dual endothelin receptor antagonist.

References

A Comparative Guide to Internal Standards for Macitentan Analysis: Macitentan-d4 and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Macitentan is critical for pharmacokinetic studies and clinical monitoring. The choice of an appropriate internal standard (IS) is paramount for achieving reliable and reproducible results in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. This guide provides an objective comparison of Macitentan-d4 with other commonly used internal standards, supported by experimental data and detailed protocols.

The ideal internal standard should co-elute with the analyte, exhibit similar ionization efficiency and extraction recovery, and be isotopically labeled to perfectly mimic the analyte's behavior. Macitentan-d4, a deuterated analog of Macitentan, is widely considered the gold standard for this reason. However, other molecules like Losartan and Bosentan have also been employed as internal standards in Macitentan bioanalysis. This guide will delve into the performance of these different internal standards.

Performance Comparison of Internal Standards

The selection of an internal standard significantly impacts the validation parameters of a bioanalytical method. The following tables summarize the performance of Macitentan-d4, Losartan, and Bosentan in the LC-MS/MS analysis of Macitentan, based on published literature.

Table 1: Method Validation Parameters with Different Internal Standards

ParameterMacitentan-d4LosartanBosentan
Linearity Range (ng/mL) 1.00 - 500[1][2]0.997 - 1020.793[3]1 - 500[4][5]
Correlation Coefficient (r²) > 0.99> 0.980.9996
Lower Limit of Quantification (LLOQ) (ng/mL) 1.00Not explicitly stated1
Intra-day Precision (%RSD) < 15%Not explicitly stated< 5.63%
Inter-day Precision (%RSD) < 15%Not explicitly statedNot explicitly stated
Intra-day Accuracy (%) Within ±15%Not explicitly stated< 6.75% (RE)
Inter-day Accuracy (%) Within ±15%Not explicitly statedNot explicitly stated
Mean Recovery of IS (%) 77.79%96.29%Not explicitly stated

Table 2: Recovery of Macitentan with Different Internal Standards

Internal StandardMacitentan Concentration LevelMean Recovery of Macitentan (%)
Macitentan-d4Low QC68.04
Medium QC72.09
High QC71.52
LosartanNot specified101.12
BosentanLow QC88.4
Medium QC91.8
High QC92.3

From the data, Macitentan-d4 demonstrates excellent performance with a wide linearity range and high precision and accuracy, as expected from a stable isotope-labeled internal standard. While Losartan and Bosentan also yield acceptable results, the use of a non-isotopically labeled internal standard can introduce variability due to differences in physicochemical properties, potentially affecting extraction recovery and matrix effects.

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical performance. Below are representative experimental protocols for Macitentan analysis using the different internal standards.

Method 1: Macitentan Analysis using Macitentan-d4 as Internal Standard
  • Sample Preparation: Liquid-liquid extraction.

  • Chromatographic Separation:

    • Column: C18 column.

    • Mobile Phase: 0.5% Formic Acid in water: Acetonitrile (20:80 v/v).

    • Flow Rate: 1.0 mL/min.

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • Transitions:

      • Macitentan: m/z 589.0 → 200.9

      • Macitentan-d4: m/z 593.0 → 204.9

Method 2: Macitentan Analysis using Losartan as Internal Standard
  • Sample Preparation: Not explicitly detailed, but mentions extraction.

  • Chromatographic Separation:

    • Column: Accucore AQ 100 X 2.1 mm, 2.6 µm.

    • Mobile Phase: 0.1% Formic acid: Acetonitrile (20:80 v/v).

    • Flow Rate: 350 µL/min.

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Detection: Not explicitly stated, but likely MRM.

    • Transitions:

      • Macitentan: m/z 589 → product ion not specified

      • Losartan: m/z 423 → 207

Method 3: Macitentan Analysis using Bosentan as Internal Standard
  • Sample Preparation: Protein precipitation.

  • Chromatographic Separation:

    • Column: Reverse-phase C18 column (5 μm, 4.6 × 150 mm).

    • Mobile Phase: Water containing 0.2% acetic acid-acetonitrile (90:10, v/v).

    • Flow Rate: 1 mL/min.

  • Mass Spectrometry:

    • Ionization: Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • Transitions:

      • Macitentan: m/z 589.1 → 203.3

      • Bosentan: m/z 552.6 → 311.5

Visualizing the Process and Pathway

To better understand the context of Macitentan analysis and its mechanism of action, the following diagrams are provided.

Macitentan Endothelin Receptor Signaling Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response ET-1 Endothelin-1 (ET-1) ET-A Receptor ET-A Receptor ET-1->ET-A Receptor Binds ET-B Receptor ET-B Receptor ET-1->ET-B Receptor Binds G_Protein G-Protein Activation ET-A Receptor->G_Protein ET-B Receptor->G_Protein Macitentan Macitentan Macitentan->ET-A Receptor Blocks Macitentan->ET-B Receptor Blocks PLC Phospholipase C (PLC) G_Protein->PLC IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca_Increase Intracellular Ca²⁺ Increase IP3_DAG->Ca_Increase PKC Protein Kinase C (PKC) Activation IP3_DAG->PKC Vasoconstriction Vasoconstriction Ca_Increase->Vasoconstriction Proliferation Cell Proliferation PKC->Proliferation Fibrosis Fibrosis PKC->Fibrosis

Caption: Macitentan blocks Endothelin-1 binding to its receptors, inhibiting downstream signaling.

Analytical Workflow for Macitentan Quantification Start Plasma Sample Collection Spike Spike with Internal Standard (e.g., Macitentan-d4) Start->Spike Extraction Sample Preparation (e.g., LLE or Protein Precipitation) Spike->Extraction LC_Separation LC Separation (C18 Column) Extraction->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis (Peak Area Ratio vs. Concentration) MS_Detection->Data_Analysis Quantification Quantification of Macitentan Data_Analysis->Quantification

References

Navigating the Analytical Maze: A Comparative Guide to Inter-laboratory Macitentan Quantification

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the landscape of Macitentan bioanalysis reveals a robust consensus on methodology, yet underscores a critical gap in publicly available inter-laboratory variability data. While numerous studies have independently validated precise and accurate methods for quantifying Macitentan in human plasma using its deuterated internal standard, Macitentan-d4, a direct comparison of results across different laboratories remains elusive. This guide, therefore, provides a comprehensive overview of the prevailing analytical techniques, offering a comparative analysis of published single-laboratory validation data to illuminate potential sources of variability and guide researchers in establishing reliable quantification protocols.

The quantification of Macitentan, a potent endothelin receptor antagonist, is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. The stable isotope-labeled internal standard, Macitentan-d4, is widely employed to ensure accuracy and precision by compensating for variations during sample processing and analysis. The consensus method of choice is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), lauded for its high sensitivity and selectivity.

Unpacking the Methodologies: A Comparative Overview

While a standardized, cross-laboratory validated protocol has not been published, a review of existing literature highlights a remarkable consistency in the fundamental approach to Macitentan quantification. The primary variations lie in the specifics of sample preparation and chromatographic conditions, which can subtly influence method performance.

Below is a summary of key parameters from representative validated methods, all utilizing Macitentan-d4 as the internal standard and employing LC-MS/MS for detection.

ParameterMethod A[1][2]Method B[3]Method C
Sample Preparation Liquid-Liquid ExtractionProtein PrecipitationLiquid-Liquid Extraction
Chromatography Column C18C18Not specified
Mobile Phase 0.5% Formic Acid in Water:Acetonitrile (20:80 v/v)[1][2]0.1% Formic Acid:Acetonitrile (20:80 v/v)Not specified
Flow Rate 1.0 mL/min0.350 mL/minNot specified
Ionization Mode Positive Electrospray Ionization (ESI)Positive Electrospray Ionization (ESI)Not specified
Linearity Range 1.00 - 500 ng/mL0.997 - 1020.793 ng/mLNot specified
Lower Limit of Quantification (LLOQ) 1.00 ng/mL0.997 ng/mLNot specified
Intra-day Precision (%CV) < 15%< 15%Not specified
Inter-day Precision (%CV) < 15%< 15%Not specified
Accuracy (%Bias) Within ±15% (±20% at LLOQ)Within ±15%Not specified
Recovery 68.04 - 72.09%96.29 - 101.12%Not specified

Visualizing the Workflow

The typical analytical workflow for Macitentan quantification is a multi-step process designed to isolate the analyte from the complex biological matrix and accurately measure its concentration. The following diagram illustrates the general experimental procedure.

Macitentan_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma_Sample Plasma Sample Add_IS Addition of Macitentan-d4 (IS) Plasma_Sample->Add_IS Extraction Extraction (LLE or PPT) Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Area Integration MS_Detection->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Concentration_Calculation Concentration Calculation Calibration_Curve->Concentration_Calculation

Figure 1. General experimental workflow for Macitentan quantification.

Detailed Experimental Protocols

A closer look at the methodologies reveals subtle yet important differences that can contribute to variability.

Sample Preparation

The two most common approaches for extracting Macitentan and its internal standard from plasma are Liquid-Liquid Extraction (LLE) and Protein Precipitation (PPT).

  • Liquid-Liquid Extraction (LLE): This technique, employed in Method A, involves the addition of an immiscible organic solvent to the plasma sample. The analyte and internal standard partition into the organic layer, which is then separated, evaporated, and the residue reconstituted in the mobile phase. LLE is often considered to provide cleaner extracts, minimizing matrix effects.

  • Protein Precipitation (PPT): Method B utilizes PPT, where a solvent such as acetonitrile is added to the plasma to precipitate proteins. After centrifugation, the supernatant containing the analyte and internal standard is collected. PPT is a simpler and faster technique but may result in less clean extracts compared to LLE.

Liquid Chromatography

The chromatographic separation is typically achieved using a C18 reversed-phase column. The mobile phase generally consists of a mixture of an acidic aqueous solution (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile). The gradient and flow rate are optimized to achieve good peak shape and separation from endogenous plasma components.

Mass Spectrometry

Detection is performed using a triple quadrupole mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode. This highly selective technique monitors specific precursor-to-product ion transitions for both Macitentan and Macitentan-d4, ensuring accurate quantification even at low concentrations.

Sources of Inter-laboratory Variability

While the use of a stable isotope-labeled internal standard like Macitentan-d4 significantly mitigates many sources of error, inter-laboratory variability can still arise from:

  • Differences in sample preparation techniques: The choice between LLE and PPT can influence extraction efficiency and the extent of matrix effects, potentially leading to discrepancies.

  • Variations in chromatographic conditions: Different columns, mobile phase compositions, and gradients can affect analyte retention time and peak shape, which may impact integration and quantification.

  • Instrumentation differences: Variations in the performance and calibration of LC-MS/MS systems across laboratories can introduce bias.

  • Operator-dependent factors: Subtle differences in laboratory practices and techniques among analysts can contribute to variability.

  • Preparation of calibration standards and quality controls: Inaccuracies in the preparation of these critical reagents can lead to systematic errors.

Conclusion and Recommendations

The available literature demonstrates that robust and reliable methods for the quantification of Macitentan in human plasma using Macitentan-d4 as an internal standard have been successfully developed and validated in multiple individual laboratories. The prevailing use of LC-MS/MS with either LLE or PPT for sample preparation provides a solid foundation for accurate bioanalysis.

However, the absence of formal inter-laboratory comparison studies represents a significant knowledge gap. To ensure the comparability of data generated across different research sites, particularly in the context of multi-center clinical trials, the following are recommended:

  • Harmonization of Protocols: Whenever possible, laboratories involved in a collaborative study should adopt a common, detailed analytical protocol.

  • Cross-Validation: When different methods are used, a cross-validation study should be performed by analyzing a common set of samples in each laboratory to establish the equivalence of the methods.

  • Proficiency Testing: The development and participation in proficiency testing or ring trial programs would be invaluable for assessing and improving the state of the art in Macitentan quantification and ensuring the long-term reliability of clinical and research data.

By acknowledging the potential sources of variability and actively working towards methodological harmonization and cross-validation, the scientific community can enhance the consistency and reliability of Macitentan quantification, ultimately contributing to a better understanding of its clinical pharmacology and therapeutic effects.

References

Precision in Practice: A Comparative Analysis of Macitentan Quantification Using Macitentan D4 and Alternative Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical analysis, the accuracy and precision of bioanalytical methods are paramount for reliable pharmacokinetic and toxicokinetic studies. This guide provides a comprehensive comparison of various analytical methodologies for the quantification of Macitentan, a dual endothelin receptor antagonist. A key focus is placed on the use of its deuterated analogue, Macitentan D4, as an internal standard, benchmarked against other commonly employed internal standards and analytical techniques.

The use of a stable isotope-labeled internal standard, such as this compound, is a widely accepted approach to mitigate matrix effects and enhance the accuracy and precision of mass spectrometry-based assays.[1][2] This guide will delve into the experimental data supporting this, offering researchers, scientists, and drug development professionals a clear perspective on methodological choices for Macitentan analysis.

Comparative Analysis of Analytical Performance

The following tables summarize the performance characteristics of different analytical methods for Macitentan quantification. The data highlights key validation parameters, including linearity, limit of quantification (LOQ), accuracy, and precision.

Table 1: Performance of LC-MS/MS and UPLC-MS/MS Methods with Different Internal Standards

ParameterMethod with this compound[3][4]Method with Losartan[5]Method with Bosentan
Linearity Range (ng/mL) 1.00 - 5000.997 - 1020.7931 - 500 (Plasma) / 0.5 - 500 (Formulation)
Correlation Coefficient (r²) > 0.990.99450.9996 (Plasma) / 0.9997 (Formulation)
LLOQ (ng/mL) 1.000.9961 (Plasma) / 0.5 (Formulation)
Intra-day Precision (%RSD) < 15%Not explicitly stated< 5.63% (Plasma)
Inter-day Precision (%RSD) < 15%Not explicitly stated< 5.63% (Plasma)
Intra-day Accuracy (%) Within ±15% (±20% at LLOQ)Not explicitly stated< 6.75% (Plasma)
Inter-day Accuracy (%) Within ±15% (±20% at LLOQ)Not explicitly stated< 6.75% (Plasma)
Recovery (%) 68.04 - 72.0996.29 - 101.1289.8 (Plasma) / 99.7 (Formulation)

Table 2: Performance of Other Analytical Methods

ParameterUV Spectrophotometric MethodRP-HPLC Method
Linearity Range 2 - 30 µg/mL (Plasma)30 - 150 µg/mL (Tablets)
Correlation Coefficient (r²) 0.9991 (Plasma)0.9999
LOD (µg/mL) 0.8 (Standard Solution)Not specified
LOQ (µg/mL) < 2 (RSD < 10%)Not specified
Precision (%RSD) Within acceptable limitsNot specified
Accuracy (%) 98.9 - 101.6Within acceptable limits

Experimental Protocols

This section details the methodologies for the key analytical techniques discussed.

LC-MS/MS Method with this compound Internal Standard

This method is designed for the quantification of Macitentan in human plasma.

  • Sample Preparation: Liquid-liquid extraction is employed to recover the analytes from the plasma matrix.

  • Chromatographic Separation: A C18 column is used with a mobile phase consisting of 0.5% formic acid in water and acetonitrile (20:80 v/v) at a flow rate of 1.0 mL/min.

  • Mass Spectrometry: Detection is performed using a mass spectrometer with an electrospray ionization (ESI) source in positive ion mode. Quantification is achieved through multiple reaction monitoring (MRM).

UPLC-MS/MS Method with Bosentan Internal Standard

This ultra-performance liquid chromatography method is validated for determining Macitentan in human plasma and pharmaceutical formulations.

  • Sample Preparation: Protein precipitation is used to extract the analyte from plasma samples.

  • Chromatographic Separation: A reverse-phase C18 column is utilized with an isocratic mobile phase of water containing 0.2% acetic acid and acetonitrile (90:10, v/v) at a flow rate of 1 mL/min.

  • Mass Spectrometry: An atmospheric pressure chemical ionization (APCI) source is used in positive ion mode, with detection via MRM.

UV Spectrophotometric Method

A simple and cost-effective method for the determination of Macitentan in human plasma.

  • Principle: Quantification is based on the measurement of UV absorbance at a wavelength of 269 nm.

  • Application: This method is suitable for bulk drug and plasma sample analysis where high sensitivity is not the primary requirement.

Visualizing Methodologies and Pathways

The following diagrams illustrate the experimental workflow and the signaling pathway of Macitentan.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard (this compound / Alternative) plasma->add_is extraction Extraction (LLE or Protein Precipitation) add_is->extraction chromatography Chromatographic Separation (LC/UPLC) extraction->chromatography ms_detection Mass Spectrometric Detection (MS/MS) chromatography->ms_detection quantification Quantification ms_detection->quantification

Caption: A generalized workflow for the bioanalysis of Macitentan.

macitentan_pathway ET1 Endothelin-1 (ET-1) ETAR ET-A Receptor ET1->ETAR Binds ETBR ET-B Receptor ET1->ETBR Binds Effects Vasoconstriction Fibrosis Inflammation Proliferation ETAR->Effects ETBR->Effects Macitentan Macitentan Macitentan->ETAR Blocks Macitentan->ETBR Blocks

Caption: Macitentan's mechanism of action as a dual endothelin receptor antagonist.

References

A Comparative Guide to Macitentan Bioanalysis: Linearity and Range Determination

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals engaged in the pharmacokinetic and bioequivalence assessment of Macitentan, the selection of a robust and validated bioanalytical method is paramount. This guide provides a comparative overview of various liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-performance liquid chromatography (HPLC) methods for the quantification of Macitentan in biological matrices, with a primary focus on the assay utilizing its deuterated internal standard, Macitentan-D4.

Performance Comparison of Analytical Methods

The choice of an analytical method is often dictated by the required sensitivity, the nature of the biological matrix, and the available instrumentation. Below is a summary of the linearity and quantification ranges for several published methods, offering a clear comparison of their performance characteristics.

MethodInternal Standard (IS)MatrixLinearity Range (ng/mL)LLOQ (ng/mL)ULOQ (ng/mL)Correlation Coefficient (r²)
LC-MS/MS [1][2]Macitentan-D4 Human Plasma1.00 - 5001.00500> 0.99
LC-MS/MS [3]LosartanHuman Plasma0.997 - 1020.7930.9971020.7930.9945
UPLC-MS/MS [4][5]BosentanHuman Plasma1 - 50015000.9996
UPLC-MS/MS BosentanPharmaceutical Formulations0.5 - 5000.55000.9997
HPLC-MS/MS DonepezilHuman Plasma1 - 5001500> 0.99
RP-HPLC Not specifiedTablet Formulation30,000 - 150,00030,000150,0000.9999
HPLC Not specifiedBulk and Pharmaceutical100 - 20,00010020,0000.997

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of bioanalytical assays. Herein, we provide the protocols for the primary LC-MS/MS method using Macitentan-D4 and a common alternative.

Macitentan Assay using Macitentan-D4 Internal Standard

This method is highly specific and sensitive for the quantification of Macitentan in human plasma.

a) Sample Preparation (Liquid-Liquid Extraction)

  • Pipette 100 µL of human plasma into a pre-labeled tube.

  • Add 25 µL of Macitentan-D4 internal standard working solution (200 ng/mL).

  • Vortex for 30 seconds to mix.

  • Add 1 mL of ethyl acetate as the extraction solvent.

  • Vortex for 10 minutes, followed by centrifugation at 4000 rpm for 5 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 500 µL of the mobile phase.

b) Chromatographic and Mass Spectrometric Conditions

  • LC System: Shimadzu HPLC

  • Column: C18, 250x4.6mm, 5µm

  • Mobile Phase: 0.5% Formic Acid in water : Acetonitrile (20:80 v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Macitentan: m/z 589.000 → 200.900

    • Macitentan-D4: m/z 593.000 → 204.900

Alternative Macitentan Assay using Losartan Internal Standard

This method presents a viable alternative when a deuterated internal standard is not available.

a) Sample Preparation (Protein Precipitation)

  • To 0.1 mL of plasma, add 0.1 mL of the internal standard solution (Losartan).

  • Add 0.8 mL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean vial for injection.

b) Chromatographic and Mass Spectrometric Conditions

  • LC System: Not specified, but a standard HPLC or UPLC system is implied.

  • Column: Accucore AQ 100 X 2.1 mm, 2.6 µm

  • Mobile Phase: 0.1% Formic acid : Acetonitrile (20:80 v/v)

  • Flow Rate: 350 µL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Not explicitly stated, but typically ESI positive for this class of compounds.

  • MRM Transitions: Specific m/z transitions for Macitentan and Losartan would be optimized on the instrument used.

Workflow and Process Visualization

To better illustrate the bioanalytical process, the following diagram outlines the key stages from sample receipt to final data analysis for a typical Macitentan assay using an internal standard.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard (Macitentan-D4) plasma->add_is extract Liquid-Liquid Extraction or Protein Precipitation add_is->extract evap Evaporation extract->evap reconstitute Reconstitution evap->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection (MRM Mode) separate->detect integrate Peak Integration detect->integrate curve Generate Calibration Curve (Peak Area Ratio vs. Conc.) integrate->curve quantify Quantify Unknown Samples curve->quantify

Caption: Bioanalytical workflow for Macitentan quantification.

References

Stability of Macitentan in Human Plasma: A Comparative Analysis with Macitentan-D4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the stability of macitentan in human plasma, with a focus on methods utilizing Macitentan-D4 as a deuterated internal standard. The data presented is crucial for researchers, scientists, and drug development professionals involved in the bioanalysis of macitentan. The stability of an analyte in a biological matrix is a critical parameter in method validation to ensure the accuracy and precision of pharmacokinetic and other clinical studies.

Comparative Stability Data

The following table summarizes the stability of macitentan in human plasma under various storage conditions as reported in validated bioanalytical methods. The use of a stable isotope-labeled internal standard like Macitentan-D4 is a common strategy to track and correct for any degradation or loss of the analyte during sample processing and analysis.

Stability ConditionAnalyte ConcentrationInternal StandardDurationStability (% Nominal Concentration)Reference
Freeze-Thaw Stability Low QC, High QCMacitentan-D43 cyclesWithin ±15%[1]
Low QC, High QCLosartan3 cyclesWithin acceptance criteria[2]
Short-Term (Bench-Top) Stability Low QC, High QCMacitentan-D4Not specifiedWithin ±15%[1]
Low QC, High QCLosartan19 hours at 10°C (Autosampler)Within acceptance criteria[2]
Long-Term Stability Low QC, High QCMacitentan-D447 days at -20°CWithin ±15%[1]
Low QC, High QCLosartan1 month at frozen stateStable
Stock Solution Stability MQCLosartan6 hours 50 minutes at room temperatureWithin ±10%

QC: Quality Control; MQC: Medium Quality Control. Acceptance criteria for stability are typically within ±15% of the nominal concentration.

Experimental Protocols

The methodologies outlined below are based on validated LC-MS/MS methods for the determination of macitentan in human plasma.

Method 1: Using Macitentan-D4 as an Internal Standard

  • Sample Preparation: Liquid-liquid extraction is employed to recover macitentan and Macitentan-D4 from human plasma.

  • Chromatographic Separation: A C18 column is used with a mobile phase consisting of 0.5% Formic Acid in water and Acetonitrile (20:80 v/v) at a flow rate of 1.0 mL/min.

  • Detection: Quantification is performed using a tandem mass spectrometer with electrospray ionization in the positive ion mode. Multi-reaction monitoring (MRM) is used to monitor the transitions for macitentan and Macitentan-D4.

  • Calibration Range: The method demonstrated linearity over a concentration range of 1.00 to 500 ng/mL for macitentan.

  • Internal Standard Concentration: A working solution of Macitentan-D4 was prepared at a concentration of 200 ng/mL.

Method 2: Using Losartan as an Internal Standard

  • Sample Preparation: Details on the extraction method were not specified in the provided abstract.

  • Chromatographic Separation: An Accucore AQ column (100 X 2.1 mm, 2.6 µm) is used with a mobile phase of 0.1% Formic acid and Acetonitrile (20:80% v/v) at a flow rate of 350 µL/min.

  • Detection: An LC-MS/MS method is used for quantification.

  • Calibration Range: The method was linear over a concentration range of 0.997 to 1020.793 ng/mL.

  • Internal Standard: Losartan was used as the internal standard.

Experimental Workflow and Signaling Pathway Visualization

The following diagram illustrates a typical experimental workflow for the stability testing of macitentan in human plasma using an internal standard.

G cluster_preparation Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_stability Stability Assessment cluster_data Data Analysis plasma Human Plasma Spiked with Macitentan & IS extraction Liquid-Liquid Extraction plasma->extraction evaporation Evaporation of Solvent extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution injection Injection into LC-MS/MS reconstitution->injection separation Chromatographic Separation (C18 Column) injection->separation detection Mass Spectrometric Detection (MRM) separation->detection quantification Quantification of Macitentan detection->quantification fresh Freshly Prepared Samples (T0) fresh->injection Reference stored Stored Samples (Various Conditions) stored->plasma Test Samples comparison Comparison of Stored vs. Fresh Samples quantification->comparison

Caption: Experimental workflow for macitentan stability testing.

The selection of an appropriate internal standard is critical for the development of a robust and reliable bioanalytical method. A stable isotope-labeled internal standard, such as Macitentan-D4, is generally preferred as it has chemical and physical properties that are very similar to the analyte, leading to better compensation for variability during sample processing and analysis. While other compounds like Losartan can be used, they may not perfectly mimic the behavior of macitentan under all conditions. The data presented here from different studies indicates that macitentan is stable in human plasma under typical storage and handling conditions, regardless of the internal standard used for analysis. However, for regulatory submissions, the use of a deuterated internal standard is often the gold standard.

References

A Comparative Guide to Macitentan Extraction Methodologies Utilizing Macitentan-D4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of three prevalent extraction methods for the endothelin receptor antagonist, Macitentan, from human plasma, utilizing its deuterated internal standard, Macitentan-D4. The discussed techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The selection of an appropriate extraction method is critical for the development of robust and reliable bioanalytical assays for pharmacokinetic and toxicokinetic studies.

Performance Comparison of Extraction Methods

The following table summarizes the key performance parameters for each extraction method based on published experimental data. These parameters are crucial in determining the suitability of a method for a specific bioanalytical application.

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Recovery (Macitentan) 88.4% - 101.12%[1][2]68.04% - 72.09%[3]≥80% (General for Oasis HLB)[4]
Recovery (Macitentan-D4) Not explicitly stated77.79%[3]Not explicitly stated
Matrix Effect Negligible to no significant effect reportedReported to be less than PPT, yielding cleaner samples≤15% (General for Oasis HLB)
Linearity Range 1 - 500 ng/mL1.00 - 500 ng/mLNot explicitly stated for Macitentan
Lower Limit of Quantification (LLOQ) 1 ng/mL1.00 ng/mLNot explicitly stated for Macitentan
Precision (Intra- and Inter-day) <%15%<%15%Not explicitly stated for Macitentan
Simplicity & Speed HighModerateModerate to Low
Cost LowLow to ModerateHigh
Selectivity ModerateHighHigh

Experimental Protocols

Detailed methodologies for each extraction technique are provided below. These protocols are based on validated methods from scientific literature and serve as a practical guide for laboratory implementation.

Protein Precipitation (PPT)

This method is favored for its simplicity and high throughput. It involves the addition of an organic solvent to the plasma sample to denature and precipitate proteins, which are then separated by centrifugation.

Protocol:

  • To 100 µL of human plasma in a microcentrifuge tube, add a specified volume of the internal standard solution (Macitentan-D4).

  • Add 300 µL of acetonitrile (or a 1:1 mixture of acetonitrile/ethanol) to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the tubes at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

Liquid-Liquid Extraction (LLE)

LLE separates analytes based on their differential solubility in two immiscible liquid phases. It is known for providing cleaner extracts compared to PPT.

Protocol:

  • Pipette 100 µL of human plasma into a glass tube.

  • Add the internal standard (Macitentan-D4) and briefly vortex.

  • Add 100 µL of 0.1 M NaOH to basify the sample.

  • Add 2.5 mL of an organic solvent mixture (e.g., ethyl acetate or a combination of ether and dichloromethane).

  • Vortex for 10 minutes to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 5 minutes to separate the aqueous and organic layers.

  • Transfer the upper organic layer to a new tube.

  • Evaporate the organic solvent to dryness at 40°C under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

Solid-Phase Extraction (SPE)

SPE is a highly selective method that uses a solid sorbent to isolate analytes from a liquid sample. It is particularly useful for complex matrices and when low detection limits are required.

Protocol (using a generic reversed-phase cartridge like Oasis HLB):

  • Conditioning: Pass 1 mL of methanol through the SPE cartridge.

  • Equilibration: Pass 1 mL of deionized water through the cartridge.

  • Loading: Load the pre-treated plasma sample (typically diluted with an acidic or basic solution) onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove interferences.

  • Elution: Elute Macitentan and Macitentan-D4 with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for analysis.

Visualizing the Extraction Workflow

The following diagram illustrates a generalized workflow for solid-phase extraction, a common and robust method for sample clean-up in bioanalysis.

SPE_Workflow cluster_0 Sample Preparation cluster_1 Solid-Phase Extraction cluster_2 Analysis Sample Plasma Sample IS_Addition Add Macitentan-D4 Internal Standard Sample->IS_Addition Pretreatment Sample Pre-treatment (e.g., Dilution, pH adjustment) IS_Addition->Pretreatment Conditioning 1. Conditioning (e.g., Methanol) Pretreatment->Conditioning Equilibration 2. Equilibration (e.g., Water) Conditioning->Equilibration Loading 3. Load Sample Equilibration->Loading Washing 4. Wash (e.g., 5% Methanol) Loading->Washing Elution 5. Elute (e.g., Acetonitrile) Washing->Elution Evaporation Evaporation Elution->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS

Caption: Generalized workflow for Solid-Phase Extraction (SPE) of Macitentan.

References

A Comparative Guide to Incurred Sample Reanalysis for Macitentan Bioanalytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of Bioanalytical Methodologies for Macitentan Quantification, with a Focus on Incurred Sample Reanalysis Using Macitentan-D4 as an Internal Standard.

This guide provides a comprehensive comparison of bioanalytical methods for the quantification of macitentan in human plasma, with a specific emphasis on the critical role of Incurred Sample Reanalysis (ISR) in ensuring method reproducibility. The primary focus is on a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method employing Macitentan-D4 as a stable isotope-labeled internal standard. This is contrasted with alternative methods to offer researchers, scientists, and drug development professionals a clear perspective on the available analytical strategies.

Principles of Incurred Sample Reanalysis (ISR)

Incurred Sample Reanalysis is a regulatory requirement in bioanalytical method validation designed to demonstrate the reproducibility of the method with actual study samples.[1] Unlike calibration standards or quality control (QC) samples, which are prepared by spiking a known concentration of the analyte into a blank matrix, incurred samples are obtained from subjects who have been administered the drug.[2] Factors such as the presence of metabolites, protein binding, and sample non-homogeneity can influence the bioanalytical results of incurred samples.[2] Therefore, ISR is crucial for providing confidence that the validated method is robust and reliable for the analysis of real-world study samples.[3]

According to regulatory guidelines, for small molecules, at least two-thirds (67%) of the ISR results must be within 20% of the original sample result.[2] An investigation is required if the overall ISR assessment fails to meet these acceptance criteria.

Comparison of Bioanalytical Methods for Macitentan

The following tables summarize the key parameters of two distinct LC-MS/MS methods for the quantification of macitentan in human plasma. Method 1 utilizes Macitentan-D4 as the internal standard, while Method 2 employs Losartan.

Table 1: Chromatographic and Mass Spectrometric Conditions

ParameterMethod 1: Macitentan-D4 Internal StandardMethod 2: Losartan Internal Standard
Chromatography LC-MS/MSLC-MS/MS
Stationary Phase C18 columnAccucore AQ 100 X 2.1 mm, 2.6 µm
Mobile Phase 0.5% Formic Acid in water : Acetonitrile (20:80 v/v)0.1% Formic acid : Acetonitrile (20:80% v/v)
Flow Rate 1.0 mL/min350 µL/min
Internal Standard Macitentan-D4Losartan
Ionization Electrospray Ionization (ESI)Not specified, but likely ESI
Detection Multiple Reaction Monitoring (MRM) in positive modeMass Spectroscopy
Run Time Not specified3 min

Table 2: Method Validation Parameters

ParameterMethod 1: Macitentan-D4 Internal StandardMethod 2: Losartan Internal Standard
Linearity Range 1.00 to 500 ng/mL0.997 to 1020.793 ng/mL
Correlation Coefficient (r²) > 0.99Not specified, but method shows linearity
Precision (Intra- and Inter-day) < 15%Not specified, but method is precise
Accuracy (Intra- and Inter-day) Within ±15% (±20% at LLOQ)Not specified, but method is accurate
Mean Recovery (Macitentan) 68.04% to 72.09%96.29% to 101.12%
Mean Recovery (Internal Standard) 77.79% (Macitentan-D4)Not specified (Losartan)
Incurred Sample Reanalysis Results found within acceptance criteriaNot specified

Experimental Protocols

Method 1: Macitentan Bioanalysis using Macitentan-D4 Internal Standard

Sample Preparation: Human plasma samples were extracted using a liquid-liquid extraction technique.

Chromatographic Conditions: The separation was achieved on a C18 analytical column. The mobile phase consisted of a mixture of 0.5% formic acid in water and acetonitrile in a ratio of 20:80 (v/v), delivered at a flow rate of 1.0 mL/min.

Mass Spectrometry: Quantification was performed using a tandem mass spectrometer with electrospray ionization in the positive ion mode. The analysis was conducted in Multiple Reaction Monitoring (MRM) mode.

Incurred Sample Reanalysis Protocol: A subset of study samples was reanalyzed on a different day to assess the reproducibility of the method. The percentage difference between the initial concentration and the reanalyzed concentration was calculated for each sample. The results were evaluated against the acceptance criterion of at least two-thirds of the reanalyzed samples being within ±20% of the mean of the two values.

Method 2: Macitentan Bioanalysis using Losartan Internal Standard

Sample Preparation: The method for sample preparation is not explicitly detailed in the available abstract.

Chromatographic Conditions: Chromatographic separation was performed on an Accucore AQ column (100 X 2.1 mm, 2.6 µm). The mobile phase was a mixture of 0.1% formic acid and acetonitrile (20:80 v/v) with a flow rate of 350 µL/min.

Mass Spectrometry: The detection was carried out using a mass spectrometer, though the specific ionization method is not stated.

Visualizing the Bioanalytical Workflow

The following diagrams illustrate the key workflows in the bioanalytical process and the logic of incurred sample reanalysis.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Plasma_Sample Human Plasma Sample Add_IS Add Internal Standard (Macitentan-D4) Plasma_Sample->Add_IS Extraction Liquid-Liquid Extraction Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Inject into LC-MS/MS Reconstitution->Injection Chromatography Chromatographic Separation (C18 Column) Injection->Chromatography Ionization Electrospray Ionization (ESI) Chromatography->Ionization Detection Tandem Mass Spectrometry (MRM) Ionization->Detection Data_Processing Data Processing and Quantification Detection->Data_Processing Data Acquisition

Caption: Bioanalytical workflow for Macitentan using Macitentan-D4.

G Start Start ISR Select_Samples Select Incurred Samples (Cmax and elimination phase) Start->Select_Samples Reanalyze Reanalyze Samples Using the Same Validated Method Select_Samples->Reanalyze Compare Compare Original and Reanalyzed Results Reanalyze->Compare Calculate_Diff Calculate Percent Difference: (|Original - Reanalyzed| / Mean) * 100 Compare->Calculate_Diff Evaluate Is Difference ≤ 20%? Calculate_Diff->Evaluate Pass Sample Passes Evaluate->Pass Yes Fail Sample Fails Evaluate->Fail No Overall_Check ≥ 67% of Samples Pass? Pass->Overall_Check Fail->Overall_Check ISR_Pass ISR Passes Overall_Check->ISR_Pass Yes ISR_Fail ISR Fails - Investigate Overall_Check->ISR_Fail No

Caption: Decision workflow for Incurred Sample Reanalysis (ISR).

Discussion and Conclusion

The use of a stable isotope-labeled internal standard, such as Macitentan-D4, is generally considered the gold standard in quantitative bioanalysis. This is because it closely mimics the analyte's behavior during sample preparation and ionization, leading to more accurate and precise results by compensating for matrix effects and variability in extraction recovery. The presented data for the method utilizing Macitentan-D4 demonstrates good linearity, precision, and accuracy within the accepted regulatory limits.

The alternative method using Losartan as an internal standard also presents a viable option with a wider linear range. However, a structural analog like Losartan may not perfectly compensate for all potential variabilities in the same way a stable isotope-labeled internal standard does. The recovery data for Method 2 appears higher, which could be advantageous, but a direct comparison of the overall method performance would require a head-to-head validation study.

Crucially, the successful completion of ISR, as reported for the Macitentan-D4 method, provides a higher degree of confidence in the reliability of the bioanalytical data for pharmacokinetic and other clinical studies. For any bioanalytical method intended for regulatory submission, performing and passing ISR is a critical step. When selecting a bioanalytical method, researchers should consider not only the validation parameters but also the strategy for the internal standard to ensure the generation of robust and reproducible data.

References

Assessing the Isotopic Cross-Contribution of Macitentan D4: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of Macitentan, the choice of an appropriate internal standard is critical for ensuring accurate and reliable quantification. This guide provides a comprehensive comparison of Macitentan D4, a commonly used deuterated internal standard, with other alternatives, focusing on the impact of isotopic cross-contribution and supported by experimental data from published studies.

The use of stable isotope-labeled internal standards, such as this compound, is a widely accepted practice in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to compensate for variability during sample preparation and analysis. However, the potential for isotopic cross-contribution, where the signal from the analyte interferes with the signal of the internal standard (or vice versa), can impact the accuracy of quantification. This guide delves into the assessment of this phenomenon for this compound and compares its performance with other non-isotopically labeled internal standards.

Comparison of Internal Standards for Macitentan Bioanalysis

The selection of an internal standard is a critical step in developing a robust bioanalytical method. While a deuterated standard like this compound is often preferred due to its similar chemical and physical properties to the analyte, other compounds have also been successfully employed. The following table summarizes the performance characteristics of this compound and alternative internal standards based on published literature.

Internal StandardStructural SimilarityCo-elution with MacitentanPotential for Cross-ContributionReported Performance
This compound Identical (Isotopologue)YesPotential for isotopic cross-contribution from Macitentan's natural isotopes. Several studies report no significant interference or cross-talk under their optimized conditions.[1]Widely used with high precision and accuracy reported.[1]
Losartan Structurally DissimilarNo (Different retention time)No isotopic cross-contribution. Potential for different matrix effects.Successfully used in a validated LC-MS/MS method for Macitentan.[2]
Bosentan Structurally Similar (Endothelin Receptor Antagonist)Potentially close elutionNo isotopic cross-contribution. Potential for similar matrix effects and extraction recovery.Used as an internal standard in a UPLC-MS/MS method for Macitentan.[3][4]

Understanding and Assessing Isotopic Cross-Contribution

Isotopic cross-contribution in the context of Macitentan and this compound refers to the potential for the naturally occurring isotopes of Macitentan (e.g., ¹³C, ⁸¹Br) to produce a signal at the mass-to-charge ratio (m/z) being monitored for this compound. Conversely, impurities in the this compound standard could contribute to the analyte's signal.

While several studies utilizing this compound as an internal standard for Macitentan quantification have reported no significant "cross-talk" or interference, a quantitative assessment is crucial for method validation. The impact of any cross-contribution is most significant at the lower and upper limits of quantification.

A common approach to evaluate this is to analyze a high concentration of the analyte (Macitentan) without the internal standard and monitor the mass transition of the internal standard (this compound). The resulting signal, if any, represents the contribution of the analyte to the internal standard's signal. Similarly, analyzing the internal standard alone can assess its contribution to the analyte's signal. Regulatory guidelines often suggest that the contribution should be less than a certain percentage of the response at the lower limit of quantitation (LLOQ).

Experimental Protocols for Macitentan Bioanalysis

The following sections detail the methodologies from published studies for the quantification of Macitentan in biological matrices, providing a framework for researchers to develop and validate their own assays.

Sample Preparation: Liquid-Liquid Extraction

A frequently employed method for extracting Macitentan and its internal standard from plasma is liquid-liquid extraction (LLE).

  • To a 100 µL aliquot of human plasma, add 25 µL of the internal standard working solution (e.g., this compound at a concentration of 200 ng/mL).

  • Vortex the mixture for 30 seconds.

  • Add 1 mL of an organic extraction solvent (e.g., ethyl acetate).

  • Vortex for 10 minutes, followed by centrifugation at 4000 rpm for 5 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 300 µL of the mobile phase.

  • Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions

The separation and detection of Macitentan and this compound are typically achieved using reverse-phase liquid chromatography coupled with a triple quadrupole mass spectrometer.

ParameterCondition
LC Column C18 column (e.g., 50 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and 0.1% Formic Acid in Water (e.g., 80:20 v/v)
Flow Rate 0.8 mL/min
Injection Volume 10 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Transitions Macitentan: m/z 589.0 → 203.1; this compound: m/z 593.1 → 203.1

Note: These are example conditions and should be optimized for the specific instrumentation used.

Visualizing the Mechanism of Action and Experimental Workflow

To provide a clearer understanding of the biological context and the analytical process, the following diagrams illustrate the signaling pathway of Macitentan and a typical experimental workflow.

Macitentan_Signaling_Pathway cluster_endothelial Endothelial Cell cluster_smooth_muscle Smooth Muscle Cell ET1 Endothelin-1 (ET-1) ETA ETA Receptor ET1->ETA Binds ETB ETB Receptor ET1->ETB Binds PLC PLC ETA->PLC Activates ETB->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release Stimulates DAG->Ca2_release Stimulates Vasoconstriction Vasoconstriction & Proliferation Ca2_release->Vasoconstriction Leads to Macitentan Macitentan Macitentan->ETA Blocks Macitentan->ETB Blocks

Caption: Macitentan's mechanism of action.

Bioanalytical_Workflow Start Plasma Sample Collection Spike Spike with this compound (Internal Standard) Start->Spike Extraction Liquid-Liquid Extraction Spike->Extraction Evaporation Evaporation of Solvent Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection LC-MS/MS Injection Reconstitution->Injection Analysis Data Acquisition & Quantification Injection->Analysis

Caption: Bioanalytical workflow for Macitentan.

References

Comparative study of Macitentan D4 in human versus animal plasma

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of the pharmacokinetic and physicochemical properties of Macitentan, the parent compound of Macitentan D4, in human versus animal plasma. This compound, a deuterated version of Macitentan, is primarily utilized as an internal standard in bioanalytical methods due to its similar behavior to the parent drug.[1][2] The data presented here for Macitentan is therefore considered representative for this compound in a biological matrix. This comparison is crucial for researchers and scientists in the field of drug development for translating preclinical findings to clinical outcomes.

Quantitative Data Comparison

The following tables summarize the key pharmacokinetic and plasma protein binding data for Macitentan across different species.

Table 1: Plasma Protein Binding of Macitentan

SpeciesPlasma Protein Binding (%)Unbound Fraction (%)Primary Binding Proteins
Human >99%[1][3][4]0.09 - 0.26%Albumin, α1-acid glycoprotein
Rat >99%0.4 - 0.6%Not Specified
Dog >99%~0.9%Not Specified
Mouse >99%0.4 - 0.6%Not Specified
Rabbit >99%~0.1%Not Specified

Table 2: Comparative Pharmacokinetic Parameters of Macitentan

ParameterHumanRatDog
Tmax (Time to Peak Plasma Concentration) 8 - 30 hours6 - 16 hours2 hours
Apparent Terminal Half-life (t1/2) ~16 - 17.5 hoursNot Specified3.9 - 4.3 hours
Metabolism Major active metabolite (ACT-132577) and inactive metabolite (ACT-373898) formed via P450 enzymes.Similar metabolic pattern to humans, forming ACT-132577 and ACT-373898.Similar metabolic pattern to humans, forming ACT-132577 and ACT-373898.
Oral Bioavailability Not Specified~30% - 53%~80%

Experimental Protocols

Bioanalytical Method for Macitentan Quantification in Human Plasma

The quantification of Macitentan in plasma is typically performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, with this compound used as an internal standard.

  • Sample Preparation: Plasma samples are processed through protein precipitation using acetonitrile. Alternatively, a liquid-liquid extraction can be employed.

  • Chromatographic Separation: The extracted samples are injected into a C18 analytical column. A common mobile phase consists of a mixture of 0.1% formic acid in water and acetonitrile, run in an isocratic or gradient mode.

  • Mass Spectrometric Detection: Detection is achieved using a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. The transitions of the precursor to product ions for Macitentan and this compound are monitored using multiple reaction monitoring (MRM).

  • Quantification: A calibration curve is generated using known concentrations of Macitentan, and the concentration in the unknown samples is determined by the ratio of the analyte peak area to that of the internal standard (this compound).

Plasma Stability Assessment

The stability of Macitentan in plasma is evaluated under various conditions to ensure the reliability of pharmacokinetic data.

  • Freeze-Thaw Stability: Samples are subjected to multiple freeze-thaw cycles (e.g., three cycles from -20°C to room temperature).

  • Bench-Top Stability: The stability of the analyte in plasma is assessed at room temperature for a specified duration.

  • Long-Term Stability: Samples are stored at a low temperature (e.g., -20°C or -70°C) for an extended period (e.g., 47 days) and then analyzed.

  • Post-Process Stability: The stability of the processed samples in the autosampler is evaluated at a controlled temperature (e.g., 2-8°C).

For all stability tests, the analyte is considered stable if the percentage change in concentration is within an acceptable limit, typically ±15%.

Visualizations

G cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis plasma Plasma Sample (Human or Animal) is Add Internal Standard (this compound) plasma->is precip Protein Precipitation (e.g., Acetonitrile) is->precip centrifuge Centrifugation precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc LC Separation (C18 Column) supernatant->lc ms MS/MS Detection (ESI+, MRM) lc->ms quant Quantification (Calibration Curve) ms->quant

Caption: Bioanalytical Workflow for Macitentan.

G cluster_human Human cluster_animal Animal (Rat, Dog) macitentan Macitentan act132577_h ACT-132577 (Active Metabolite) macitentan->act132577_h CYP450 act373898_h ACT-373898 (Inactive Metabolite) macitentan->act373898_h CYP450 act132577_a ACT-132577 (Active Metabolite) macitentan->act132577_a CYP450 act373898_a ACT-373898 (Inactive Metabolite) macitentan->act373898_a CYP450

Caption: Macitentan Metabolic Pathways.

References

A Head-to-Head Comparison: Validating Macitentan D4 for Regulated Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of Macitentan, the choice of an appropriate internal standard is critical for ensuring assay accuracy, precision, and robustness, particularly within a regulated environment. This guide provides a comprehensive comparison of Macitentan D4 against other commonly used internal standards, supported by experimental data and detailed protocols to aid in the validation and implementation of bioanalytical methods.

Macitentan, an endothelin receptor antagonist, is a key therapeutic agent for pulmonary arterial hypertension. Its accurate quantification in biological matrices is paramount for pharmacokinetic studies and clinical monitoring. The stable isotope-labeled analog, this compound, is frequently employed as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to correct for variability during sample processing and analysis. This guide delves into the validation parameters of this compound and compares its performance with alternative internal standards, such as Losartan and Bosentan.

Performance Comparison of Internal Standards for Macitentan Bioanalysis

The selection of an internal standard that closely mimics the analyte of interest is a fundamental principle of robust bioanalytical method development. The following table summarizes key performance parameters for this compound compared to other reported internal standards.

Performance ParameterThis compoundLosartanBosentan
Linearity Range (ng/mL) 1.00 - 500[1][2]0.997 - 1020.793[3]1 - 500[4]
Correlation Coefficient (r²) > 0.99[1]> 0.99> 0.999
Mean Recovery (%) ~78~96Not explicitly reported
Intra-day Precision (%CV) < 15< 15< 5.63
Inter-day Precision (%CV) < 15< 15Not explicitly reported
Intra-day Accuracy (%Bias) ±15±15< 6.75
Inter-day Accuracy (%Bias) ±15±15Not explicitly reported

Experimental Workflow for Bioanalytical Method Validation

The validation of a bioanalytical method is a structured process to ensure that the method is suitable for its intended purpose. The following diagram illustrates a typical workflow for the validation of an LC-MS/MS method for Macitentan using this compound as an internal standard.

Bioanalytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Sample Preparation cluster_2 LC-MS/MS Analysis cluster_3 Method Validation MD1 Selection of IS (this compound) MD2 Optimization of LC Parameters MD1->MD2 MD3 Optimization of MS/MS Parameters MD2->MD3 SP2 Spiking with Macitentan & this compound MD3->SP2 SP1 Plasma Sample Collection SP1->SP2 SP3 Extraction (LLE or PPT) SP2->SP3 LCMS1 Chromatographic Separation SP3->LCMS1 LCMS2 Mass Spectrometric Detection (MRM) LCMS1->LCMS2 MV1 Selectivity & Specificity LCMS2->MV1 MV2 Linearity & Range MV1->MV2 MV3 Accuracy & Precision MV2->MV3 MV4 Recovery & Matrix Effect MV3->MV4 MV5 Stability MV4->MV5

Bioanalytical method validation workflow.

Detailed Experimental Protocols

Reproducibility is a cornerstone of regulated bioanalysis. Below are detailed protocols for the quantification of Macitentan in human plasma using this compound as an internal standard, based on published methods.

Preparation of Stock and Working Solutions
  • Macitentan Stock Solution (1 mg/mL): Accurately weigh and dissolve 2 mg of Macitentan in methanol to a final volume of 2 mL.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 2 mg of this compound in methanol to a final volume of 2 mL.

  • Macitentan Working Solutions: Prepare a series of working standard solutions by serially diluting the Macitentan stock solution with methanol to achieve concentrations ranging from 50 ng/mL to 25,000 ng/mL.

  • This compound Working Solution (Internal Standard): Dilute the this compound stock solution in methanol to obtain a final concentration of 200 ng/mL.

Sample Preparation (Liquid-Liquid Extraction)
  • Pipette 300 µL of human plasma into a clean microcentrifuge tube.

  • Add a specified volume of the this compound working solution.

  • Add a specified volume of the Macitentan working standard or quality control sample.

  • Vortex for 1 minute.

  • Add 3 mL of the extraction solvent (e.g., a mixture of ethyl acetate and n-hexane).

  • Vortex for 10 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

LC-MS/MS Conditions
  • Chromatographic Column: C18 column (e.g., Waters XTerra C18, 3.5 µm, 2.1 x 5 mm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Macitentan: m/z 588.8 → 201.0

    • This compound: Specific transition for the deuterated standard.

Conclusion

The data presented in this guide demonstrates that this compound is a suitable internal standard for the regulated bioanalysis of Macitentan. Its stable isotope-labeled nature ensures that it co-elutes and ionizes similarly to the analyte, providing effective correction for experimental variability. While alternatives like Losartan have been successfully used, the structural similarity of this compound to the analyte makes it the theoretically ideal choice for minimizing analytical errors and ensuring the highest level of accuracy and precision, which are paramount in regulated bioanalytical studies. The provided protocols offer a solid foundation for the development and validation of robust LC-MS/MS methods for Macitentan quantification.

References

Macitentan: A Comparative Performance Analysis Against Industry-Standard Endothelin Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive performance benchmark of Macitentan, an oral, once-daily, dual endothelin receptor antagonist (ERA), against other established ERAs for the treatment of Pulmonary Arterial Hypertension (PAH). The analysis is tailored for researchers, scientists, and drug development professionals, offering a detailed comparison based on publicly available clinical trial data and pharmacological profiles.

Note on "Macitentan D4": The term "this compound" refers to a deuterated form of Macitentan. This is a stable, isotopically labeled version of the molecule used as an internal standard in laboratory settings for quantitative analysis, such as mass spectrometry. It is not a therapeutic formulation for clinical use. Therefore, this guide will focus on the performance of the standard, clinically approved 10 mg oral tablet of Macitentan (Opsumit®).

Mechanism of Action and Signaling Pathway

Macitentan exerts its therapeutic effect by blocking the binding of endothelin-1 (ET-1) to both the endothelin A (ETA) and endothelin B (ETB) receptors.[1][2] ET-1 is a potent vasoconstrictor and smooth muscle cell mitogen, and its overactivity is a key factor in the pathophysiology of PAH. By antagonizing both receptor subtypes, Macitentan leads to vasodilation and inhibition of the proliferative processes that contribute to the narrowing of pulmonary arteries.[3][4]

Macitentan_Mechanism_of_Action cluster_endothelium Endothelial Cell cluster_smooth_muscle Pulmonary Arterial Smooth Muscle Cell ET1 Endothelin-1 (ET-1) ETAR ETA Receptor ET1->ETAR Binds to ETBR ETB Receptor ET1->ETBR Binds to Ca_increase ↑ Intracellular Ca²⁺ ETAR->Ca_increase Activates ETBR->Ca_increase Activates Vasoconstriction Vasoconstriction & Proliferation Ca_increase->Vasoconstriction Macitentan Macitentan Macitentan->ETAR Blocks Macitentan->ETBR Blocks SERAPHIN_Trial_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization (1:1:1) cluster_treatment Treatment & Follow-up cluster_endpoint Primary Endpoint Assessment Screening Patient Screening (PAH, WHO FC II-IV) Enrollment Enrollment (N=742) Screening->Enrollment Placebo Placebo Group (n=250) Macitentan3 Macitentan 3mg Group (n=250) Macitentan10 Macitentan 10mg Group (n=242) Treatment Once-daily oral administration Placebo->Treatment Macitentan3->Treatment Macitentan10->Treatment FollowUp Median Treatment Duration: ~115 weeks Treatment->FollowUp Endpoint Time to first morbidity or mortality event: - Death - Atrial septostomy - Lung transplantation - IV/SC prostanoid initiation - Worsening of PAH FollowUp->Endpoint

References

A Comparative Analysis of Macitentan and Its Metabolites Utilizing Macitentan-D4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the pharmacokinetic properties of Macitentan and its primary metabolites. The data presented is supported by established experimental protocols and leverages Macitentan-D4 as an internal standard for accurate quantification. This document is intended to serve as a valuable resource for researchers and professionals involved in drug development and bioanalysis.

Introduction to Macitentan and its Metabolism

Macitentan is an orally active dual endothelin receptor antagonist (ERA) used for the treatment of pulmonary arterial hypertension (PAH).[1][2] It exerts its therapeutic effect by blocking the binding of endothelin-1 (ET-1) to both ETA and ETB receptors, thereby preventing vasoconstriction and cellular proliferation.[3] Upon administration, Macitentan is metabolized in the liver, primarily by cytochrome P450 enzymes, into several metabolites.[1][4] The two most significant metabolites in circulation are:

  • ACT-132577 (Aprocitentan/M6): A pharmacologically active metabolite that contributes to the overall therapeutic effect of Macitentan. It is formed through oxidative depropylation of the sulfamide group, a process mainly catalyzed by CYP3A4 with minor contributions from CYP2C8, CYP2C9, and CYP2C19.

  • ACT-373898 (M5): A pharmacologically inactive metabolite.

Accurate quantification of Macitentan and its metabolites is crucial for pharmacokinetic and pharmacodynamic studies. Macitentan-D4, a deuterated form of the parent drug, serves as an ideal internal standard for bioanalytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensuring high precision and accuracy.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of Macitentan and its active metabolite, ACT-132577, in healthy subjects and patients with pulmonary arterial hypertension (PAH).

Table 1: Pharmacokinetic Parameters of Macitentan and ACT-132577 in Healthy Subjects (Single 10 mg Dose)

ParameterMacitentanACT-132577 (Active Metabolite)
Tmax (h) ~8~30
Cmax (ng/mL) Data not consistently reported across sourcesData not consistently reported across sources
AUC∞ (ng·h/mL) Data not consistently reported across sourcesData not consistently reported across sources
t½ (h) ~16~40-66

Data compiled from multiple sources.

Table 2: Geometric Mean Ratios of Pharmacokinetic Parameters in PAH Patients vs. Healthy Subjects

ParameterMacitentanACT-132577 (Active Metabolite)
Ctrough 1.451.36
Cmax 1.081.24
AUCτ 1.221.31

This table illustrates that while trough concentrations are higher in PAH patients, the overall exposure (Cmax and AUCτ) is considered similar to that in healthy subjects.

Experimental Protocols

Bioanalytical Method for Quantification of Macitentan and its Metabolites

The following is a representative LC-MS/MS method for the simultaneous determination of Macitentan and its active metabolite, ACT-132577, in human plasma using Macitentan-D4 as an internal standard.

1. Sample Preparation (Protein Precipitation)

  • Thaw human plasma samples.

  • Vortex and centrifuge the plasma samples.

  • To a 300 µL aliquot of plasma, add a mixture of acetonitrile/ethanol.

  • Add the deuterated internal standard, Macitentan-D4.

  • Vortex the mixture to precipitate proteins.

  • Filter the samples through a protein precipitation plate.

  • Inject the filtrate onto the HPLC column.

2. Liquid Chromatography Conditions

  • HPLC Column: Cosmosil 5C18-MS-II, 4.6 x 150mm

  • Mobile Phase: 0.5% Formic Acid in water : Acetonitrile (20:80 v/v)

  • Flow Rate: 1.0 mL/min with 70% splitting

  • Column Temperature: 35°C

  • Injection Volume: 10 µL

  • Run Time: 4.0 min

3. Mass Spectrometry Conditions

  • Mass Spectrometer: Triple-stage quadrupole tandem mass spectrometer

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode

  • Detection: Multiple Reaction Monitoring (MRM)

  • Linear Range: 1–500 ng/mL for both Macitentan and ACT-132577

Visualizations

Signaling Pathway of Macitentan

cluster_0 Endothelial Cell cluster_1 Smooth Muscle Cell cluster_2 Endothelial Cell (Clearance) ET1 Endothelin-1 (ET-1) ETA ETA Receptor ET1->ETA Binds to ETB_SMC ETB Receptor ET1->ETB_SMC Binds to ETB_EC ETB Receptor ET1->ETB_EC Binds to Vasoconstriction Vasoconstriction ETA->Vasoconstriction Proliferation Proliferation ETA->Proliferation ETB_SMC->Vasoconstriction ETB_SMC->Proliferation Clearance ET-1 Clearance ETB_EC->Clearance Macitentan Macitentan Macitentan->ETA Macitentan->ETB_SMC Macitentan->ETB_EC

Caption: Macitentan's dual antagonism of ETA and ETB receptors.

Experimental Workflow for Macitentan Analysis

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Plasma Human Plasma Sample Spike Spike with Macitentan-D4 (Internal Standard) Plasma->Spike Precipitate Protein Precipitation (Acetonitrile/Ethanol) Spike->Precipitate Filter Filtration Precipitate->Filter Inject Inject into LC-MS/MS Filter->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect Quantify Quantification of Macitentan & Metabolites Detect->Quantify PK Pharmacokinetic Analysis Quantify->PK

Caption: Bioanalytical workflow for Macitentan and its metabolites.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Macitentan D4

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of Macitentan D4, a deuterated analog of Macitentan used as an internal standard in mass spectrometry. The following information is synthesized from safety data sheets (SDS) to provide clear, actionable guidance.

General Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all personnel are equipped with appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[1][2] All handling of this compound should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.[1][3][4] An accessible safety shower and eye wash station should be available.

Step-by-Step Disposal Procedures for this compound

The disposal of this compound must comply with all applicable country, federal, state, and local regulations. It is crucial to not dispose of this compound with household garbage or allow it to enter the sewage system.

  • Waste Identification and Collection :

    • Pure, unused this compound and any surplus or non-recyclable solutions should be collected in a designated, properly labeled, and sealed waste container.

    • For spills, absorb the material with an inert, non-combustible absorbent material such as diatomite or universal binders.

    • Carefully sweep up the absorbed material, avoiding dust formation, and place it into a suitable, closed container for disposal.

  • Decontamination :

    • Decontaminate any surfaces or equipment that have come into contact with this compound by scrubbing with alcohol.

    • Dispose of any contaminated materials, including cleaning materials and personal protective equipment, as chemical waste.

  • Final Disposal :

    • The primary recommended method for the disposal of this compound is through a licensed professional waste disposal service.

    • Alternatively, the material can be disposed of via a licensed chemical destruction plant or by controlled incineration equipped with an afterburner and scrubber.

  • Contaminated Packaging :

    • Contaminated packaging should be treated as unused product and disposed of accordingly.

    • Containers can be triple-rinsed (or equivalent) and then offered for recycling or reconditioning.

    • Alternatively, puncture the packaging to render it unusable for other purposes and dispose of it in a sanitary landfill, if local regulations permit. For combustible packaging materials, controlled incineration with flue gas scrubbing is a possible disposal route.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound waste in a laboratory setting.

MacitentanD4_Disposal_Workflow cluster_prep Preparation & Handling cluster_waste_stream Waste Stream Identification cluster_containment Containment & Labeling cluster_disposal Final Disposal start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Well-Ventilated Area (e.g., Fume Hood) ppe->fume_hood waste_type Identify Waste Type fume_hood->waste_type solid_waste Solid Waste (Unused product, contaminated solids) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions containing this compound) waste_type->liquid_waste Liquid spill_waste Spill Debris waste_type->spill_waste Spill contaminated_packaging Contaminated Packaging waste_type->contaminated_packaging Packaging collect_solid Collect in a Labeled, Sealed Container solid_waste->collect_solid absorb_liquid Absorb with Inert Material liquid_waste->absorb_liquid collect_spill Collect Absorbed Spill Material in a Sealed Container spill_waste->collect_spill rinse_packaging Triple Rinse Container contaminated_packaging->rinse_packaging puncture_packaging Puncture Container contaminated_packaging->puncture_packaging disposal_service Licensed Professional Waste Disposal Service collect_solid->disposal_service absorb_liquid->collect_spill collect_spill->disposal_service recycling Recycle or Recondition Rinsed Packaging rinse_packaging->recycling landfill Sanitary Landfill (for punctured packaging) puncture_packaging->landfill incineration Controlled Chemical Incineration disposal_service->incineration

References

Essential Safety and Logistical Information for Handling Macitentan D4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols and operational procedures for the handling of Macitentan D4. Given the conflicting information in available Safety Data Sheets (SDSs), a conservative approach is mandated. This compound should be treated as a potent pharmaceutical compound with reproductive toxicity hazards. Adherence to these guidelines is essential to ensure personnel safety and prevent contamination.

Hazard Identification and Personal Protective Equipment (PPE)

One Safety Data Sheet (SDS) for this compound classifies it as a Category 1A reproductive toxin with the GHS08 health hazard pictogram, stating it "May damage fertility or the unborn child". Another SDS, however, indicates it is not a hazardous substance. Due to this discrepancy, all personnel must handle this compound as a hazardous substance. The following table summarizes the required PPE.

PPE Category Item Specifications and Recommendations
Hand Protection Double Nitrile GlovesWear two pairs of powder-free nitrile gloves. The outer glove should be changed immediately if contaminated.
Eye/Face Protection Safety Goggles and Face ShieldChemical splash goggles that provide a complete seal around the eyes are mandatory. A face shield should be worn over the goggles for added protection.
Respiratory Protection N95 or higher-rated RespiratorA NIOSH-approved N95 or higher-rated respirator is required when handling the powder form outside of a containment system.
Body Protection Disposable GownA disposable, low-permeability gown with long sleeves and tight-fitting cuffs is required. The gown should be changed immediately if contaminated.
Foot Protection Shoe CoversDisposable shoe covers must be worn over laboratory-appropriate closed-toe shoes.
Operational Procedures

All handling of this compound powder must be performed in a designated area within a certified chemical fume hood or a glove box to minimize inhalation exposure.

1. Weighing and Aliquoting:

  • Before beginning, ensure the designated area and the analytical balance are clean.

  • Use disposable weighing paper and spatulas.

  • Handle the powder gently to avoid generating dust.

  • After weighing, carefully fold the weighing paper and transfer the powder to a sealed container.

  • Dispose of all single-use items as hazardous waste immediately after use.

2. Solution Preparation:

  • In a chemical fume hood, slowly add the solvent to the pre-weighed this compound powder to avoid splashing.

  • Keep the container covered as much as possible during dissolution.

  • Clearly label the container with the compound name, concentration, solvent, date, and appropriate hazard symbols.

3. Handling and Storage:

  • Store this compound in a clearly labeled, sealed container in a designated, secure, and well-ventilated area.

  • Access to the storage area should be restricted to authorized personnel.

  • Maintain a detailed inventory of the compound.

Emergency Procedures

1. Spill Management:

  • In case of a spill, immediately alert personnel in the vicinity and evacuate the area if necessary.

  • Don the appropriate PPE, including respiratory protection.

  • For a powder spill, gently cover it with absorbent material from a chemical spill kit to avoid raising dust.

  • For a liquid spill, absorb it with appropriate material.

  • Working from the outside in, carefully clean the spill area.

  • All materials used for cleanup must be disposed of as hazardous waste.

  • Thoroughly decontaminate the area with a suitable cleaning agent.

2. Accidental Exposure:

  • Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Decontamination and Disposal

1. Decontamination:

  • All surfaces and equipment that have come into contact with this compound must be thoroughly decontaminated.

  • Use a validated cleaning agent to decontaminate surfaces.

  • Follow a documented cleaning procedure, moving from cleaner to dirtier areas.

2. Waste Disposal:

  • All waste contaminated with this compound, including disposable PPE, weighing papers, and cleaning materials, must be collected in clearly labeled, sealed hazardous waste containers.

  • Dispose of hazardous waste through an approved chemical waste management service, following all local, state, and federal regulations.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling (in Containment) cluster_cleanup Post-Handling Don PPE Don PPE Prepare Handling Area Prepare Handling Area Don PPE->Prepare Handling Area Weigh Powder Weigh Powder Prepare Handling Area->Weigh Powder Prepare Solution Prepare Solution Weigh Powder->Prepare Solution Store Compound Store Compound Prepare Solution->Store Compound Decontaminate Area & Equipment Decontaminate Area & Equipment Store Compound->Decontaminate Area & Equipment Dispose of Waste Dispose of Waste Decontaminate Area & Equipment->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE

Caption: Workflow for the safe handling of this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.